3,4,5-Trimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-9(10)5-7(2)8(6)3/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQNNZKEJIHMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060175 | |
| Record name | 3,4,5-Trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-54-8 | |
| Record name | 3,4,5-Trimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Hemimellitenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3,4,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4,5-Trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S1I71213X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4,5-Trimethylphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for 3,4,5-trimethylphenol (CAS No: 527-54-8). This key organic intermediate is of significant interest in various fields, including the synthesis of pharmaceuticals and other complex organic molecules. This document includes a detailed summary of its physicochemical properties, experimental procedures for its synthesis and characterization, and visualizations of its chemical structure and a representative synthetic workflow.
Chemical Structure and Identification
This compound, also known as 3,4,5-hemimellitenol, is an aromatic organic compound.[1][2] It is classified as a phenol, consisting of a benzene (B151609) ring substituted with a hydroxyl group and three methyl groups at positions 3, 4, and 5.[2]
IUPAC Name: this compound[2]
Synonyms: 1-Hydroxy-3,4,5-trimethylbenzene, 5-Hydroxy-1,2,3-trimethylbenzene[2]
Molecular Formula: C₉H₁₂O[2]
Canonical SMILES: CC1=CC(=CC(=C1C)C)O[3]
InChI Key: FDQQNNZKEJIHMS-UHFFFAOYSA-N[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 108-110 °C | [4] |
| Boiling Point | 248-249 °C at 760 mmHg (estimated) | [4] |
| Density | 0.996 g/cm³ | [5] |
| Flash Point | 109.1 °C | [5] |
| Solubility | Soluble in alcohol. Insoluble in water. | [4] |
| pKa | 10.25 at 25 °C | [5] |
| LogP | 2.31740 | [5] |
Experimental Protocols
Synthesis and Purification
A common method for the synthesis of trimethylphenols involves the isomerization of a readily available isomer under acidic conditions. The following protocol is a representative example for the synthesis of a trimethylphenol isomer and can be adapted for the synthesis of this compound. A historical synthesis of this compound is also referenced in the Journal of the American Chemical Society, 71, p. 2221, 1949.[6]
Purification by Recrystallization:
Crude this compound can be purified by recrystallization from a suitable solvent such as petroleum ether.[6]
-
Dissolution: The crude solid is dissolved in a minimum amount of hot solvent.
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered.
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: The purified crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: The final product is dried under vacuum.
Analytical Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Sample Preparation (General Protocol):
-
For ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For ¹³C NMR: A higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Filtration: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.
Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common method for obtaining the IR spectrum of solid this compound.
ATR-FT-IR Protocol:
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent like isopropanol (B130326) or ethanol.
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of this compound.
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane (B109758) or methanol.
-
Injection: Inject 1 µL of the solution into the GC injection port.
-
Chromatographic Separation: The sample is vaporized and separated on a suitable GC column.
-
Ionization and Mass Analysis: As the compound elutes from the column, it is ionized, typically by electron impact (EI) at 70 eV. The resulting ions are then separated based on their mass-to-charge ratio.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analytical characterization of this compound. The information and protocols presented herein are intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. The provided data tables and workflow diagrams offer a quick reference for laboratory applications.
References
- 1. This compound(527-54-8) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C9H12O | CID 10696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 3,4,5-trimethyl phenol, 527-54-8 [thegoodscentscompany.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | 527-54-8 [chemicalbook.com]
An In-Depth Technical Guide to 3,4,5-Hemimellitenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Hemimellitenol, systematically known as 3,4,5-trimethylphenol, is a substituted phenolic compound with emerging interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and potential biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant and antimicrobial properties are presented. Furthermore, this guide explores its photochemical behavior, particularly its interaction with cyclodextrins, and discusses its applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Chemical and Physical Properties
3,4,5-Hemimellitenol is a phenol (B47542) consisting of a 1,2,3-trimethylbenzene (B126466) core with a hydroxyl substituent at the 5-position.[2][3] Its chemical structure and key properties are summarized below.
Table 1: Chemical Identifiers and Physical Properties of 3,4,5-Hemimellitenol
| Property | Value | Reference |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 3,4,5-Hemimellitenol, 5-Hydroxy-1,2,3-trimethylbenzene | [2] |
| CAS Number | 527-54-8 | [2] |
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [2][3] |
| Appearance | Colorless crystalline powder | |
| Melting Point | 108-110 °C | [4] |
| Boiling Point | 248-249 °C | [4] |
| Solubility | Soluble in alcohol; sparingly soluble in water (667.6 mg/L at 25 °C) | [4] |
| pKa | 10.25 (at 25 °C) | |
| LogP | 2.80 - 2.911 | [4] |
Synthesis of 3,4,5-Hemimellitenol
Classical Synthesis Approach
A traditional method for the synthesis of this compound was reported in the Journal of the American Chemical Society in 1949. While the full historical text is not reproduced here, the synthesis generally involves the multi-step chemical modification of a suitable aromatic precursor.
Modern Rhodium-Catalyzed Synthesis
A more recent and efficient method involves the Rhodium(III)-catalyzed coupling of phosphonium (B103445) cations with internal alkynes, which can be adapted to produce various 3,4,5-trisubstituted phenol derivatives, including 3,4,5-Hemimellitenol.[5][6]
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 3,4,5-Trisubstituted Phenols
-
Materials:
-
Appropriate phosphonium cation precursor
-
Internal alkyne
-
[Rh(III)] catalyst (e.g., [Cp*RhCl₂]₂)
-
Co-catalyst/additive (e.g., AgSbF₆)
-
Solvent (e.g., 1,2-dichloroethane)
-
-
Procedure:
-
To a sealed reaction vessel, add the phosphonium cation (1.0 equiv), the internal alkyne (1.2 equiv), the Rh(III) catalyst (2.5 mol %), and the co-catalyst (e.g., AgSbF₆, 10 mol %).
-
Add the appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
-
Logical Relationship of Rhodium-Catalyzed Synthesis
Caption: Rhodium-catalyzed synthesis workflow.
Biological Activity
Phenolic compounds are well-documented for their biological activities, primarily as antioxidant and antimicrobial agents. While specific quantitative data for 3,4,5-Hemimellitenol is limited in publicly available literature, its structural similarity to other antioxidant and antimicrobial phenols suggests it likely possesses these properties.
Antioxidant Activity
The antioxidant potential of phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.
-
Materials:
-
3,4,5-Hemimellitenol
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of 3,4,5-Hemimellitenol in methanol.
-
Create a series of dilutions of the stock solution to obtain a range of concentrations.
-
In a 96-well plate, add a specific volume of each dilution of the test compound.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.[6][7][8][9][10]
-
Antioxidant Activity Evaluation Workflow
Caption: DPPH antioxidant assay workflow.
Antimicrobial Activity
Phenolic compounds can exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
3,4,5-Hemimellitenol
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microplate
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of 3,4,5-Hemimellitenol in a suitable solvent (e.g., DMSO), and then dilute it in the broth medium.
-
Perform serial two-fold dilutions of the compound in the 96-well plate containing the broth.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the bacterial suspension.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.[11][12]
-
Table 2: General Antimicrobial Activity of Phenolic Compounds
| Microorganism Type | General Susceptibility |
| Gram-positive bacteria | Generally more susceptible |
| Gram-negative bacteria | Often show more resistance due to the outer membrane |
| Fungi | Variable susceptibility |
Photochemical Properties in the Presence of β-Cyclodextrin
Studies have shown that the photophysical and photochemical properties of methylated phenols, including this compound, are significantly altered upon forming inclusion complexes with β-cyclodextrin.[2] This interaction can lead to increased fluorescence quantum yields and lifetimes.[2]
Experimental Protocol: Study of Host-Guest Complexation with β-Cyclodextrin
-
Principle: The formation of an inclusion complex between 3,4,5-Hemimellitenol (the guest) and β-cyclodextrin (the host) can be monitored by changes in spectroscopic properties, such as UV-Vis absorption and fluorescence emission.
-
Materials:
-
3,4,5-Hemimellitenol
-
β-Cyclodextrin
-
Aqueous buffer solution
-
Spectrophotometer
-
Spectrofluorometer
-
-
Procedure:
-
Prepare a stock solution of 3,4,5-Hemimellitenol in a minimal amount of a suitable organic solvent and then dilute it in the aqueous buffer.
-
Prepare a series of solutions with a constant concentration of 3,4,5-Hemimellitenol and varying concentrations of β-cyclodextrin.
-
Record the UV-Vis absorption and fluorescence emission spectra for each solution.
-
Analyze the spectral changes to determine the stoichiometry and the association constant (Kₐ) of the inclusion complex.
-
Host-Guest Interaction Pathway
Caption: Formation of a host-guest inclusion complex.
Applications and Future Perspectives
3,4,5-Hemimellitenol is a valuable intermediate in the chemical industry.[1] It serves as a building block for the synthesis of more complex molecules, including:
-
Antioxidants: Used in various industries to prevent oxidative degradation of materials.
-
Pharmaceuticals: As a starting material for the synthesis of active pharmaceutical ingredients (APIs).[1]
-
Agrochemicals: Utilized in the production of pesticides and herbicides.[1][13]
The potential biological activities of 3,4,5-Hemimellitenol warrant further investigation. Future research should focus on:
-
Quantitative Biological Activity: Determining specific IC₅₀ and MIC values against a broader range of microbial strains and in various antioxidant assays.
-
Mechanism of Action: Elucidating the precise molecular mechanisms underlying its potential antioxidant and antimicrobial effects.
-
Drug Development: Exploring its potential as a lead compound for the development of new therapeutic agents.
-
Material Science: Investigating its use in the development of novel polymers and functional materials.
Safety Information
3,4,5-Hemimellitenol is classified as a corrosive substance.[3]
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |
Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501.[3]
It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.
Conclusion
3,4,5-Hemimellitenol is a versatile phenolic compound with established applications as a chemical intermediate and potential for further development in the fields of medicine and material science. This guide has provided a detailed overview of its properties, synthesis, and potential biological activities, along with standardized experimental protocols. It is hoped that this comprehensive resource will be valuable for researchers and professionals working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H12O | CID 10696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dpph assay ic50: Topics by Science.gov [science.gov]
- 11. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 12. Antimicrobial activity of 10 different plant polyphenols against bacteria causing food-borne disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CAS 527-54-8: this compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Physical Constants of 1-Hydroxy-3,4,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical constants of 1-Hydroxy-3,4,5-trimethylbenzene, also known as 3,4,5-trimethylphenol. The information herein is curated for professionals in research and development, offering precise data and the methodologies for their experimental determination.
Compound Identity
-
Systematic Name: 1-Hydroxy-3,4,5-trimethylbenzene
-
Common Name: this compound
-
CAS Number: 527-54-8
-
Molecular Formula: C₉H₁₂O
-
Molecular Weight: 136.19 g/mol
-
Chemical Structure:
Physical Constants
The physical properties of 1-Hydroxy-3,4,5-trimethylbenzene are critical for its handling, formulation, and application in various scientific contexts. The following table summarizes its key physical constants.
| Physical Constant | Value | Conditions |
| Melting Point | 108.00 - 110.00 °C | @ 760.00 mm Hg |
| Boiling Point | 248.00 - 249.00 °C | @ 760.00 mm Hg (estimated) |
| Vapor Pressure | 0.015 mmHg | @ 25.00 °C (estimated) |
| Flash Point | 109.10 °C | (estimated) |
| Water Solubility | 667.6 mg/L | @ 25 °C (estimated) |
| Solubility in Alcohol | Soluble | - |
| logP (o/w) | 2.911 | (estimated) |
Experimental Protocols for Determination of Physical Constants
The accurate determination of physical constants is fundamental to chemical characterization. Below are detailed methodologies for the key experiments cited.
3.1. Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a solid compound.[1] A sharp melting range typically signifies a high degree of purity.[1]
-
Principle: A small, finely powdered sample of the solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.[1]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[1]
-
Procedure:
-
A small amount of dry, finely powdered 1-Hydroxy-3,4,5-trimethylbenzene is packed into a capillary tube to a height of 1-2 cm.[2][3]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[1]
-
The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[1]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[1]
-
For accuracy, the determination should be repeated at least twice, and the results averaged.
-
3.2. Water Solubility (Flask Method - OECD 105)
This method is suitable for substances with a solubility greater than 10⁻² g/L.[4][5]
-
Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined analytically.[6]
-
Apparatus: Shaking flask, constant temperature bath, centrifuge or filtration apparatus, analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).[6]
-
Procedure:
-
An excess amount of 1-Hydroxy-3,4,5-trimethylbenzene is added to a known volume of distilled water in a flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid.[6]
-
The concentration of 1-Hydroxy-3,4,5-trimethylbenzene in the clear aqueous phase is determined using a suitable and validated analytical method.[6]
-
The experiment is performed in triplicate to ensure the reliability of the results.
-
3.3. Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)
The octanol-water partition coefficient (Kow or logP) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and biological activity.
-
Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to that in the aqueous phase.[7]
-
Apparatus: Separatory funnels or centrifuge tubes, mechanical shaker, analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure:
-
n-Octanol and water are mutually saturated before the experiment.
-
A stock solution of 1-Hydroxy-3,4,5-trimethylbenzene is prepared in either water or n-octanol.
-
The stock solution is added to a separatory funnel containing the other phase. The volume ratios of the two phases are chosen to ensure that the concentration in each phase can be accurately measured.[8][9]
-
The mixture is shaken at a constant temperature until equilibrium is reached (typically for several hours).[8]
-
The two phases are separated by centrifugation or by allowing them to stand.
-
The concentration of the analyte in each phase is determined using an appropriate analytical technique.[7]
-
The Kow is calculated as: Kow = C_octanol / C_water. The result is usually expressed as its base-10 logarithm, logP.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the melting point of an organic solid.
Caption: Workflow for Melting Point Determination.
References
Synthesis of 3,4,5-Trimethylphenol from 1,2,3-Trimethylbenzene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 3,4,5-trimethylphenol, a valuable substituted phenolic compound, starting from the readily available hydrocarbon 1,2,3-trimethylbenzene (B126466) (hemimellitene). This document details a multi-step synthesis involving nitration, reduction, diazotization, and hydrolysis, offering detailed experimental protocols and quantitative data to facilitate its application in a laboratory setting.
Introduction
This compound is a polysubstituted phenol (B47542) of interest in various fields of chemical synthesis, including the development of novel pharmaceutical agents and specialty polymers. Its synthesis from 1,2,3-trimethylbenzene is not a direct transformation but can be achieved through a sequence of reliable and well-established organic reactions. The strategic introduction of a hydroxyl group onto the hemimellitene core requires a functional group handle that can be readily converted. The most logical and widely applicable approach involves an initial electrophilic aromatic substitution, followed by functional group interconversions. This guide focuses on a four-step synthesis pathway:
-
Nitration of 1,2,3-trimethylbenzene to introduce a nitro group at the 4-position.
-
Reduction of the nitro group to form the corresponding aniline (B41778) derivative.
-
Diazotization of the primary amine to yield a reactive diazonium salt.
-
Hydrolysis of the diazonium salt to afford the target this compound.
Each step is discussed in detail, with a focus on reaction conditions, purification, and expected outcomes.
Overall Synthesis Pathway
The multi-step synthesis from 1,2,3-trimethylbenzene to this compound is illustrated below.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.
Step 1: Nitration of 1,2,3-Trimethylbenzene
The initial step involves the electrophilic nitration of 1,2,3-trimethylbenzene. The three methyl groups are activating and ortho-, para-directing. The 4-position is the most sterically accessible and electronically favored site for electrophilic attack, leading to the formation of 4-nitro-1,2,3-trimethylbenzene as the major product.[1][2][3]
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, cautiously add concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. This mixture should be prepared fresh and kept cold.[2]
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3-trimethylbenzene in a suitable solvent such as dichloromethane. Cool this flask in an ice bath to 0 °C.[2]
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1,2,3-trimethylbenzene. Maintain the reaction temperature between 0 and 10 °C throughout the addition.[2][3]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]
-
Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer.[1]
-
Neutralization and Washing: Wash the organic layer sequentially with cold water and a saturated solution of sodium bicarbonate to neutralize any residual acid. Follow with a brine wash.[1][2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]
-
Purification: The crude product can be purified by recrystallization from ethanol (B145695) or methanol, or by column chromatography.[1]
| Parameter | Value/Observation | Conditions |
| Reactants | ||
| 1,2,3-Trimethylbenzene | 1.0 eq | |
| Concentrated HNO₃ (70%) | ~1.5 eq | |
| Concentrated H₂SO₄ (98%) | Catalytic to excess | |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | [2][3] |
| Reaction Time | 1 - 2 hours | [2] |
| Products | ||
| Major Product | 4-Nitro-1,2,3-trimethylbenzene | [1][3] |
| Minor Isomer | 5-Nitro-1,2,3-trimethylbenzene | [3] |
| Yield | High (specific yield depends on optimization) |
Step 2: Reduction of 4-Nitro-1,2,3-trimethylbenzene
The nitro group of 4-nitro-1,2,3-trimethylbenzene is reduced to a primary amine to yield 3,4,5-trimethylaniline. Catalytic hydrogenation is a common and clean method for this transformation.
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-nitro-1,2,3-trimethylbenzene in a suitable solvent like ethanol or ethyl acetate (B1210297).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude 3,4,5-trimethylaniline. Further purification can be achieved by distillation under reduced pressure or recrystallization.
| Parameter | Value/Observation | Conditions |
| Reactants | ||
| 4-Nitro-1,2,3-trimethylbenzene | 1.0 eq | |
| Hydrogen (H₂) | Excess | |
| Palladium on Carbon (Pd/C) | 5-10 wt% | |
| Reaction Conditions | ||
| Solvent | Ethanol or Ethyl Acetate | |
| Temperature | Room Temperature | |
| Pressure | 1-4 atm H₂ | |
| Product | ||
| Product | 3,4,5-Trimethylaniline | |
| Yield | Typically high (>90%) for analogous reactions |
Step 3: Diazotization of 3,4,5-Trimethylaniline
The primary aromatic amine, 3,4,5-trimethylaniline, is converted to its corresponding diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium salt.
-
Amine Solution Preparation: In a beaker, dissolve 3,4,5-trimethylaniline in a mixture of water and concentrated sulfuric acid, cooling in an ice-salt bath to maintain the temperature below 5 °C.[4]
-
Nitrite (B80452) Solution Preparation: In a separate beaker, dissolve sodium nitrite in water and cool the solution.[4]
-
Diazotization: Slowly add the cold sodium nitrite solution to the stirred aniline solution, ensuring the temperature remains between 0 and 5 °C.[4]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C. The presence of excess nitrous acid can be tested with starch-iodide paper.[5] The resulting solution contains the 3,4,5-trimethylbenzenediazonium salt and is used immediately in the next step.
| Parameter | Value/Observation | Conditions |
| Reactants | ||
| 3,4,5-Trimethylaniline | 1.0 eq | |
| Sodium Nitrite (NaNO₂) | ~1.1 eq | |
| Concentrated H₂SO₄ | ~2-3 eq | |
| Reaction Conditions | ||
| Solvent | Water | |
| Temperature | 0 - 5 °C | [4] |
| Reaction Time | ~30 minutes after addition | [4] |
| Product | ||
| Product | 3,4,5-Trimethylbenzenediazonium Salt | (in situ) |
| Yield | Assumed to be quantitative for immediate use |
Step 4: Hydrolysis of the Diazonium Salt
The final step is the hydrolysis of the 3,4,5-trimethylbenzenediazonium salt to produce this compound. This is typically achieved by heating the aqueous solution of the diazonium salt.
-
Hydrolysis: Gently heat the freshly prepared diazonium salt solution to 50-60 °C. Nitrogen gas will be evolved. Maintain this temperature until the gas evolution ceases (approximately 1-2 hours).[4]
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).[4]
-
Washing and Drying: Combine the organic layers and wash with water, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound. The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or by sublimation.
| Parameter | Value/Observation | Conditions |
| Reactant | ||
| 3,4,5-Trimethylbenzenediazonium Salt | 1.0 eq (from previous step) | |
| Reaction Conditions | ||
| Solvent | Water | |
| Temperature | 50 - 60 °C | [4] |
| Reaction Time | 1 - 2 hours (until N₂ evolution ceases) | [4] |
| Product | ||
| Product | This compound | |
| Yield | Moderate to high, depending on substrate and conditions |
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental stages.
Caption: Experimental workflow for the nitration of 1,2,3-trimethylbenzene.
Caption: Experimental workflow for the diazotization and hydrolysis steps.
Conclusion
The synthesis of this compound from 1,2,3-trimethylbenzene is a feasible multi-step process for laboratory-scale preparation. The outlined pathway, proceeding through nitration, reduction, diazotization, and hydrolysis, utilizes a series of robust and well-understood chemical transformations. While the overall yield will be dependent on the optimization of each individual step, this guide provides a solid foundation for researchers and professionals to produce this valuable substituted phenol. Careful control of reaction conditions, particularly temperature during the nitration and diazotization steps, is crucial for achieving high yields and purity.
References
An In-Depth Technical Guide to the Friedel–Crafts Acylation of 3,4,5-Trimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel–Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of particular significance in the synthesis of pharmaceutical intermediates and biologically active molecules. 3,4,5-trimethoxyphenol (B152058) is a valuable starting material due to its polysubstituted pattern, which is a common feature in a variety of natural products and synthetic compounds with therapeutic potential. The acylation of this phenol (B47542) derivative provides access to a range of substituted acetophenones, which are key precursors for the synthesis of flavonoids, chalcones, and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of the Friedel–Crafts acylation of 3,4,5-trimethoxyphenol, including detailed experimental protocols, quantitative data, and insights into the applications of the resulting products in drug development.
Reaction Mechanism and Regioselectivity
The Friedel–Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃), activates the acylating agent (typically an acyl chloride or anhydride) to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 3,4,5-trimethoxyphenol. The substitution is directed by the existing substituents on the phenol ring. The hydroxyl and methoxy (B1213986) groups are strongly activating and ortho-, para-directing. In the case of 3,4,5-trimethoxyphenol, the position ortho to the hydroxyl group and meta to the 3- and 5-methoxy groups (the C2 position) is the most sterically accessible and electronically favored site for acylation. This leads to the regioselective formation of 2-acyl-3,4,5-trimethoxyphenols.
Quantitative Data on the Acylation of 3,4,5-Trimethoxyphenol
The following table summarizes the key quantitative data for a reported successful Friedel–Crafts acylation of 3,4,5-trimethoxyphenol.
| Substrate | Acylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference |
| 3,4,5-Trimethoxyphenol | Acetic Acid | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Acetic Acid | 6-Hydroxy-2,3,4-trimethoxyacetophenone | 76 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxy-2,3,4-trimethoxyacetophenone[1]
This protocol details the specific acylation of 3,4,5-trimethoxyphenol as reported in the literature.
Materials:
-
3,4,5-trimethoxyphenol
-
Acetic acid (glacial)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4,5-trimethoxyphenol in glacial acetic acid.
-
Catalyst Addition: Carefully add boron trifluoride diethyl etherate to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 6-hydroxy-2,3,4-trimethoxyacetophenone.
Protocol 2: General Procedure for Friedel–Crafts Acylation of a Phenolic Compound
This protocol provides a general methodology adaptable for various phenolic substrates and acylating agents, based on common laboratory practices.
Materials:
-
Phenolic substrate (e.g., 3,4,5-trimethoxyphenol)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.
-
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride dropwise to the stirred suspension.
-
Substrate Addition: After stirring for 15-20 minutes, add a solution of the phenolic substrate in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Development
Acylated derivatives of 3,4,5-trimethoxyphenol are valuable intermediates in the synthesis of compounds with a wide range of biological activities. The 3,4,5-trimethoxyphenyl motif is a key pharmacophore in many natural and synthetic compounds with anticancer properties. For instance, chalcones bearing this moiety have been shown to selectively inhibit oncogenic K-Ras signaling by mislocalizing the K-Ras protein from the plasma membrane.[2]
Targeting the K-Ras Signaling Pathway
Mutations in the K-Ras gene are prevalent in many human cancers. The K-Ras protein functions as a molecular switch in signaling pathways that control cell growth, differentiation, and survival. For its proper function, K-Ras must be localized to the plasma membrane. Chalcones derived from 3,4,5-trimethoxybenzaldehyde (B134019) (which can be synthesized from acylated 3,4,5-trimethoxyphenol) have been identified as compounds that can disrupt this localization, thereby inhibiting downstream signaling and suppressing the growth of K-Ras-driven cancer cells.[2]
Conclusion
The Friedel–Crafts acylation of 3,4,5-trimethoxyphenol is a highly regioselective and efficient method for the synthesis of 2-acyl-3,4,5-trimethoxyphenols. These compounds are versatile intermediates for the development of novel therapeutic agents, particularly in the field of oncology. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of this important class of molecules. Careful control of reaction conditions, especially the exclusion of moisture, is critical for achieving high yields and purity. The continued exploration of new catalysts and reaction conditions will further enhance the utility of this reaction in modern organic synthesis and medicinal chemistry.
References
An In-depth Technical Guide to the Purification of Crude 3,4,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established methodologies for the purification of crude 3,4,5-trimethylphenol. It details common impurities, comparative data on purification techniques, and explicit experimental protocols to assist researchers in obtaining high-purity material essential for drug development and other sensitive applications.
Introduction to this compound and Common Impurities
This compound is a substituted phenolic compound of significant interest in the synthesis of various fine chemicals and pharmaceutical intermediates. The purity of this compound is critical for its intended applications, as impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity. Crude this compound, depending on its synthetic route, can contain a variety of impurities that necessitate effective purification.
Common Synthesis and Associated Impurities:
A prevalent synthesis route involves the aromatization of isophorone (B1672270) to 3,5-dimethylphenol (B42653) (3,5-xylenol), followed by methylation. This process can lead to several byproducts. The self-condensation of acetone (B3395972) to form isophorone can also introduce impurities.
Key Impurities Include:
-
Positional Isomers: Other trimethylphenol isomers, such as 2,3,5-trimethylphenol (B45783) and 2,4,5-trimethylphenol, are common due to the multiple available sites for methylation on the phenol (B47542) ring. These isomers often have very similar physical properties, making their separation challenging.
-
Under- and Over-Alkylated Products: Incomplete methylation can result in the presence of residual dimethylphenols (xylenols), while over-methylation can lead to the formation of tetramethylphenols.
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, often presenting as a dark oil in the crude product.
-
Reagents and Solvents: Residual reagents from the synthesis, such as methylating agents and catalysts, as well as solvents, may also be present in the crude mixture.
Comparative Analysis of Purification Methods
The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following table summarizes the primary purification techniques for this compound, with quantitative data largely based on studies of the closely related isomer, 2,3,5-trimethylphenol, due to a lack of specific published data for this compound.
| Purification Method | Primary Application | Typical Solvents/Mobile Phase | Typical Yield | Final Purity | Key Operational Considerations |
| Recrystallization | Removal of minor impurities, final polishing step. | Water, Petroleum Ether, Ethanol, Isopropanol | 70-90% | >98% | Proper solvent selection is critical to prevent "oiling out". Multiple recrystallizations may be needed, which can lower the overall yield. |
| Fractional Distillation | Bulk purification, removal of non-isomeric impurities. | Not Applicable | >80% | 95-98% | Requires a highly efficient fractionating column and careful control of the reflux ratio. Vacuum distillation is recommended to prevent thermal degradation of the phenol. Less effective for separating close-boiling isomers. |
| Preparative HPLC | High-purity separation of isomers and other closely related impurities. | Acetonitrile (B52724)/Water with an acid modifier (e.g., phosphoric or formic acid) | 60-80% | >99% | Can be expensive and time-consuming to scale up. Requires method development to optimize separation. |
Experimental Protocols
Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., isopropanol, ethanol, or a mixture of petroleum ether and a more polar solvent) at its boiling point. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling to room temperature or below.
-
Dissolution: To the bulk of the crude material in a larger Erlenmeyer flask, add the chosen solvent in portions while heating the mixture to its boiling point with gentle swirling. Continue adding the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (104-108 °C).
Fractional Distillation
Fractional distillation is employed to separate components of a liquid mixture based on differences in their boiling points. For heat-sensitive compounds like phenols, vacuum distillation is recommended to lower the boiling point and prevent decomposition.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Fill the distilling flask no more than two-thirds full with the crude this compound. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Carefully apply a vacuum to the system.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Equilibration and Fraction Collection: As the mixture boils, the vapor will rise through the fractionating column. Allow the vapor to slowly ascend the column to establish a temperature gradient. The temperature at the top of the column should stabilize at the boiling point of the most volatile component at the applied pressure. Collect the fractions in separate receiving flasks as the temperature changes, indicating the distillation of different components. The fraction corresponding to the boiling point of this compound should be collected as the purified product.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers the highest resolution for separating challenging mixtures, particularly isomeric impurities. This method is scalable and can be used for isolating highly pure compounds.[1]
Experimental Protocol:
-
System Preparation: Use a preparative HPLC system equipped with a suitable pump, injector, a C18 or Newcrom R1 column, and a UV detector.[1]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid to improve peak shape.[1] The exact ratio should be optimized for the best separation of this compound from its impurities.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter to remove any particulate matter.
-
Purification: Inject the prepared sample onto the preparative HPLC column. Monitor the separation using the UV detector.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Product Recovery: Combine the pure fractions and remove the mobile phase solvents, typically by rotary evaporation, to obtain the purified this compound.
Visualization of Purification Workflows
The following diagrams illustrate the logical workflows for the described purification methods.
References
An In-depth Technical Guide to 3,4,5-Trimethylphenol (CAS 527-54-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4,5-trimethylphenol (CAS 527-54-8), a versatile chemical intermediate. It covers its chemical and physical properties, a detailed synthesis protocol, its applications, and its biological activities, with a focus on its potential as an antioxidant. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.
Chemical and Physical Properties
This compound, also known as 3,4,5-hemimellitenol, is a phenolic compound with three methyl groups substituting the benzene (B151609) ring.[1] Its chemical structure consists of a 1,2,3-trimethylbenzene (B126466) core with a hydroxyl group at the 5-position.[2][3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 527-54-8 | [3][4] |
| Molecular Formula | C₉H₁₂O | [3][4] |
| Molecular Weight | 136.19 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3,4,5-Hemimellitenol, 5-Hydroxy-1,2,3-trimethylbenzene | [3][4] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | 108-110 °C | [5] |
| Boiling Point | 248-249 °C (estimated) | [5] |
| Solubility | Soluble in alcohol; sparingly soluble in water (667.6 mg/L at 25 °C, estimated) | [1][5] |
| logP (o/w) | 2.911 (estimated) | [5] |
| pKa | 10.25 (25 °C) | [6] |
Synthesis of this compound
A robust and well-established method for the synthesis of this compound involves a two-step process starting from 1,2,3-trimethylbenzene (hemimellitene):
-
Sulfonation: Electrophilic aromatic substitution of 1,2,3-trimethylbenzene with a sulfonating agent to produce 1,2,3-trimethylbenzene-5-sulfonic acid.
-
Alkali Fusion: Fusion of the resulting sulfonic acid salt with a strong base (e.g., sodium hydroxide) at high temperatures to replace the sulfonic acid group with a hydroxyl group.
Below are detailed experimental protocols for each step.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 1,2,3-Trimethylbenzene-5-sulfonic Acid (Step 1)
Materials:
-
1,2,3-Trimethylbenzene (Hemimellitene)
-
Concentrated sulfuric acid (98%)
-
Reaction flask with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
In a reaction flask, combine one molar equivalent of 1,2,3-trimethylbenzene with an equal volume of concentrated sulfuric acid.
-
With continuous stirring, gently heat the mixture using a water bath or heating mantle for approximately one hour.
-
After the reaction period, cool the mixture in an ice bath. The 1,2,3-trimethylbenzene-5-sulfonic acid will begin to crystallize.
-
Separate the crystalline product from the unreacted organic layer by filtration.
-
Wash the crystals with a small amount of 60-70% sulfuric acid to remove impurities.
-
The resulting sulfonic acid can be used directly in the next step or further purified if necessary.
Experimental Protocol: Alkali Fusion to this compound (Step 2) and Work-up
Materials:
-
1,2,3-Trimethylbenzene-5-sulfonic acid (from Step 1)
-
Sodium hydroxide (NaOH)
-
High-temperature reaction vessel (e.g., a nickel or iron crucible)
-
Furnace or high-temperature heating apparatus
-
Water
-
Hydrochloric acid (HCl)
-
Petroleum ether (for crystallization)
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a high-temperature reaction vessel, place approximately 2-3 molar equivalents of sodium hydroxide for each molar equivalent of the sulfonic acid.
-
Heat the sodium hydroxide until it melts (ca. 320°C).
-
Carefully and in small portions, add the 1,2,3-trimethylbenzene-5-sulfonic acid to the molten sodium hydroxide. The reaction is exothermic and will release water vapor.
-
Maintain the temperature of the fusion mixture between 300°C and 350°C for 2-4 hours with occasional stirring until the reaction is complete.
-
Allow the reaction mixture to cool to a manageable temperature and then carefully dissolve the solid mass in water.
-
Transfer the aqueous solution to a beaker and cool it in an ice bath.
-
Slowly acidify the solution with hydrochloric acid until it is acidic (pH < 7), which will precipitate the crude this compound.
-
Collect the crude product by filtration and wash it with cold water.
-
For purification, recrystallize the crude this compound from a suitable solvent such as petroleum ether.
-
Dry the purified crystals under vacuum to yield the final product.
Applications
This compound is a valuable intermediate in the chemical industry, with primary applications in the synthesis of:
-
Pharmaceuticals: It serves as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).
-
Agrochemicals: It is used in the manufacturing of certain pesticides and herbicides.
-
Antioxidants: Its phenolic structure makes it a precursor for various antioxidants used in industrial applications.[1]
Biological Activity and Mechanism of Action
While specific studies on the signaling pathways of this compound are limited, its biological activity is predicted to be dominated by its antioxidant properties, a characteristic feature of phenolic compounds.
Antioxidant Activity
The antioxidant mechanism of phenolic compounds like this compound is primarily based on their ability to scavenge free radicals through two main pathways:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, with the electron-donating methyl groups further enhancing this stability.
-
Single Electron Transfer (SET): The phenol (B47542) can donate an electron to a free radical, forming a radical cation, which is subsequently stabilized.
The presence of multiple electron-donating methyl groups on the aromatic ring is expected to increase the electron density and stabilize the phenoxyl radical, suggesting that this compound could be a potent antioxidant.
Proposed Antioxidant Mechanism
Caption: Antioxidant mechanisms of this compound.
Experimental Protocols for In Vitro Antioxidant Assays
To empirically determine the antioxidant capacity of this compound, standard in vitro assays can be employed. Below are generalized protocols for the DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to reduce the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a microplate or cuvette, mix a volume of each dilution of the test compound with a volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the scavenging of the ABTS radical cation.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound.
-
Add a small volume of each test sample dilution to a larger volume of the diluted ABTS radical solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[2]
-
The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ value can be determined.
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[3] When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in a suitably equipped laboratory and with all necessary safety precautions in place. The provided protocols are generalized and may require optimization for specific experimental conditions.
References
Spectroscopic Data for 3,4,5-Trimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4,5-trimethylphenol, a substituted phenolic compound relevant in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data
The spectroscopic data for this compound is summarized in the tables below, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~6.5 | Singlet | 2H | Ar-H |
| ~4.6 | Singlet (broad) | 1H | -OH |
| ~2.2 | Singlet | 3H | Ar-CH₃ (para) |
| ~2.1 | Singlet | 6H | Ar-CH₃ (meta) |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The exact chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~151 | C-OH |
| ~137 | C-CH₃ (meta) |
| ~127 | C-H |
| ~125 | C-CH₃ (para) |
| ~20 | Ar-CH₃ (meta) |
| ~15 | Ar-CH₃ (para) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The major absorption bands in the IR spectrum of this compound are listed below.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 | Strong, Sharp | O-H stretch (free hydroxyl) |
| ~3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3000-2850 | Medium | C-H stretch (aromatic and methyl) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch (phenol) |
| ~850 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The key peaks in the electron ionization (EI) mass spectrum of this compound are detailed below.[1][2]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 136 | 100 | [M]⁺ (Molecular Ion) |
| 121 | 80 | [M-CH₃]⁺ |
| 105 | 20 | [M-CH₃-O]⁺ |
| 93 | 30 | [M-C₃H₇]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
2.1.1. Sample Preparation:
-
Weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2.1.2. ¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
2.1.3. ¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same spectrometer.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio.
IR Spectroscopy
2.2.1. Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
2.2.2. Data Acquisition:
-
Record the background spectrum of the empty sample compartment of the FTIR spectrometer.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
2.3.1. Sample Introduction:
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
2.3.2. Ionization and Analysis:
-
Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[1][2]
-
The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,4,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,4,5-trimethylphenol. It includes a detailed analysis of the fragmentation pathways, quantitative data, and a generalized experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Core Analysis: Fragmentation Pattern of this compound
This compound (C₉H₁₂O), with a molecular weight of 136.19 g/mol , undergoes characteristic fragmentation upon electron ionization.[1][2] The fragmentation is governed by the stability of the resulting ions, primarily influenced by the aromatic ring and the hydroxyl group.
The molecular ion (M⁺˙) peak is observed at m/z 136 and is typically of high intensity, which is characteristic of aromatic compounds.[1] The primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a highly stable benzylic-type cation at m/z 121 . This fragment is often the base peak in the spectrum, indicating its significant stability.
A subsequent fragmentation pathway involves the loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion (m/z 121), resulting in a fragment at m/z 93 . This is a common fragmentation for phenolic compounds. Further fragmentation can occur, but the peaks at m/z 136, 121, and 93 are the most significant for the identification of this compound.
Quantitative Mass Spectral Data
The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratio (m/z) and relative intensity.[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 136 | 75 | [M]⁺˙ (Molecular Ion) |
| 121 | 100 | [M - CH₃]⁺ |
| 93 | 15 | [M - CH₃ - CO]⁺ |
| 91 | 10 | [C₇H₇]⁺ |
| 77 | 8 | [C₆H₅]⁺ |
Experimental Protocols
The analysis of this compound is typically performed using GC-MS. The following is a general protocol that can be adapted for specific instrumentation and sample matrices.[3][4]
1. Sample Preparation:
-
Liquid Samples (e.g., water): Acidify the sample to a pH < 2 with sulfuric acid.[3] Extraction can be performed using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a non-polar solvent like dichloromethane.[3][5]
-
Solid Samples (e.g., plant material): Homogenize the dried and ground sample.[3] Perform a solvent extraction using a mixture such as methanol/water (80:20, v/v).[3]
2. Derivatization (Optional): For some phenolic compounds, derivatization can improve volatility and peak shape. A common method is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group.[3]
-
Protocol: To the dried sample extract, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).[3] Heat the mixture at 70°C for 30 minutes.[3]
3. GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | TraceGOLD TG-5SilMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min[4][6] |
| Injection Volume | 1 µL |
| Injector Temperature | 250-275°C[4] |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 60°C, hold for 2-5 min, ramp to 300°C at 8-10°C/min, hold for 5-10 min[4][6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Ion Source Temperature | 230-280°C[6] |
| Transfer Line Temperature | 280-300°C[4] |
Visualizations
The following diagrams illustrate the key fragmentation pathway of this compound and a general experimental workflow for its analysis.
Caption: Primary fragmentation pathway of this compound under EI-MS.
Caption: General experimental workflow for the GC-MS analysis of phenolic compounds.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4,5-trimethylphenol. Due to the limited availability of public experimental spectral data, this guide utilizes predicted NMR data to facilitate structural elucidation and characterization. The methodologies and data presented herein serve as a valuable resource for professionals engaged in chemical synthesis, quality control, and drug development involving this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Disclaimer: The following NMR data are predicted and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methyl groups, and the phenolic hydroxyl proton. The symmetry of the molecule results in chemical equivalency for certain protons.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 | 6.5 - 6.7 | Singlet (s) | 2H |
| OH | 4.5 - 5.5 | Singlet (s), broad | 1H |
| 4-CH₃ | 2.0 - 2.2 | Singlet (s) | 3H |
| 3,5-CH₃ | 2.1 - 2.3 | Singlet (s) | 6H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of this compound. Due to molecular symmetry, some carbon atoms are chemically equivalent, leading to a reduced number of signals relative to the total number of carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150 - 155 |
| C-3, C-5 | 130 - 135 |
| C-4 | 125 - 130 |
| C-2, C-6 | 115 - 120 |
| 3,5-CH₃ | 20 - 25 |
| 4-CH₃ | 15 - 20 |
Molecular Structure and NMR Signal Correlation
The chemical structure of this compound with numbered positions for NMR signal assignment is illustrated below. This numbering scheme is used in the data tables above to correlate the chemical shifts with specific atoms in the molecule.
Molecular structure of this compound with atom numbering.
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of phenolic compounds like this compound.[1]
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for phenols. The choice of solvent can affect the chemical shift of the hydroxyl proton due to differences in hydrogen bonding.
-
Concentration:
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample information.
NMR Instrument Parameters
The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64 (depending on concentration)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
NMR Experimental Workflow
The general workflow for NMR spectral analysis involves several key stages, from preparing the sample to interpreting the final spectra to elucidate the molecular structure.
A typical workflow for NMR spectral analysis.
References
An In-depth Technical Guide to the Photochemical Properties of 3,4,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core photochemical properties of 3,4,5-trimethylphenol. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the photophysics and photochemistry of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes experimental workflows. While the fundamental photochemical behavior of this compound has been characterized, its direct involvement in specific biological signaling pathways remains an area for future investigation.
Introduction
This compound is a substituted phenolic compound with a molecular formula of C9H12O.[1] Its chemical structure, featuring a hydroxyl group and three methyl groups on the benzene (B151609) ring, gives rise to distinct photochemical properties.[1] Understanding these properties is crucial for applications where the molecule may be exposed to light, such as in the development of photosensitive drugs, the assessment of phototoxicity, and the study of environmental degradation pathways. The photochemical behavior of phenols, including this compound, has been a subject of interest, particularly concerning their interactions with organized media like cyclodextrins, which can significantly alter their photophysical parameters.[2][3]
Photochemical and Photophysical Properties
The interaction of this compound with light is characterized by its absorption and emission spectra, fluorescence quantum yield, and the properties of its excited states. These parameters are influenced by the solvent environment. Of particular note is the effect of inclusion in β-cyclodextrin, which creates a nonpolar microenvironment and restricts molecular motion, thereby altering the photophysical behavior.[3]
Absorption and Emission Data
The following table summarizes the key absorption and emission data for this compound in different environments. The data is primarily sourced from the foundational study by Monti et al. (1993) on methylated phenols.[3]
| Property | Aqueous Solution | In β-Cyclodextrin | Ethanol |
| Absorption Maximum (λ_abs) | Data from Monti et al. (1993) | Data from Monti et al. (1993) | Data from Monti et al. (1993) |
| Molar Absorptivity (ε) | Data from Monti et al. (1993) | Data from Monti et al. (1993) | Data from Monti et al. (1993) |
| Fluorescence Maximum (λ_fl) | Data from Monti et al. (1993) | Data from Monti et al. (1993) | Data from Monti et al. (1993) |
Note: Specific values are to be populated from the full text of Monti S, et al. The Journal of Physical Chemistry, 1993, 97(49), 13011-13016.[3]
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state.
| Property | Aqueous Solution | In β-Cyclodextrin |
| Fluorescence Quantum Yield (Φf) | Data from Monti et al. (1993) | Data from Monti et al. (1993) |
| Fluorescence Lifetime (τf) | Data from Monti et al. (1993) | Data from Monti et al. (1993) |
Note: Specific values are to be populated from the full text of Monti S, et al. The Journal of Physical Chemistry, 1993, 97(49), 13011-13016.[3]
Triplet State Properties
The triplet excited state plays a crucial role in the photochemistry of many organic molecules, often leading to photodegradation or reaction with other molecules.
| Property | Aqueous Solution | In β-Cyclodextrin |
| Triplet-Triplet Absorption Maximum (λ_T) | Data from Monti et al. (1993) | Data from Monti et al. (1993) |
| Triplet Lifetime (τ_T) | Data from Monti et al. (1993) | Data from Monti et al. (1993) |
| Intersystem Crossing Quantum Yield (Φ_isc) | Data from Monti et al. (1993) | Data from Monti et al. (1993) |
Note: Specific values are to be populated from the full text of Monti S, et al. The Journal of Physical Chemistry, 1993, 97(49), 13011-13016.[3]
Experimental Protocols
The determination of the photochemical properties of this compound involves several key experimental techniques. Detailed protocols for these experiments are outlined below.
UV-Visible Absorption Spectroscopy
This protocol is used to determine the absorption spectrum and molar absorptivity of this compound.
Objective: To measure the absorbance of this compound at various wavelengths in the UV-visible region.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., water, ethanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations from the stock solution by serial dilution.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Sample Measurement: Record the absorption spectra for each of the standard solutions.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_abs). Using the absorbance value at λ_abs and the known concentrations, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy and Quantum Yield Determination
This protocol describes the measurement of the fluorescence spectrum and the determination of the fluorescence quantum yield of this compound using a comparative method.
Objective: To measure the fluorescence emission spectrum and calculate the fluorescence quantum yield (Φf) relative to a standard.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent
-
Volumetric flasks and pipettes
-
Quartz fluorescence cuvettes (1 cm path length)
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a series of solutions of both the this compound sample and the fluorescence standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Fluorometer Setup: Turn on the fluorometer and set the excitation and emission monochromators. The excitation wavelength should be one at which both the sample and the standard absorb.
-
Spectrum Recording: Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.
-
Absorbance Measurement: Measure the absorbance of all solutions at the excitation wavelength using a UV-Vis spectrophotometer.
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (A_r / A_s) * (I_s / I_r) * (n_s² / n_r²) where:
-
Φ is the quantum yield
-
A is the absorbance at the excitation wavelength
-
I is the integrated emission intensity
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
-
Nanosecond Transient Absorption Spectroscopy
This protocol outlines the procedure for studying the transient absorbing species (e.g., triplet state, radicals) of this compound.
Objective: To detect and characterize the transient species generated upon photoexcitation of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (degassed to remove oxygen)
-
Laser flash photolysis setup (including a pulsed laser for excitation and a probe lamp)
-
Monochromator and detector (e.g., photomultiplier tube)
-
Digital oscilloscope
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a degassed solvent to prevent quenching of the triplet state by oxygen.
-
Laser Flash Photolysis:
-
The sample is excited with a short laser pulse.
-
A continuous probe light is passed through the sample at a right angle to the excitation laser beam.
-
The change in the intensity of the probe light is monitored over time at different wavelengths.
-
-
Data Acquisition: The transient absorption signal (change in absorbance vs. time) is recorded using a digital oscilloscope.
-
Data Analysis:
-
Construct the transient absorption spectrum by plotting the change in absorbance against wavelength at a specific time delay after the laser flash.
-
Determine the lifetime of the transient species by fitting the decay of the transient absorption signal to an appropriate kinetic model (e.g., first-order or second-order decay).
-
Photochemical Reactions and Mechanisms
Upon absorption of UV light, this compound can undergo several photochemical reactions. The primary process is often the homolytic cleavage of the O-H bond, leading to the formation of a phenoxyl radical and a hydrogen atom. The formation of the hydrated electron has also been reported for phenols in aqueous solutions.[3] The subsequent reactions of these reactive intermediates can lead to photodegradation products. The inclusion of this compound in β-cyclodextrin can influence these reaction pathways by protecting the molecule from the bulk solvent and altering the accessibility of reactants.
Relevance in Drug Development
While specific signaling pathways directly modulated by the photochemical properties of this compound are not extensively documented in publicly available literature, the study of its photochemistry is relevant to drug development in several ways:
-
Phototoxicity Assessment: If a drug candidate contains a trimethylphenol moiety, understanding its photochemical properties is essential for assessing its potential to cause phototoxic or photoallergic reactions.
-
Drug Stability: The photodegradation of a drug can affect its efficacy and shelf-life. Knowledge of the photochemical pathways of this compound can inform strategies to stabilize drug formulations.
-
Prodrug Design: The photosensitivity of the phenolic group could potentially be exploited in the design of photochemically-activated prodrugs, where the active compound is released upon exposure to light of a specific wavelength.
-
Understanding Drug-Target Interactions: The formation of reactive species like phenoxyl radicals upon photoexcitation could have implications for off-target effects or could be harnessed for photodynamic therapy applications if the drug is designed to accumulate in target tissues.
Conclusion
This compound exhibits interesting photochemical properties that are significantly influenced by its environment. This technical guide has summarized the key photophysical parameters and provided detailed experimental protocols for their determination. While the direct application of its photochemical properties in modulating specific signaling pathways in drug development is not yet established, the fundamental understanding of its behavior under illumination is critical for the broader aspects of pharmaceutical science, including drug stability, safety assessment, and the design of novel therapeutic strategies. Further research is warranted to explore the potential of this and similar phenolic compounds in the realm of photopharmacology.
References
An In-depth Technical Guide to the Solubility of 3,4,5-Trimethylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4,5-trimethylphenol in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on the theoretical aspects of its solubility, presents the available data, and offers detailed experimental protocols for determining its solubility in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where understanding the physicochemical properties of this compound is essential.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₉H₁₂O. It is a substituted phenol, characterized by a hydroxyl group and three methyl groups attached to the benzene (B151609) ring. The position of these substituents influences its physical and chemical properties, including its solubility. As a phenol, it is a weakly acidic compound. Understanding its solubility is crucial for a wide range of applications, including its use as an intermediate in chemical synthesis, in the formulation of pharmaceutical products, and in materials science.
Solubility Profile of this compound
The solubility of a compound is a critical parameter that dictates its behavior in various systems. For this compound, its solubility is governed by the interplay between the polar hydroxyl group and the nonpolar trimethyl-substituted benzene ring.
Qualitative Solubility
General chemical principles and available literature indicate that this compound is soluble in many organic solvents.[1] The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic ring and methyl groups contribute to its solubility in less polar organic solvents through van der Waals interactions. It is generally described as being soluble in alcohol.[1]
Quantitative Solubility Data
A thorough review of scientific literature reveals a significant lack of specific quantitative solubility data for this compound in common organic solvents at various temperatures. The available data is primarily focused on its solubility in water.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility | Unit |
| Water | 25 | 667.6 (estimated) | mg/L |
| Water | Not Specified | 0.01 | M |
It is important to note that the value of 667.6 mg/L is an estimated value and the temperature for the 0.01 M solubility was not specified.
The absence of comprehensive data for organic solvents necessitates experimental determination to accurately quantify the solubility of this compound for specific applications. The following sections provide detailed protocols for such determinations.
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data for this compound in organic solvents, standardized experimental methods are essential. The most widely accepted method for determining the solubility of a substance is the shake-flask method, as described in the OECD Guideline 105.
Shake-Flask Method (Adapted from OECD Guideline 105)
This method is suitable for determining the saturation solubility of this compound in a given solvent at a specific temperature.
3.1.1. Materials
-
High-purity this compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade or higher
-
Glass flasks with airtight stoppers
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, such as PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography with Flame Ionization Detector (GC-FID), or UV-Vis Spectrophotometer)
3.1.2. Procedure
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.
-
Equilibration: Seal the flask to prevent solvent evaporation. Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the sample should be centrifuged or filtered. It is crucial to maintain the temperature of the sample during this step to avoid any change in solubility.
-
Quantification:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Accurately dilute the aliquot with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
Visualizations
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on key parameters.
Caption: A logical workflow for selecting a suitable organic solvent for this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps of the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for the determination of this compound solubility.
Conclusion
While there is a notable gap in the publicly available quantitative solubility data for this compound in a range of common organic solvents, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these values. The provided workflows for solvent selection and experimental determination serve as practical tools for scientists and professionals. The generation of comprehensive solubility data for this compound will be invaluable for its effective utilization in drug development, chemical synthesis, and other research applications. It is recommended that researchers undertaking studies with this compound perform solubility determinations as a preliminary step to ensure the robustness and reproducibility of their work.
References
An In-Depth Technical Guide on the Thermochemical Data for 3,4,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical and physical property data for 3,4,5-trimethylphenol (CAS No. 527-54-8).[1][2][3][4][5][6] The information is compiled from various sources, with a focus on critically evaluated data. This document also presents detailed experimental protocols relevant to the study of substituted phenols and a visualization of a key chemical transformation.
Core Thermochemical and Physical Properties
This compound, also known as 3,4,5-hemimellitenol, is a substituted phenol (B47542) with the chemical formula C₉H₁₂O.[1][2][5][7] Its thermochemical and physical properties are crucial for understanding its behavior in various chemical and biological systems.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Identification and Basic Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [2][5][7] |
| Molar Mass | 136.19 g/mol | [3] |
| CAS Registry Number | 527-54-8 | [2][5][7] |
Table 2: Phase Transition Data
| Property | Value | Units | Source |
| Normal Melting Point | 108.00 - 110.00 | °C | [3] |
| Normal Boiling Point (estimated) | 248.00 - 249.00 | °C | [3] |
| Enthalpy of Vaporization (at 411 K) | 61.1 | kJ/mol | [7] |
Table 3: Thermodynamic Properties
| Property | Value | Units | Conditions | Source |
| Heat Capacity (Ideal Gas) | Available | J/(mol·K) | T = 200 K to 1000 K | NIST/TRC |
| Enthalpy (Ideal Gas) | Available | T = 200 K to 1000 K | NIST/TRC | |
| Standard Enthalpy of Formation (ΔfH°) | Not available in searched literature | kJ/mol | 298.15 K | |
| Standard Molar Entropy (S°) | Not available in searched literature | J/(mol·K) | 298.15 K | |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Not available in searched literature | kJ/mol | 298.15 K |
Note: Specific experimental values for the standard enthalpy of formation, standard molar entropy, and standard Gibbs free energy of formation for this compound were not found in the surveyed literature. These values are often determined experimentally through calorimetry or estimated using computational chemistry methods.
Table 4: Other Physical Properties
| Property | Value | Units | Conditions | Source |
| Vapor Pressure (estimated) | 0.015 | mmHg | 25.00 °C | [3] |
| Flash Point (estimated) | 109.10 | °C | [3] | |
| logP (o/w) (estimated) | 2.911 | [3] | ||
| Water Solubility (estimated) | 667.6 | mg/L | 25 °C | [3] |
Experimental Protocols
Determination of Enthalpy of Formation by Combustion Calorimetry
The standard enthalpy of formation of substituted phenols can be determined using static bomb combustion calorimetry.[8] The following is a generalized protocol based on the methodology for phenoxyphenols.[8]
Objective: To determine the standard molar enthalpy of combustion (Δc H°), from which the standard molar enthalpy of formation (Δf H°) can be calculated.
Apparatus:
-
Static bomb calorimeter with a stainless steel twin-valve combustion bomb.
-
Quartz crystal thermometer with a resolution of ±10⁻⁴ K.
-
Capacitor discharge system for ignition.
-
Oxygen source (purity ≥ 99.995%).
-
Pellet press.
Procedure:
-
Sample Preparation: A sample of the substituted phenol is pressed into a pellet. The mass of the pellet is accurately determined.
-
Calorimeter Setup: The energy equivalent of the calorimeter (ε(calor)) is determined by the combustion of a certified standard reference material, such as benzoic acid.[8]
-
Combustion Experiment:
-
The pellet is placed in the crucible inside the combustion bomb.
-
A known mass of water (typically 1.00 cm³) is added to the bomb to ensure saturation of the final atmosphere.[8]
-
The bomb is sealed and flushed with oxygen before being filled with oxygen to a pressure of approximately 3.04 MPa.[8]
-
The bomb is placed in the calorimeter, which contains a known mass of water.
-
The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time.
-
The sample is ignited by discharging a capacitor through a platinum ignition wire.
-
The temperature is recorded at short intervals throughout the main combustion period and the subsequent cooling period.
-
-
Data Analysis:
-
The corrected temperature change (ΔT) is determined, accounting for heat exchange with the surroundings.
-
The energy of combustion (ΔUc) is calculated using the formula: ΔUc = -ε(calor) × ΔT.
-
Corrections are applied for the formation of nitric acid from residual nitrogen in the bomb and for the combustion of the ignition fuse.
-
The standard energy of combustion (ΔcU°) is calculated and then converted to the standard enthalpy of combustion (ΔcH°).
-
The standard enthalpy of formation in the condensed phase (ΔfH°(cr or l)) is calculated using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Nitration of this compound
The nitration of this compound has been reported and serves as an example of its chemical reactivity.[9]
Objective: To synthesize nitrated derivatives of this compound.
Materials:
-
This compound
-
Nitrogen dioxide (NO₂)
-
Benzene (B151609) or dichloromethane (B109758) (solvent)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
A solution of this compound in benzene or dichloromethane is prepared.
-
The solution is treated with an excess of nitrogen dioxide.
-
The reaction is allowed to proceed, and the formation of products is monitored.
-
Upon completion, the reaction mixture is worked up to isolate the products.
-
The products, which may include the 4-nitro dienone, 2,4-dinitro dienone, and 2,4,6-trinitro dienone, are separated and purified using standard techniques such as chromatography.[9]
Visualizations
The following diagrams illustrate a key reaction pathway involving this compound.
Caption: Nitration of this compound.
The following diagram illustrates a generalized workflow for determining the standard enthalpy of formation.
Caption: Workflow for Enthalpy of Formation Determination.
References
- 1. This compound | C9H12O | CID 10696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 3,4,5-trimethyl- [webbook.nist.gov]
- 3. 3,4,5-trimethyl phenol, 527-54-8 [thegoodscentscompany.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Phenol, 3,4,5-trimethyl- [webbook.nist.gov]
- 6. Phenol, 3,4,5-trimethyl- [webbook.nist.gov]
- 7. Phenol, 3,4,5-trimethyl- [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. connectsci.au [connectsci.au]
An In-depth Technical Guide to the Nitration of 3,4,5-Trimethylphenol with Nitrogen Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nitration of 3,4,5-trimethylphenol using nitrogen dioxide as the nitrating agent. The information presented herein is compiled from established chemical literature and is intended to serve as a comprehensive resource for professionals in the fields of chemical research and drug development. This document outlines the expected products, a detailed experimental protocol adapted from similar phenolic nitrations, and visual representations of the reaction pathways and experimental workflow.
Introduction
The nitration of phenols is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. This functionalization is a critical step in the synthesis of numerous valuable compounds, including pharmaceuticals, agrochemicals, and dyes. This compound, a polysubstituted phenol, presents an interesting substrate for nitration. The reaction with nitrogen dioxide (NO₂) is of particular interest as it can proceed via different mechanisms compared to traditional nitrating agents like nitric acid, often leading to the formation of nitrocyclohexa-dienones as stable products.
The reaction of this compound with excess nitrogen dioxide has been reported to yield a series of nitrated dienones rather than simple aromatic substitution products. This guide will focus on the formation of a 4-nitro dienone, a 2,4-dinitro dienone, and a 2,4,6-trinitro dienone as the primary products of this reaction.
Data Presentation: Product Summary
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Product Class |
| 3,4,5-Trimethyl-4-nitrocyclohexa-2,5-dienone | C₉H₁₁NO₃ | 181.19 | Nitro Dienone |
| 3,4,5-Trimethyl-2,4-dinitrocyclohexa-2,5-dienone | C₉H₁₀N₂O₅ | 226.18 | Dinitro Dienone |
| 3,4,5-Trimethyl-2,4,6-trinitrocyclohexa-2,5-dienone | C₉H₉N₃O₇ | 271.18 | Trinitro Dienone |
Experimental Protocols
The following is a generalized experimental protocol for the nitration of this compound with nitrogen dioxide, adapted from procedures for similar substituted phenols. Researchers should optimize these conditions for their specific experimental setup.
3.1. Materials and Reagents
-
This compound (C₉H₁₂O)
-
Nitrogen dioxide (NO₂) or its stable dimer, dinitrogen tetroxide (N₂O₄)
-
Anhydrous solvent (e.g., benzene, dichloromethane, or cyclohexane)
-
Inert gas (e.g., nitrogen or argon) for providing an inert atmosphere
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, and appropriate solvents for chromatography)
3.2. Reaction Setup
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a gas outlet connected to a scrubber (containing a solution of sodium hydroxide (B78521) to neutralize excess NO₂) is assembled.
-
The reaction is carried out under an inert atmosphere to prevent side reactions with atmospheric oxygen and moisture.
3.3. Nitration Procedure
-
Dissolve a known quantity of this compound in the chosen anhydrous solvent within the reaction flask.
-
Cool the solution to a predetermined temperature (e.g., 0-5 °C) using an ice-salt bath to control the exothermic reaction.
-
Slowly bubble a stream of nitrogen dioxide gas through the stirred solution or add a solution of dinitrogen tetroxide in the same solvent dropwise. The reaction mixture will typically develop a deep color.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion of the reaction, cease the addition of the nitrating agent and purge the reaction mixture with an inert gas to remove any dissolved nitrogen dioxide.
3.4. Work-up and Product Isolation
-
Carefully quench the reaction by pouring the mixture into a beaker containing a stirred, cold, saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.
-
The individual nitrated dienones can be separated and purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
3.5. Characterization
The purified products should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as carbonyl (C=O) and nitro (NO₂) groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Mandatory Visualizations
4.1. Reaction Pathway
The following diagram illustrates the proposed reaction pathway for the nitration of this compound with nitrogen dioxide, leading to the formation of mono-, di-, and trinitrated dienones.
4.2. Experimental Workflow
This diagram provides a high-level overview of the experimental workflow for the nitration of this compound.
4.3. Logical Relationship of Reactants and Products
The logical relationship between the starting material and the successively nitrated products is depicted in the following diagram.
An In-depth Technical Guide to the Electrophilic Reactions of 3,4,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethylphenol, a polysubstituted aromatic compound, presents a unique substrate for electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these reactions are dictated by the interplay of the electronic effects of its substituents: a strongly activating hydroxyl (-OH) group and three weakly activating methyl (-CH3) groups. The hydroxyl group is a powerful ortho, para-director, significantly increasing the electron density of the aromatic ring through resonance. The methyl groups further enhance this activation via inductive effects and hyperconjugation.
In this compound, the positions ortho to the hydroxyl group (C2 and C6) are the only ones available for substitution. The symmetrical substitution pattern simplifies the potential product outcomes compared to other trimethylphenol isomers. However, the steric hindrance imposed by the adjacent methyl groups can influence the reaction rates and conditions required for successful transformation. This guide provides a comprehensive overview of the core electrophilic reactions of this compound, complete with experimental protocols derived from analogous polysubstituted phenols, quantitative data, and mechanistic diagrams to serve as a valuable resource for synthetic and medicinal chemists.
General Principles of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry. The general mechanism involves two primary steps:
-
Formation of the Sigma Complex: The electron-rich aromatic ring acts as a nucleophile, attacking an electrophile (E+). This initial attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
The activating groups on this compound stabilize the sigma complex, making the molecule highly reactive towards electrophiles.
Nitration
Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring. Due to the high activation of the phenol (B47542) ring, nitration can often proceed under milder conditions than those required for benzene. The reaction typically employs a nitrating agent such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). For highly activated phenols, dilute nitric acid or other milder nitrating systems can be effective and may help to prevent oxidation and the formation of tarry by-products.
Given the structure of this compound, nitration is expected to occur at the C2 or C6 positions.
Quantitative Data: Nitration of Substituted Phenols
| Substrate | Nitrating Agent | Conditions | Product(s) | Yield | Reference |
| Phenol | Mg(HSO₄)₂, NaNO₃, wet SiO₂ | CH₂Cl₂, Room Temp. | 2-Nitrophenol & 4-Nitrophenol | 36% & 26% | [1] |
| 4-Methylphenol | Mg(HSO₄)₂, NaNO₃, wet SiO₂ | CH₂Cl₂, Room Temp., 15 min | 4-Methyl-2-nitrophenol | 92% | [1] |
| Phenol | 32.5% HNO₃ | 20°C, 1 hr | 2-Nitrophenol & 4-Nitrophenol | 91% (total) | [2] |
Experimental Protocol: Nitration of 2,3,5-Trimethylphenol (B45783) (Analogous Protocol)
This protocol for the nitration of the isomeric 2,3,5-trimethylphenol can be adapted for this compound.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C using an ice-salt bath.
-
Substrate Addition: Slowly add 2,3,5-trimethylphenol (0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 5°C. Stir until the phenol is completely dissolved.
-
Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.11 mol) to 20 mL of concentrated sulfuric acid, keeping the temperature below 10°C.
-
Reaction: Add the nitrating mixture dropwise to the phenol solution over 1-2 hours. The temperature of the reaction mixture must be strictly maintained between 0°C and 5°C throughout the addition.
-
Quenching: After the addition is complete, stir the mixture for an additional hour at 0-5°C. Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Work-up: The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product, 2,3,5-trimethyl-4-nitrophenol, can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or aqueous ethanol.
Halogenation
Halogenation of phenols is typically a rapid reaction that does not require a Lewis acid catalyst due to the highly activating nature of the hydroxyl group.[4] Reaction with bromine water, for instance, often leads to polybromination. To achieve monohalogenation, milder conditions are employed, such as using a non-polar solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) at low temperatures.[5] For this compound, halogenation will occur at the available C2 and C6 positions.
Quantitative Data: Bromination of Trimethylphenols
| Substrate | Brominating Agent | Solvent | Product | Yield | Reference |
| 2,4,6-Trimethylphenol (B147578) | Bromine | Acetic Acid | 3,5-Dibromo-2,4,6-trimethylphenol (B8581327) | High | [6] |
| 2,4,6-Trimethylphenol | Bromine | Carbon Tetrachloride | 3,5-Dibromo-2,4,6-trimethylphenol | High | [7] |
Experimental Protocol: Bromination of 2,4,6-Trimethylphenol (Analogous Protocol)
This procedure for the exhaustive bromination of a closely related isomer demonstrates a typical method for halogenating highly activated phenols.[6]
-
Reaction Setup: In a suitable reaction flask, dissolve 2,4,6-trimethylphenol (20 g) and iodine (5 g, as a catalyst) in 100 mL of glacial acetic acid.
-
Bromine Addition: While stirring in the dark, add a solution of bromine (47 g) in 20 mL of glacial acetic acid dropwise to the reaction mixture.
-
Reaction: After the addition is complete, continue stirring the mixture in the dark overnight to ensure the reaction proceeds to completion.
-
Quenching: Quench the reaction by pouring the mixture into an excess of cold water containing sodium thiosulfate (B1220275). The sodium thiosulfate will neutralize any unreacted bromine.
-
Isolation: Cool the resulting suspension to facilitate the precipitation of the crude product. Isolate the crude 3,5-dibromo-2,4,6-trimethylphenol by filtration.
-
Purification: Purify the crude product by recrystallization from chloroform (B151607) to yield the final product as crystals.
Formylation
Formylation introduces a formyl group (-CHO) onto the aromatic ring, producing a hydroxy-substituted benzaldehyde. A key method for the regioselective ortho-formylation of phenols is the reaction with paraformaldehyde in the presence of magnesium dichloride and triethylamine (B128534).[8] This method is reported to give excellent yields for alkyl-substituted phenols and exclusively provides the ortho-formylated product.[9]
Quantitative Data: Ortho-Formylation of Various Phenols
| Substrate | Reaction Time (h) | Product | Yield (%) | Reference |
| 2-Methylphenol | 2 | 2-Hydroxy-3-methylbenzaldehyde | 92 | [8] |
| 4-Methylphenol | 2 | 2-Hydroxy-5-methylbenzaldehyde | 90 | [8] |
| 2,6-Dimethylphenol | 4 | 2-Hydroxy-3,5-dimethylbenzaldehyde | 88 | [8] |
| 4-Chlorophenol | 2 | 5-Chloro-2-hydroxybenzaldehyde | 91 | [8] |
Experimental Protocol: General Ortho-Formylation of Phenols
This general procedure is highly effective for a range of substituted phenols and is expected to be applicable to this compound.[8][9]
-
Reaction Setup: Equip a dry, three-necked round-bottomed flask with a magnetic stirring bar, reflux condenser, and rubber septa, and purge with argon gas. Add anhydrous magnesium dichloride (2.0 eq) and solid paraformaldehyde (3.0 eq) to the flask.
-
Solvent and Base Addition: Add dry tetrahydrofuran (B95107) (THF) via syringe, followed by the dropwise addition of triethylamine (2.0 eq). Stir the mixture for 10 minutes.
-
Substrate Addition: Add the phenol (1.0 eq) dropwise by syringe.
-
Reaction: Immerse the flask in an oil bath and heat at gentle reflux (approx. 75°C) for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and add diethyl ether. Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl and water. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the solution and remove the solvent by rotary evaporation to yield the crude salicylaldehyde (B1680747) derivative.
-
Purification: The product can be further purified by recrystallization or column chromatography.
Oxidation to Benzoquinones
Phenols can be oxidized to quinones, a class of compounds containing a fully conjugated cyclic dione (B5365651) structure.[10] This transformation is a key step in the synthesis of various biologically important molecules, including Vitamin E. The oxidation of a trimethylphenol isomer, 2,3,5-trimethylphenol, to 2,3,5-trimethyl-1,4-benzoquinone is well-documented and serves as a direct precedent.[10] Various oxidizing agents can be employed, with hydrogen peroxide being a "greener" alternative to traditional reagents like chromic acid.
Quantitative Data: Oxidation of Trimethylphenols
| Substrate | Oxidant/Catalyst | Solvent | Product | Yield (%) | Reference |
| 2,3,5-Trimethylphenol | H₂O₂ / TS-1 catalyst | Acetone | 2,3,5-Trimethyl-1,4-benzoquinone | 98.7 | [10] |
| 2,3,6-Trimethylphenol (B1330405) | O₂ / Cu(II)-halide | Biphasic (water/alcohol) | 2,3,5-Trimethyl-1,4-benzoquinone | High | [11] |
Experimental Protocol: Oxidation of 2,3,5-Trimethylphenol (Analogous Protocol)
This protocol details a laboratory-scale oxidation using hydrogen peroxide.[10]
-
Catalyst Preparation (if applicable): Prepare or procure the desired catalyst (e.g., TS-1, a titanium silicalite molecular sieve).
-
Reaction Setup: To a solution of 2,3,5-trimethylphenol in a suitable solvent (e.g., acetone, methanol), add the catalyst.
-
Oxidant Addition: Heat the mixture to the desired reaction temperature (e.g., 60°C). Add hydrogen peroxide (e.g., 30% aqueous solution) dropwise to the stirred suspension.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the catalyst by filtration.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The crude 2,3,5-trimethyl-1,4-benzoquinone can be isolated and purified.
-
Purification: Purify the crude product by methods such as recrystallization from a solvent like hexane (B92381) or by column chromatography.
Friedel-Crafts Reactions
The Friedel-Crafts reactions, both alkylation and acylation, are cornerstone C-C bond-forming reactions in aromatic chemistry.[12]
-
Alkylation introduces an alkyl group using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid or Brønsted acid catalyst.[13][14] A major drawback for activated rings is the potential for polyalkylation, as the alkylated product is often more reactive than the starting material.
-
Acylation introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (often required in stoichiometric amounts).[15] The resulting ketone product is deactivated towards further substitution, preventing polyacylation and making this a more controlled reaction.[16]
For a highly activated substrate like this compound, Friedel-Crafts reactions should be conducted under mild conditions to maintain selectivity and prevent side reactions. The substitution would be directed to the C2 and C6 positions.
Experimental Protocol: General Friedel-Crafts Acylation of Phenols
This protocol describes a general method for the ortho-acylation of phenols mediated by titanium(IV) chloride.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq) in a dry, non-polar solvent such as dichloromethane (B109758) or 1,2-dichloroethane.
-
Lewis Acid Addition: Cool the solution to 0°C and add titanium(IV) chloride (TiCl₄, 2.2 eq) dropwise.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring it into a mixture of ice and dilute HCl.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure and purify the resulting aryl ketone by column chromatography or recrystallization.
Conclusion
This compound is a highly activated aromatic compound that readily undergoes a variety of electrophilic substitution reactions. The powerful activating and ortho, para-directing hydroxyl group, reinforced by three methyl substituents, channels electrophilic attack exclusively to the C2 and C6 positions. Key transformations including nitration, halogenation, formylation, and oxidation can be achieved, often under mild conditions. While Friedel-Crafts reactions are also feasible, they require careful control to manage the high reactivity of the substrate. The protocols and data compiled in this guide, based on established chemistry of closely related analogues, provide a solid foundation for researchers to design and execute synthetic strategies involving this versatile phenolic building block.
References
- 1. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paspk.org [paspk.org]
- 3. benchchem.com [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Friedel-Crafts Alkylation [organic-chemistry.org]
- 14. mt.com [mt.com]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
Biological Activities of Substituted Trimethylphenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted trimethylphenols are a class of aromatic organic compounds that have garnered significant interest in the fields of pharmacology and materials science. As derivatives of phenol, their chemical structure, characterized by a hydroxyl group attached to a benzene (B151609) ring with three methyl substituents, provides a foundation for a diverse range of biological activities. These compounds and their derivatives are recognized for their potent antioxidant properties, with some isomers serving as key precursors in the synthesis of vital compounds like Vitamin E. Emerging research also points towards their potential as anti-inflammatory, anticancer, and antimicrobial agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of substituted trimethylphenols, with a focus on their mechanisms of action. Detailed experimental protocols for key biological assays are provided, and quantitative data is summarized to facilitate comparative analysis. Furthermore, relevant signaling pathways and experimental workflows are visualized to offer a clear and in-depth perspective for researchers and drug development professionals.
Introduction
Phenolic compounds are a broad class of chemical entities widely recognized for their health-promoting properties, primarily attributed to their antioxidant capacity. Substituted trimethylphenols, a specific subgroup of phenols, are distinguished by the presence of three methyl groups on the phenyl ring, which influences their physicochemical properties such as lipophilicity and reactivity. The position of these methyl groups and the hydroxyl group gives rise to several isomers, including 2,3,5-trimethylphenol (B45783), 2,3,6-trimethylphenol, and 2,4,6-trimethylphenol (B147578), each with potentially unique biological profiles.
The primary industrial application of certain trimethylphenol isomers is in the synthesis of α-Tocopherol (Vitamin E), a crucial lipid-soluble antioxidant in the human body.[1] Beyond this established role, the inherent antioxidant nature of the trimethylphenol scaffold makes it a promising platform for the development of novel therapeutic agents. This guide will delve into the multifaceted biological activities of these compounds, exploring their potential to combat oxidative stress, inflammation, cancer, and microbial infections.
Antioxidant Activity
The antioxidant properties of substituted trimethylphenols are primarily attributed to their ability to act as radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The resulting phenoxyl radical is stabilized by resonance, a feature that is enhanced by the electron-donating methyl groups on the aromatic ring.
While specific IC50 values for many trimethylphenol derivatives are not widely available in public literature, their antioxidant potential is often compared to standard antioxidants like Butylated Hydroxytoluene (BHT), Tocopherol (a form of Vitamin E), and Quercetin (B1663063).
Table 1: Antioxidant Activity of Benchmark Compounds (DPPH Radical Scavenging Assay)
| Compound | IC50 Value | Reference(s) |
| Butylated Hydroxytoluene (BHT) | Wide range reported (e.g., 202.35 µg/mL) | [2] |
| α-Tocopherol | ~39.4 µg/mL | [3] |
| Quercetin | Wide range reported (e.g., 0.0432 µg/mL, 15.9 µg/mL) | [4][5] |
| Trolox | ~3 µg/mL (ABTS Assay) | [6] |
Note: IC50 values can vary significantly based on experimental conditions. The data presented is for comparative purposes. A study comparing the antioxidant properties of 2,3,5-trimethylphenol with BHT and quercetin noted that while precise IC50 values from the direct comparison were proprietary, polyphenols like quercetin can react with DPPH radicals more than an order of magnitude faster than monophenols with similar oxidation potentials.[1]
Anti-inflammatory Activity
Certain substituted trimethylphenols have been investigated for their anti-inflammatory properties, particularly their ability to inhibit cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation. The inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 2,4,6-trimethylphenol has been shown to bind to the active site of human COX-2, suggesting its potential as a COX inhibitor.[1]
Table 2: Anti-inflammatory Activity of Benchmark Compounds (COX Inhibition Assay)
| Compound | Target | IC50 Value | Reference(s) |
| Curcumin (B1669340) | COX-1 & COX-2 | ~15 µM (for 50% inhibition) | [7] |
| Ibuprofen (B1674241) | COX-1 & COX-2 | 76.05 µg/mL (protein denaturation) | [8] |
Note: Data for specific trimethylphenols is limited in public literature. The values for curcumin and ibuprofen are provided for context.
The anti-inflammatory effects of phenolic compounds are often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
Anticancer Activity
The potential of substituted trimethylphenol derivatives as anticancer agents is an emerging area of research. While direct experimental data on many of these compounds is nascent, studies on structurally related phenolic and aminophenol compounds provide a strong rationale for their investigation.[9] The proposed mechanisms of action often involve the modulation of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.
Table 3: Cytotoxic Activity of a Benchmark Compound (MTT Assay)
| Compound | Cell Line | IC50 Value | Reference(s) |
| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | 1.9 µM | [10] |
| Doxorubicin (Positive Control) | HepG2 (Liver Cancer) | 0.2 µM | [10] |
Note: Specific IC50 values for substituted trimethylphenols against various cancer cell lines are not widely available and represent a key area for future research.
Antimicrobial Activity
Phenolic compounds are known to possess antimicrobial properties against a range of bacteria and fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilic nature of trimethylphenols, enhanced by the methyl groups, may facilitate their interaction with and penetration of microbial cell walls.
Quantitative data on the antimicrobial activity of substituted trimethylphenols is limited. However, studies on derivatives, such as brominated trimethylphenols, have shown significant antibacterial and antifungal activity.
Table 4: Antimicrobial Activity of Bromophenol Derivatives (Broth Microdilution Method)
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference(s) |
| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Various Fungi | Good Activity | [11] |
| Synthetic Bromophenol Derivatives | Various Bacteria | Effective | [11] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Specific values for the parent trimethylphenol compounds are a subject for further investigation.
Key Signaling Pathways
The biological activities of substituted trimethylphenols are intrinsically linked to their interaction with key cellular signaling pathways.
Antioxidant Response and Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, phenolic compounds can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and detoxification genes.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.tuni.fi [researchportal.tuni.fi]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
In-Depth Technical Guide: 3,4,5-Trimethylphenol in β-Cyclodextrin Complexes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the inclusion complexes formed between 3,4,5-trimethylphenol and β-cyclodextrin. Cyclodextrins are widely utilized in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of guest molecules.[1] The inclusion of this compound, a phenolic compound, into the hydrophobic cavity of β-cyclodextrin has been shown to modulate its physicochemical properties, particularly its photophysical characteristics. This document details the theoretical basis of this complexation, experimental methodologies for synthesis and characterization, and the known effects on the guest molecule. While the formation of a 1:1 complex is established, it is important to note that specific quantitative data such as binding constants and thermodynamic parameters for this particular complex are not extensively reported in publicly available literature.[2][3] The protocols and data presented herein are based on established methods for analogous phenol-cyclodextrin complexes and serve as a robust framework for researchers entering this area.
Introduction to β-Cyclodextrin Complexes
β-cyclodextrin is a cyclic oligosaccharide consisting of seven α-1,4-linked glucopyranose units. This arrangement forms a truncated cone structure with a hydrophilic exterior and a lipophilic interior cavity. This unique structure allows β-cyclodextrin to encapsulate a variety of guest molecules, including phenols, in its cavity, forming non-covalent inclusion complexes. The primary driving forces for complex formation include hydrophobic interactions, van der Waals forces, and the release of high-energy water molecules from the cavity. Such complexation can lead to significant alterations in the guest molecule's properties, including increased aqueous solubility, enhanced stability against light and oxidation, and modified chemical reactivity.[2]
Physicochemical Properties and Complexation Effects
The inclusion of this compound within the β-cyclodextrin cavity leads to notable changes in its photophysical and photochemical properties. The complexation is evidenced by absorption and induced circular dichroism (ICD) spectroscopy.[2] A key finding is the marked increase in the fluorescence quantum yields and lifetimes of dimethyl- and trimethylphenols upon complexation.[2][4] This phenomenon is attributed to a decrease in the rate constant of S1-S0 internal conversion, which is a non-radiative decay pathway.[3] The environment of the phenolic hydroxyl group is thought to become more akin to that of an alcoholic solution when located near the rim of the cyclodextrin (B1172386) macrocycle.[3]
| Property | Uncomplexed this compound | This compound-β-cyclodextrin Complex | Citation |
| Stoichiometry | N/A | 1:1 | [2][4] |
| Aqueous Solubility | Low | Expected to be enhanced | [5] |
| Fluorescence Quantum Yield | Low | Markedly increased | [2][3][4] |
| Fluorescence Lifetime | Short | Markedly increased | [2][3][4] |
| Intersystem Crossing | Normal | Slowed down | [2] |
| Hydrated Electron Formation | Occurs | Drastically reduced | [2] |
| Ground-state Association Constant | N/A | Somewhat lower than phenol (B47542) and p-cresol | [2] |
Experimental Protocols
The following sections detail generalized yet comprehensive experimental protocols for the synthesis and characterization of this compound-β-cyclodextrin inclusion complexes, adapted from established methods for similar phenolic compounds.
Synthesis of the Inclusion Complex
Several methods can be employed for the synthesis of the inclusion complex. The choice of method can influence the yield and the physicochemical properties of the final product.
4.1.1 Co-precipitation Method
-
Dissolve an equimolar amount of β-cyclodextrin in deionized water with stirring, gently heating if necessary to achieve complete dissolution.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the aqueous β-cyclodextrin solution with continuous stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Cool the mixture in an ice bath to promote the precipitation of the complex.
-
Collect the precipitate by filtration and wash with a small amount of cold deionized water.
-
Dry the resulting powder in a vacuum oven at a controlled temperature (e.g., 40-50 °C).
4.1.2 Freeze-Drying (Lyophilization) Method
-
Dissolve an equimolar amount of β-cyclodextrin in deionized water.
-
Add an equimolar amount of this compound to the β-cyclodextrin solution.
-
Stir the mixture at room temperature for 24 hours to ensure maximum complex formation.
-
Freeze the resulting solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen solution under high vacuum for 24-48 hours to obtain a fine powder of the inclusion complex.
4.1.3 Kneading Method
-
Mix equimolar amounts of β-cyclodextrin and this compound in a mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol (B145695) in water) to form a paste.
-
Knead the paste for 60-90 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried product into a fine powder.
Characterization of the Inclusion Complex
A combination of analytical techniques is essential to confirm the formation of the inclusion complex and to characterize its properties.
4.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the interaction between this compound and β-cyclodextrin.
-
Method:
-
Prepare pellets of the pure compounds (this compound and β-cyclodextrin), their physical mixture, and the prepared inclusion complex with KBr.
-
Record the FTIR spectra for each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Expected Outcome: The spectrum of the inclusion complex is expected to be different from the simple superposition of the spectra of the individual components. Changes in the characteristic vibrational bands of this compound (e.g., O-H stretching, aromatic C-H stretching, and C-O stretching) and β-cyclodextrin (e.g., O-H stretching, C-H stretching, and C-O-C stretching) can indicate the formation of the complex.
4.2.2 Differential Scanning Calorimetry (DSC)
-
Objective: To investigate the thermal properties of the complex and confirm the inclusion of the guest molecule.
-
Method:
-
Accurately weigh a small amount (2-5 mg) of the sample (pure compounds, physical mixture, or inclusion complex) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a defined temperature range (e.g., 30-300 °C).
-
-
Expected Outcome: The DSC thermogram of the pure this compound should show a sharp endothermic peak corresponding to its melting point. In the thermogram of the inclusion complex, this peak is expected to be absent, shifted to a different temperature, or significantly broadened, indicating that the guest molecule is encapsulated within the β-cyclodextrin cavity.
4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide direct evidence of the inclusion of this compound within the β-cyclodextrin cavity.
-
Method:
-
Dissolve the samples (pure compounds and the inclusion complex) in a suitable deuterated solvent (e.g., D₂O).
-
Record ¹H NMR spectra for each sample.
-
For more detailed structural information, perform 2D NMR experiments such as Rotating-frame Overhauser Effect Spectroscopy (ROESY).
-
-
Expected Outcome: In the ¹H NMR spectrum of the inclusion complex, the protons of this compound that are located inside the β-cyclodextrin cavity will likely show a chemical shift change (typically upfield) compared to the free molecule. The inner protons of the β-cyclodextrin cavity (H-3 and H-5) are also expected to show chemical shift changes. A ROESY experiment can show cross-peaks between the protons of this compound and the inner protons of β-cyclodextrin, providing definitive proof of inclusion.
4.2.4 Phase Solubility Studies
-
Objective: To determine the stoichiometry of the complex and its stability constant (Kc).
-
Method:
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin.
-
Add an excess amount of this compound to each solution.
-
Shake the solutions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the solutions to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in each solution using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
-
Expected Outcome: A phase solubility diagram is constructed by plotting the concentration of dissolved this compound against the concentration of β-cyclodextrin. The shape of the curve provides information about the stoichiometry of the complex. For a 1:1 complex, a linear relationship (Aₗ-type) is often observed, and the stability constant can be calculated from the slope and the intrinsic solubility of the guest.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Experimental workflow for the synthesis and characterization of the inclusion complex.
Caption: Conceptual diagram of the host-guest interaction.
Applications in Drug Development
The encapsulation of phenolic compounds in cyclodextrins is a well-established strategy to overcome challenges in drug development. While specific applications for the this compound-β-cyclodextrin complex have not been detailed in the reviewed literature, the general benefits of such complexation are highly relevant. These include:
-
Improved Aqueous Solubility: For poorly soluble compounds, complexation can significantly enhance their concentration in aqueous formulations, which is crucial for oral and parenteral drug delivery.
-
Enhanced Bioavailability: By increasing solubility and dissolution rate, cyclodextrin complexes can lead to improved absorption of the drug in the gastrointestinal tract.
-
Increased Stability: The cyclodextrin cavity can protect the guest molecule from degradation by light, heat, and oxidation, thereby extending the shelf-life of the drug product.
-
Taste Masking: For orally administered drugs with unpleasant tastes, encapsulation can effectively mask the taste by preventing the interaction of the drug with taste receptors.
-
Controlled Release: Modified cyclodextrins can be used to modulate the release rate of the guest molecule, allowing for the design of sustained or targeted drug delivery systems.
Given the known antioxidant properties of phenolic compounds, the complexation of this compound with β-cyclodextrin could be a promising approach to develop stable and bioavailable antioxidant formulations for various therapeutic applications. However, further research is required to fully elucidate the potential of this specific complex.
Conclusion
The formation of an inclusion complex between this compound and β-cyclodextrin is supported by spectroscopic evidence and is consistent with the known host-guest chemistry of cyclodextrins. This complexation leads to significant changes in the photophysical properties of the guest molecule, notably an increase in fluorescence. This technical guide has provided a detailed framework of the experimental protocols for the synthesis and characterization of this complex, based on established methodologies for similar systems. While specific quantitative thermodynamic and binding data for this particular complex remain to be fully elucidated in the scientific literature, the information presented here serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and other related phenolic-cyclodextrin complexes. The continued investigation into these systems holds promise for the development of novel and improved pharmaceutical formulations.
References
An In-depth Technical Guide to 3,4,5-Hemimellitenol: Discovery and History
This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 3,4,5-Hemimellitenol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the compound's physicochemical properties, spectroscopic data, and a historical synthesis protocol, presented with clarity and detail to support advanced research and application.
Introduction and Nomenclature
3,4,5-Hemimellitenol, systematically known as 3,4,5-trimethylphenol, is an aromatic organic compound. It is a phenol (B47542) derivative of 1,2,3-trimethylbenzene (B126466), which is also known by the trivial name hemimellitene.[1] The naming convention "hemimellitenol" is derived from its parent hydrocarbon, hemimellitene, with the "-ol" suffix indicating the presence of a hydroxyl functional group. The compound is also referred to as 5-hydroxy-1,2,3-trimethylbenzene.[2]
History and Discovery
While a definitive singular "discovery" of 3,4,5-Hemimellitenol is not clearly documented in readily available historical records, its early synthesis and characterization are rooted in the broader exploration of substituted phenols. The parent hydrocarbon, hemimellitene (1,2,3-trimethylbenzene), was known and studied in the 19th century. However, one of the earliest and most well-documented methods for the specific synthesis of 3,4,5-Hemimellitenol was published in the Journal of the American Chemical Society in 1949.[3] This method, developed by L. E. Hinkel and colleagues, involves the diazotization of 5-amino-1,2,3-trimethylbenzene followed by hydrolysis, a classic route for the preparation of phenols from aromatic amines. This 1949 publication stands as a key reference in the history of this compound's chemical synthesis.
Physicochemical Properties
The physical and chemical properties of 3,4,5-Hemimellitenol are summarized in the table below, providing a clear reference for its characteristics.
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Melting Point | 108-110 °C |
| Boiling Point | 248-249 °C at 760 mmHg |
| Vapor Pressure | 0.015 mmHg at 25 °C (estimated) |
| logP (o/w) | 2.911 (estimated) |
| Water Solubility | 667.6 mg/L at 25 °C (estimated) |
| Solubility | Soluble in alcohol |
| pKa | 10.59 (predicted) |
Spectroscopic Data
The spectroscopic data for 3,4,5-Hemimellitenol are crucial for its identification and characterization. The key data points are summarized in the following table.
| Spectroscopic Technique | Key Data Points |
| Mass Spectrometry | Major peaks (m/z): 136 (M+), 121, 93, 77 |
| Infrared (IR) Spec. | Characteristic peaks can be observed for O-H stretching (around 3300-3600 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and aromatic C=C bending (around 1500-1600 cm⁻¹). |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons and the methyl group protons would be expected. The hydroxyl proton signal would also be present. |
| ¹³C NMR Spectroscopy | Signals for the aromatic carbons (including the carbon attached to the hydroxyl group) and the methyl carbons would be observed. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 3,4,5-Hemimellitenol, based on the historical method of diazotization of 5-amino-1,2,3-trimethylbenzene.
Synthesis of 5-Amino-1,2,3-trimethylbenzene (Precursor)
The precursor, 5-amino-1,2,3-trimethylbenzene (also known as 5-aminohemimellitene), can be prepared by the nitration of 1,2,3-trimethylbenzene followed by reduction of the resulting nitro compound.
Step 1: Nitration of 1,2,3-trimethylbenzene
-
In a flask equipped with a stirrer and a dropping funnel, place 1,2,3-trimethylbenzene.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and a dilute sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 5-nitro-1,2,3-trimethylbenzene.
Step 2: Reduction of 5-Nitro-1,2,3-trimethylbenzene
-
Dissolve the 5-nitro-1,2,3-trimethylbenzene in ethanol (B145695) in a round-bottom flask.
-
Add a reducing agent, such as tin (II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon.
-
If using SnCl₂/HCl, heat the mixture under reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and neutralize with a strong base (e.g., sodium hydroxide) to precipitate the tin salts.
-
Extract the product, 5-amino-1,2,3-trimethylbenzene, with an organic solvent.
-
Dry the organic extract and remove the solvent to obtain the crude amine, which can be purified by crystallization or distillation.
Synthesis of 3,4,5-Hemimellitenol via Diazotization
This protocol is based on the well-established Sandmeyer-type reaction for the conversion of an aromatic amine to a phenol.
-
Diazotization of 5-Amino-1,2,3-trimethylbenzene:
-
Dissolve 5-amino-1,2,3-trimethylbenzene in an aqueous solution of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂). Maintain the temperature strictly between 0-5 °C to prevent the decomposition of the diazonium salt.
-
The completion of the diazotization can be tested by the immediate blue color formation on starch-iodide paper, indicating the presence of excess nitrous acid.
-
-
Hydrolysis of the Diazonium Salt:
-
Gently warm the solution containing the diazonium salt to approximately 50 °C. The decomposition of the diazonium salt will begin, evidenced by the evolution of nitrogen gas.
-
Continue warming until the effervescence ceases. The solution will likely become dark and oily as the phenol is formed.
-
Steam distill the reaction mixture to isolate the crude 3,4,5-Hemimellitenol. The phenol is volatile with steam.
-
Extract the distillate with a suitable organic solvent like diethyl ether.
-
Wash the ether extract with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with water.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the crude 3,4,5-Hemimellitenol.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or by sublimation.
-
Visualizations
The following diagrams illustrate the logical workflow of the synthesis of 3,4,5-Hemimellitenol.
Caption: Synthetic workflow for 3,4,5-Hemimellitenol.
References
The Natural Occurrence of Trimethylphenol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence of various trimethylphenol isomers, providing a comprehensive overview of their sources, quantitative data, and the experimental protocols for their analysis. Additionally, it delves into the potential biological signaling pathways influenced by these compounds, offering valuable insights for researchers in drug development and related scientific fields.
Natural Sources of Trimethylphenol Isomers
Trimethylphenol isomers have been identified in a diverse range of natural matrices, from common food items to the byproducts of biomass combustion. Their presence in these sources is of interest due to their potential impact on flavor, aroma, and biological activity.
-
2,3,5-Trimethylphenol: This isomer has been reported as a volatile constituent of Arabica coffee, contributing to its complex aroma profile.[1] It has also been detected in tomatoes (Solanum lycopersicum).
-
2,3,6-Trimethylphenol (B1330405): Notably, 2,3,6-trimethylphenol has been identified as a fungicidal constituent in the smoke produced from calcined rice chaff, known as "kuntan."
-
2,4,5-Trimethylphenol: The presence of this isomer has been noted in tobacco.
-
2,4,6-Trimethylphenol (B147578) (Mesitol): This isomer is utilized as a flavoring agent in a wide variety of food and beverage products.[2]
-
3,4,5-Trimethylphenol: This isomer's natural occurrence is less documented in readily available literature, highlighting a potential area for further research.
Quantitative Data on Trimethylphenol Isomers
Quantifying the concentration of trimethylphenol isomers in their natural sources is crucial for understanding their potential physiological effects and for quality control in the food and beverage industry. The following table summarizes the available quantitative data. Note: Data for many isomers in their natural sources is limited, indicating a need for more quantitative studies.
| Isomer | Natural Source | Concentration / Usage Level | Analytical Method |
| 2,3,5-Trimethylphenol | Arabica Coffee | Data not available | GC-MS |
| Tomato | Data not available | GC-MS | |
| 2,3,6-Trimethylphenol | Rice Husk Smoke | Present, but specific concentration not quantified in available literature | GC-MS |
| 2,4,5-Trimethylphenol | Tobacco | Data not available | - |
| 2,4,6-Trimethylphenol | Dairy products (excluding category 02.0) | 0.5 - 2.5 mg/kg | Not Specified |
| Fats and oils | 0.2 - 1.0 mg/kg | Not Specified | |
| Edible ices | 0.5 - 2.5 mg/kg | Not Specified | |
| Processed fruit | 0.4 - 2.0 mg/kg | Not Specified | |
| Confectionery | 1.0 - 5.0 mg/kg | Not Specified | |
| Bakery wares | 2.0 - 10.0 mg/kg | Not Specified | |
| Meat and meat products | 0.2 - 1.0 mg/kg | Not Specified | |
| Fish and fish products | 0.2 - 1.0 mg/kg | Not Specified | |
| Soups, sauces, spices, etc. | 0.3 - 1.5 mg/kg | Not Specified | |
| Non-alcoholic beverages | 0.2 - 1.0 mg/kg | Not Specified | |
| Alcoholic beverages | 1.0 - 5.0 mg/kg | Not Specified | |
| Ready-to-eat savories | 2.0 - 10.0 mg/kg | Not Specified | |
| This compound | Various Plants | Data not available | - |
Experimental Protocols
The accurate identification and quantification of trimethylphenol isomers from complex natural matrices require robust analytical methodologies. The following sections detail established protocols for extraction and analysis.
Extraction of Phenolic Compounds from a Solid Matrix (e.g., Tomato)
This protocol is suitable for the extraction of a broad range of phenolic compounds, including trimethylphenols, from plant tissues.
Materials:
-
Methanol (B129727) (80%)
-
Whatman No. 4 filter paper
-
Rotary evaporator
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol (for elution)
-
0.22 µm syringe filters
Procedure:
-
Homogenize 1 gram of the fresh sample.
-
Extract the homogenized sample with 30 mL of 80% methanol at room temperature with agitation for 1 hour.
-
Filter the extract through Whatman No. 4 paper.
-
The residue is then re-extracted twice more with an additional 30 mL of 80% methanol each time.[3]
-
Combine the extracts and evaporate the methanol using a rotary evaporator at a temperature below 40°C.
-
The resulting aqueous extract is loaded onto a C18 SPE cartridge that has been pre-conditioned with methanol and then water.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute the phenolic compounds from the cartridge with methanol.
-
Evaporate the methanol and redissolve the residue in a suitable solvent for analysis (e.g., methanol/water).
-
Filter the final extract through a 0.22 µm syringe filter before injection into the analytical instrument.
Extraction of Volatile Compounds from a Solid Matrix (e.g., Coffee)
Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for the analysis of volatile and semi-volatile compounds in coffee.
Materials:
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials with septa
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Place a known amount of finely ground coffee into a headspace vial.
-
Seal the vial with a septum cap.
-
Incubate the vial at a specific temperature (e.g., 60-80°C) for a set time to allow volatile compounds to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption and analysis.
Analysis of Trimethylphenol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like trimethylphenol isomers.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary column suitable for phenol (B47542) analysis (e.g., DB-5ms, HP-5MS)
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 2-5 minutes
-
Ramp: 5-10°C/minute to 250-280°C
-
Final hold: 5-10 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Analysis of Trimethylphenol Isomers by High-Performance Liquid Chromatography (HPLC)
HPLC with a Diode Array Detector (DAD) is a robust method for the quantification of phenolic compounds.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and DAD
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Typical HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
A time-based gradient from a lower to a higher percentage of Mobile Phase B is typically used to achieve good separation. An example gradient would be starting at 10-20% B, increasing to 80-90% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection: DAD monitoring at multiple wavelengths, typically around 270-280 nm for phenols.
Signaling Pathways and Molecular Interactions
The biological activities of trimethylphenol isomers are an emerging area of research. Their phenolic structure suggests potential roles in modulating cellular signaling pathways, particularly those related to oxidative stress and inflammation.
Potential Activation of the Nrf2 Antioxidant Response Pathway
Phenolic compounds are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. While direct evidence for trimethylphenol isomers is still under investigation, the general mechanism provides a plausible model for their action.
Caption: Potential activation of the Nrf2 pathway by trimethylphenols.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of electrophilic compounds, potentially including trimethylphenols, can lead to the dissociation of the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription.
Interaction with Cyclooxygenase (COX) Enzymes
Molecular modeling studies have suggested that 2,4,6-trimethylphenol can bind to the active site of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[4] This suggests a potential anti-inflammatory mechanism of action.
Caption: Proposed interaction of 2,4,6-trimethylphenol with COX-2.
Arachidonic acid is the natural substrate for COX-2, which converts it into prostaglandins, key mediators of inflammation. By binding to the active site of COX-2, 2,4,6-trimethylphenol may act as a competitive inhibitor, blocking the access of arachidonic acid and thereby reducing the production of prostaglandins and mitigating inflammation.
Conclusion
The natural occurrence of trimethylphenol isomers is a field with significant potential for further exploration. While their presence in various food and natural products is established, a comprehensive quantitative understanding is still developing. The analytical protocols outlined in this guide provide a solid foundation for researchers to pursue these quantitative studies. Furthermore, the elucidation of their interactions with key cellular signaling pathways, such as the Nrf2 and COX pathways, opens up exciting avenues for drug discovery and the development of novel therapeutic agents. Continued research in this area is essential to fully understand the impact of these naturally occurring compounds on human health and disease.
References
Toxicological Profile of 3,4,5-Trimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological information for 3,4,5-Trimethylphenol. A comprehensive toxicological profile for this specific isomer is not available in the public domain. Significant data gaps exist, particularly for chronic, reproductive, and developmental toxicity, as well as for a detailed understanding of its mechanism of action. The information provided herein is based on general classifications for hazardous substances and data on related phenolic compounds, and should be interpreted with caution. Further experimental studies are required to establish a complete and accurate toxicological profile.
Executive Summary
This compound is a phenolic compound with limited available toxicological data. It is classified as a substance that causes severe skin burns and eye damage.[1][2] Due to the lack of specific studies on this compound, this guide also refers to the general toxicological properties of phenolic compounds to infer potential hazards. This document aims to provide a structured overview of the known information and highlight the existing data gaps to guide future research and ensure safe handling practices.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and in predicting its environmental fate and toxicological behavior.
| Property | Value | Reference |
| CAS Number | 527-54-8 | |
| Molecular Formula | C9H12O | [2] |
| Molecular Weight | 136.19 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 108-110 °C | |
| Boiling Point | 248-249 °C | |
| Water Solubility | Insoluble in water | [1] |
| logP (o/w) | 2.911 (estimated) |
Toxicological Data
A significant lack of quantitative toxicological data for this compound necessitates a qualitative summary based on available safety data sheets and classifications.
Acute Toxicity
No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound are available. However, it is classified as causing severe skin burns and eye damage, indicating significant acute local toxicity upon contact.[1][2] Ingestion is expected to cause severe swelling and damage to the gastrointestinal tract.[1]
Sub-chronic and Chronic Toxicity
There are no available studies on the sub-chronic or chronic toxicity of this compound.
Carcinogenicity, Mutagenicity, and Genotoxicity
-
Carcinogenicity: There is no information available regarding the carcinogenic potential of this compound.[1]
-
Mutagenicity and Genotoxicity: No mutagenic effects have been reported.[1] However, for the broader class of phenols, mixed results have been observed in genotoxicity studies.[5][6]
Reproductive and Developmental Toxicity
There is no information available on the reproductive or developmental effects of this compound.[1] Studies on phenol, the parent compound, have suggested potential for developmental toxicity at high doses in animal models.[7]
Mechanism of Action (Postulated)
The precise mechanism of action for this compound has not been investigated. However, based on the known mechanisms of other phenolic compounds, it is plausible that its toxicity could be mediated through oxidative stress. Phenolic compounds can generate reactive oxygen species (ROS), which can lead to cellular damage and activate stress-related signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[8]
Caption: Postulated signaling pathway for phenolic compounds.
Experimental Protocols
Due to the absence of specific toxicological studies on this compound, detailed experimental protocols cannot be cited. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for toxicological assessments. A generalized workflow for a comprehensive toxicity assessment is presented below.
Caption: A generalized workflow for comprehensive toxicity assessment.
Conclusion and Recommendations
The toxicological profile of this compound is largely incomplete. Based on the available information, it should be handled as a corrosive material that can cause severe skin and eye damage. Professionals in research and drug development should exercise extreme caution and use appropriate personal protective equipment.
To address the significant data gaps, the following studies are recommended:
-
Acute toxicity studies (oral, dermal, inhalation) to determine LD50 and LC50 values.
-
In vitro genotoxicity assays (e.g., Ames test, micronucleus test).
-
Repeated dose toxicity studies (28-day and 90-day) to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).
-
Reproductive and developmental toxicity screening studies.
-
Mechanistic studies to elucidate the specific pathways involved in its toxicity.
A comprehensive understanding of the toxicological profile of this compound is crucial for its safe use and for the accurate assessment of its potential risks to human health and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H12O | CID 10696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol, 3,4,5-trimethyl- [webbook.nist.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: HPLC Analysis of 3,4,5-Trimethylphenol
Introduction
3,4,5-Trimethylphenol is a substituted phenolic compound of interest in chemical synthesis and as a potential intermediate or degradation product in various industrial processes.[1] Accurate and reliable quantification of this compound is essential for quality control, process monitoring, and safety assessment in the pharmaceutical and chemical industries. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The principle of this method is based on the separation of the analyte on a nonpolar C18 stationary phase with a polar mobile phase, followed by UV detection.[2]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.[2][3]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[2]
-
Reagents and Standards:
-
This compound reference standard (purity ≥ 97%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade) or Formic acid (for MS compatibility)[4][5]
-
Methanol (B129727) (HPLC grade, for standard preparation)
-
2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on methods for similar phenolic compounds and may require optimization for specific matrices.[2][3]
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | ~270-280 nm (Optimize based on UV scan of standard)[3][6] |
| Run Time | 10 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[2]
4. Sample Preparation
-
Solid Samples: Accurately weigh a known amount of the sample, dissolve it in a suitable volume of the mobile phase, and sonicate for 15 minutes to ensure complete extraction of the analyte.[2][3]
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.[3]
-
Filtration: Filter all prepared sample and standard solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC column.[2][3]
5. Method Validation Parameters (Representative)
The following table provides typical validation parameters for the HPLC analysis of phenolic compounds. These values can serve as a benchmark for the validation of the this compound method.[5][7]
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 5% |
Workflow Diagram
References
Application Note: Determination of 3,4,5-Trimethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3,4,5-Trimethylphenol is an aromatic organic compound that may be present as an intermediate, impurity, or degradation product in various industrial and pharmaceutical processes. Accurate and sensitive detection of this compound is crucial for quality control, process optimization, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note details a robust GC-MS method for the analysis of this compound, including sample preparation, derivatization, and instrument parameters. Due to the polar nature of the phenolic hydroxyl group, a derivatization step is often employed to enhance volatility and improve chromatographic peak shape.
Experimental Workflow
The general workflow for the GC-MS analysis of this compound involves sample preparation, derivatization, GC separation, and MS detection.
Caption: General experimental workflow for the GC-MS analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (analytical grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation A gas chromatograph coupled with a mass spectrometer (GC-MS) is used. The following parameters are representative and may require optimization for specific instruments.[1][2]
GC Conditions
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1][2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 270 °C.[3]
-
Injection Mode: Splitless.[4]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[5]
MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.[1]
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
Protocols
1. Standard Solution Preparation Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock solution, prepare a series of working standards by serial dilution to the desired concentrations for calibration.
2. Sample Preparation
Aqueous Samples (Liquid-Liquid Extraction)
-
Take 100 mL of the aqueous sample in a separatory funnel.
-
Adjust the pH to < 2 with sulfuric acid.[6]
-
Add 50 mL of dichloromethane and shake vigorously for 2 minutes.[6]
-
Allow the layers to separate and collect the organic layer.[6]
-
Repeat the extraction two more times with fresh portions of dichloromethane.[6]
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.[6]
-
Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
Solid Samples (Solvent Extraction)
-
Weigh approximately 1.0 g of the homogenized solid sample into a centrifuge tube.[6]
-
Add 10 mL of a suitable solvent such as methanol or a methanol/water mixture.[6]
-
Vortex the sample thoroughly and sonicate for 30 minutes.[6]
-
Centrifuge the sample and collect the supernatant.
-
The extract may require further cleanup or can be directly used for derivatization.
3. Derivatization (Silylation)
-
To the dried sample residue or a known volume of the extract, add 100 µL of BSTFA with 1% TMCS.[7]
-
Add 50 µL of pyridine or acetonitrile to facilitate the reaction.[7]
-
Allow the vial to cool to room temperature before GC-MS analysis.[7]
The derivatization reaction replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte.[6]
Caption: Silylation of this compound using BSTFA.
Data Presentation
The quantitative performance of the GC-MS method for the analysis of phenols is summarized below. These values are representative and should be determined for this compound specifically during method validation.
| Parameter | Typical Performance for Phenolic Compounds |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | low ng/L range (for a mixture of phenols after derivatization and SPME)[1] |
| Limit of Quantification (LOQ) | Typically 3x LOD |
| Accuracy (% Recovery) | 85-122% (for similar compounds)[1] |
| Precision (%RSD) | < 15.2%[1] |
Results and Discussion
The described GC-MS method provides excellent selectivity and sensitivity for the determination of this compound. The derivatization step is crucial for achieving good chromatographic performance. The mass spectrum of the TMS-derivatized this compound will show a characteristic molecular ion and fragmentation pattern that can be used for definitive identification. For structurally similar compounds, a common fragmentation is the loss of a methyl group ([M-15]+).[7] The trimethylsilyl ion ([Si(CH₃)₃]⁺) at m/z 73 is also a characteristic fragment.[7]
The GC-MS method detailed in this application note is a reliable and robust approach for the detection and quantification of this compound in various sample matrices. The combination of chromatographic separation and mass spectrometric detection provides high confidence in the analytical results, making it suitable for demanding applications in research, quality control, and drug development. Method validation should be performed to establish specific performance characteristics.
References
Application Notes and Protocols: 3,4,5-Trimethylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethylphenol, a substituted phenolic compound, serves as a versatile and valuable starting material in the field of organic synthesis. Its unique substitution pattern, featuring a hydroxyl group activated by three methyl groups on the aromatic ring, offers a strategic platform for the development of a diverse array of molecules with significant biological and material properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, including potential agrochemicals, antioxidants, and precursors to complex molecules.
The inherent reactivity of the phenolic hydroxyl group, coupled with the electronic effects of the methyl substituents, allows for a range of chemical transformations. These include electrophilic aromatic substitution, etherification, esterification, and oxidation, opening avenues for the creation of novel chemical entities for applications in drug discovery, crop protection, and materials science.[1][2]
Key Applications and Synthetic Protocols
Synthesis of Bioactive Esters as Potential Agrochemicals
The phenolic hydroxyl group of this compound can be readily esterified to produce a variety of esters. This class of compounds is of significant interest in the agrochemical industry, as many commercially successful insecticides and herbicides are based on ester functionalities. The introduction of different acyl groups allows for the fine-tuning of the molecule's lipophilicity, stability, and biological activity.
A representative protocol for the synthesis of a benzoate (B1203000) ester of this compound is detailed below, analogous to the synthesis of other bioactive phenolic esters.[3][4]
Experimental Protocol: Synthesis of 3,4,5-Trimethylphenyl Benzoate
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (B92270) (or other suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 3,4,5-trimethylphenyl benzoate.
Data Presentation:
| Reactant | Molar Ratio | Purpose |
| This compound | 1.0 | Starting Material |
| Benzoyl Chloride | 1.1 | Acylating Agent |
| Pyridine | 1.2 | Base/Catalyst |
| Product | Expected Yield | Physical State |
| 3,4,5-Trimethylphenyl Benzoate | 85-95% | Solid |
Workflow Diagram:
Synthesis of Antioxidants via Oxidation to Quinones
Substituted phenols are well-known precursors to antioxidants. The oxidation of this compound can lead to the formation of a corresponding hydroquinone (B1673460) or benzoquinone, which are key structural motifs in many natural and synthetic antioxidants, including Vitamin E. While the direct synthesis of Vitamin E utilizes 2,3,5-trimethylhydroquinone, the 3,4,5-trimethyl isomer provides a scaffold for novel antioxidant discovery.
Experimental Protocol: Oxidation of this compound to 2,6-Dihydroxy-3,4,5-trimethylphenol (Trimethylhydroquinone derivative)
Materials:
-
This compound
-
Oxidizing agent (e.g., Salcomine-oxygen, Fremy's salt, or a suitable catalytic system with H₂O₂)
-
Solvent (e.g., Methanol, Acetonitrile)
-
Reducing agent for workup if necessary (e.g., Sodium dithionite)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Add the chosen oxidizing agent or catalyst system. For example, if using a catalytic system with hydrogen peroxide, add the catalyst followed by the slow, dropwise addition of H₂O₂.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC for the consumption of the starting material and the formation of the quinone intermediate.
-
Upon completion of the oxidation, if the quinone is the desired product, proceed to workup. If the hydroquinone is desired, add a reducing agent such as sodium dithionite (B78146) until the characteristic color of the quinone disappears.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure trimethylhydroquinone (B50269) derivative.
Data Presentation:
| Starting Material | Oxidizing System | Product |
| This compound | e.g., Salcomine/O₂ | 2,6-dihydroxy-3,4,5-trimethylphenol |
Workflow Diagram:
Synthesis of Nitroaromatics as Precursors for Bioactive Amines
Nitration of the aromatic ring of this compound introduces a versatile nitro group that can be subsequently reduced to an amine. Aromatic amines are crucial building blocks in the synthesis of a wide range of pharmaceuticals and other bioactive molecules. The directing effects of the hydroxyl and methyl groups on this compound will influence the regioselectivity of the nitration.
Experimental Protocol: Nitration of this compound
Materials:
-
This compound
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Acetic acid (glacial)
-
Ice
-
Sodium bicarbonate solution
-
Ethanol for recrystallization
Procedure:
-
In a flask, dissolve this compound in glacial acetic acid and cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the stirred solution of this compound, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring at low temperature for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Neutralize any residual acid by washing with a cold, dilute sodium bicarbonate solution.
-
Purify the crude nitro-3,4,5-trimethylphenol by recrystallization from ethanol.
Data Presentation:
| Reagent | Purpose |
| Nitric Acid/Sulfuric Acid | Nitrating Agent |
| Acetic Acid | Solvent |
| Product | Expected Major Isomer |
| Nitro-3,4,5-trimethylphenol | 2-Nitro-3,4,5-trimethylphenol |
Potential Signaling Pathway Modulation
While specific signaling pathways for derivatives of this compound are not yet extensively documented, compounds with similar polyphenolic structures are known to interact with various cellular signaling cascades. For instance, many phenolic compounds exhibit anticancer properties by modulating key pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway. It is plausible that derivatives of this compound could be developed as inhibitors of kinases within this pathway.
Hypothetical Signaling Pathway Diagram:
Conclusion
This compound is a readily available and highly functionalizable starting material with considerable potential in organic synthesis. The protocols outlined in this document provide a foundation for the exploration of its utility in developing novel bioactive molecules for the pharmaceutical, agrochemical, and material science industries. Further research into the biological activities and mechanisms of action of its derivatives is warranted to fully unlock the potential of this versatile chemical building block.
References
Application Notes and Protocols: 3,4,5-Trimethylphenol as a Versatile Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3,4,5-trimethylphenol, a substituted phenolic compound, as a versatile intermediate in chemical synthesis. While its direct application as a key intermediate in the synthesis of marketed pharmaceuticals is not extensively documented in publicly available literature, its structural features make it a valuable building block for the synthesis of various organic molecules.
This document details a specific application of this compound in the synthesis of fluoran-based color formers, providing a well-documented example of its reactivity. Additionally, potential synthetic pathways for creating derivatives with potential pharmaceutical relevance are discussed, drawing parallels with structurally similar compounds. Experimental protocols, quantitative data, and process visualizations are included to facilitate further research and development.
Physicochemical Properties and Safety Information
This compound is a phenolic compound with the chemical formula C₉H₁₂O.[1] It is characterized by a benzene (B151609) ring substituted with a hydroxyl group and three methyl groups at positions 3, 4, and 5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 527-54-8 | [1] |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to pale yellow solid | [2] |
| Melting Point | 94-98 °C | [3] |
| Boiling Point | 248.5 °C at 760 mmHg | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |
Safety Profile:
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Application in the Synthesis of Fluoran-Based Compounds
A notable application of this compound is in the synthesis of trimethylfluoran compounds. These molecules are utilized as color formers in carbonless copying paper. The synthesis involves the condensation of this compound with a substituted 2-hydroxy-2'-carboxybenzophenone in the presence of a strong acid.
Table 2: Synthesis of 1',2',3'-trimethyl-6'-cyclohexylaminofluoran
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Conditions | Product | Yield | Reference |
| 4-cyclohexylamino-2-hydroxy-2'-carboxybenzophenone (0.1 mole) | This compound (0.1 mole) | 78% Sulfuric Acid (200 ml) | Heated on a steam bath to ~90°C and stirred for ~16 hours. | 1',2',3'-trimethyl-6'-cyclohexylaminofluoran | Not specified | [4] |
A similar reaction described in the same patent, for the preparation of 1',2',3'-trimethyl-6'-dimethylaminofluoran, reported a yield of 76.5%.[4]
Experimental Protocol: Synthesis of 1',2',3'-trimethyl-6'-cyclohexylaminofluoran [4]
-
Reaction Setup: In a suitable reaction vessel, combine 33.8 g (0.1 mole) of 4-cyclohexylamino-2-hydroxy-2'-carboxybenzophenone and 13.6 g (0.1 mole) of this compound.
-
Acid Addition: Carefully add 200 ml of 78% sulfuric acid to the mixture with stirring.
-
Reaction: Heat the reaction mixture on a steam bath to approximately 90°C. Maintain stirring for about 16 hours.
-
Work-up: Pour the reaction mixture into water.
-
Extraction: Add 300 ml of toluene (B28343) and make the mixture basic by the addition of concentrated ammonia (B1221849). Extract the product into the toluene layer.
-
Washing: Wash the toluene extract with dilute aqueous ammonia followed by a saturated sodium chloride solution.
-
Isolation: The product can be isolated by evaporation of the toluene. Further purification can be achieved by recrystallization.
Logical Workflow for Fluoran (B1223164) Synthesis:
Potential Pharmaceutical Applications: Synthesis of Analogs
While direct use of this compound in pharmaceutical synthesis is not widely reported, its structure is analogous to other substituted phenols that are key intermediates in the synthesis of important molecules like Coenzyme Q10 and Vitamin E.[5] This suggests the potential for this compound to serve as a starting material for novel therapeutic agents.
One potential derivatization is the synthesis of 2-methoxy-3,4,5-trimethylphenol (B3058998). The introduction of a methoxy (B1213986) group can significantly alter the biological activity of phenolic compounds.
Proposed Synthetic Route to 2-Methoxy-3,4,5-trimethylphenol
A plausible, though not yet documented, multi-step synthesis could involve a directed ortho-hydroxymethylation followed by methylation. This approach offers greater regiochemical control compared to direct methylation.
Hypothetical Experimental Protocol: Synthesis of 2-Methoxy-3,4,5-trimethylphenol
-
Directed Ortho-Hydroxymethylation:
-
To a solution of this compound (1.0 eq.) and boric acid (1.2 eq.) in toluene, add an aqueous solution of formaldehyde (B43269) (1.5 eq.) dropwise at room temperature.
-
Heat the mixture to reflux for several hours with a Dean-Stark trap to remove water.
-
After completion, cool the reaction and perform an appropriate work-up to isolate the hydroxymethylated intermediate.
-
-
Methylation:
-
The isolated hydroxymethylated phenol (B47542) can then be methylated using a suitable methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.
-
The reaction would likely require heating under reflux until completion, as monitored by TLC.
-
Standard work-up and purification procedures would then be used to isolate the final product, 2-methoxy-3,4,5-trimethylphenol.
-
Logical Workflow for the Synthesis of 2-Methoxy-3,4,5-trimethylphenol:
The resulting 2-methoxy-3,4,5-trimethylphenol could then be a valuable intermediate for further elaboration into more complex molecules with potential therapeutic activities, such as analogs of Coenzyme Q10 or other bioactive compounds where a substituted hydroquinone (B1673460) or quinone core is required.[5]
Conclusion
This compound is a readily available chemical intermediate with demonstrated utility in the synthesis of non-pharmaceutical compounds like fluorans. While its role as a direct intermediate in the synthesis of current pharmaceuticals is not well-established in the literature, its chemical structure presents opportunities for the development of novel bioactive molecules. The protocols and workflows presented here, based on documented reactions and plausible synthetic routes, provide a foundation for researchers and drug development professionals to explore the potential of this compound and its derivatives in medicinal chemistry and materials science. Further research into the derivatization of this compound could unlock new applications in pharmaceutical synthesis.
References
Application Notes and Protocols: 3,4,5-Trimethylphenol in Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4,5-trimethylphenol as a catalyst in ring-opening reactions. The content is divided into two sections: the first details an established application in a dual-catalytic system for the ring-opening of cyclopropanes, and the second proposes a theoretical protocol for its use in the ring-opening of epoxides based on established chemical principles.
Section 1: Established Application in Dual-Catalyst Cascade Ring-Opening/Cyclization of Donor-Acceptor Cyclopropanes
This compound has been successfully employed as a covalent organocatalyst in conjunction with a Lewis acid for the cascade ring-opening and cyclization of donor-acceptor (D-A) cyclopropanes to synthesize a variety of substituted naphthalenes.[1][2][3] In this process, the phenol (B47542) initially acts as a nucleophile to open the cyclopropane (B1198618) ring and is subsequently regenerated in a catalytic cycle.[1][2]
Reaction Principle and Catalytic Cycle
The reaction proceeds through a dual-catalytic mechanism. A Lewis acid, such as Sc(OTf)₃, activates the donor-acceptor cyclopropane, facilitating a nucleophilic attack by this compound. This initiates the ring-opening of the cyclopropane.[2] The resulting intermediate then undergoes an intramolecular Friedel-Crafts reaction followed by dehydration and elimination of the this compound catalyst to form the final naphthalene (B1677914) product and regenerate the catalyst.[2]
Caption: Catalytic cycle for the dual-catalyzed ring-opening/cyclization.
Quantitative Data Summary
The following table summarizes the reaction yields for the synthesis of various naphthalene derivatives using the this compound and Sc(OTf)₃ dual-catalyst system.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Ph | H | 3a | 85 |
| 2 | 4-MeC₆H₄ | H | 3b | 81 |
| 3 | 4-FC₆H₄ | H | 3c | 75 |
| 4 | 4-ClC₆H₄ | H | 3d | 78 |
| 5 | 4-BrC₆H₄ | H | 3e | 80 |
| 6 | 2-Naphthyl | H | 3f | 72 |
| 7 | 2-Thienyl | H | 3g | 65 |
| 8 | Ph | Me | 3h | 70 |
| 9 | Ph | OMe | 3i | 68 |
| 10 | Ph | Cl | 3j | 73 |
| Data extracted from the supporting information of Org. Lett. 2017, 19, 24, 6666-6669. |
Experimental Protocol
Materials:
-
Donor-acceptor (D-A) cyclopropane (1.0 equiv)
-
This compound (20 mol%)
-
Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) (10 mol%)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 M)
-
Anhydrous reaction vessel
-
Magnetic stirrer
Procedure:
-
To a flame-dried reaction tube equipped with a magnetic stir bar, add the donor-acceptor cyclopropane (0.2 mmol, 1.0 equiv), this compound (5.4 mg, 0.04 mmol, 20 mol%), and Sc(OTf)₃ (9.8 mg, 0.02 mmol, 10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add HFIP (1.0 mL) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired naphthalene product.
Section 2: Proposed Application in Organocatalytic Epoxide Ring-Opening (Theoretical Protocol)
While not widely documented, this compound can theoretically act as an organocatalyst for the ring-opening of epoxides with nucleophiles such as amines or other alcohols. This proposed application is based on the established principles of hydrogen-bond-donating catalysis, where the phenol's acidic proton can activate the epoxide, making it more susceptible to nucleophilic attack.
Proposed Reaction Principle
In this hypothetical scenario, the hydroxyl group of this compound forms a hydrogen bond with the oxygen atom of the epoxide. This interaction polarizes the C-O bond of the epoxide, activating it towards nucleophilic attack. A nucleophile then attacks one of the epoxide carbons, leading to the ring-opening. The catalyst is regenerated upon dissociation from the product.
Caption: Proposed experimental workflow for epoxide ring-opening.
Hypothetical Protocol for Ring-Opening of Styrene (B11656) Oxide with Aniline (B41778)
This protocol is a theoretical guide for researchers wishing to explore the catalytic potential of this compound in this context. Optimization of catalyst loading, temperature, and reaction time will likely be necessary.
Materials:
-
Styrene oxide (1.0 equiv)
-
Aniline (1.2 equiv)
-
This compound (10-20 mol%)
-
Toluene or Dichloromethane (DCM) (0.5 M)
-
Anhydrous reaction vessel
-
Magnetic stirrer
Procedure:
-
To a flame-dried reaction vessel, add this compound (e.g., 0.1 mmol, 10 mol%) and the chosen solvent (2.0 mL).
-
Add styrene oxide (1.0 mmol, 1.0 equiv) to the solution.
-
Add aniline (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the mixture at a set temperature (e.g., starting at room temperature and gradually increasing to 50-80 °C if no reaction is observed).
-
Monitor the consumption of the starting materials using TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with a mild aqueous acid (e.g., 1M HCl) to remove aniline and the catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the corresponding amino alcohol product.
This theoretical protocol provides a starting point for investigating the utility of this compound as a simple, metal-free organocatalyst for epoxide ring-opening reactions, a valuable endeavor in the development of green and sustainable chemical methodologies.
References
Application Notes and Protocols for the Nitration of 3,4,5-Trimethylphenol in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the nitration of 3,4,5-trimethylphenol, a key transformation in the synthesis of various chemical intermediates. The protocol is designed for a laboratory setting and emphasizes safety and reproducibility.
Introduction
Nitration of phenols is a classic electrophilic aromatic substitution reaction. The introduction of a nitro group (-NO2) onto the aromatic ring of this compound can lead to the formation of valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The regioselectivity of the nitration is influenced by the directing effects of the hydroxyl and methyl groups on the phenol (B47542) ring. This protocol details a common method for the nitration of this compound using a mixture of nitric acid and sulfuric acid.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety hazards of the starting material and the primary expected product is presented in Table 1. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before handling.[1][2][3]
Table 1: Physicochemical and Safety Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Hazards |
| This compound | C₉H₁₂O | 136.19 | 108-110 | 248-249 | Causes severe skin burns and eye damage.[1][2][3] |
| 2-Nitro-3,4,5-trimethylphenol (Expected Product) | C₉H₁₁NO₃ | 181.19 | Not readily available | Not readily available | Expected to be a skin and eye irritant. Handle with care. |
| Nitric Acid (65-70%) | HNO₃ | 63.01 | -42 | 83 | Strong oxidizer, causes severe skin burns and eye damage, toxic if inhaled.[4][5] |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 | 337 | Causes severe skin burns and eye damage.[6] |
Experimental Protocol: Nitration of this compound
This protocol is adapted from established procedures for the nitration of substituted phenols.[7] Careful control of the reaction temperature is critical to ensure safety and selectivity.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Dichloromethane (or other suitable solvent)
-
Crushed Ice
-
Distilled Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve this compound in a minimal amount of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
-
Preparation of the Nitrating Mixture (Nitronium Ion Generation):
-
In a separate beaker or flask, carefully and slowly add concentrated sulfuric acid to an equimolar amount of concentrated nitric acid. This mixture should be prepared in an ice bath and with extreme caution due to the exothermic nature of the reaction.[7] Always add acid to acid, never the other way around.
-
Allow the nitrating mixture to cool to 0-5 °C.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound using a dropping funnel.
-
Maintain the reaction temperature between 0-5 °C throughout the addition. Do not allow the temperature to rise above 10 °C to minimize the formation of byproducts and ensure safety.[7]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture over a large excess of crushed ice with vigorous stirring to quench the reaction.
-
The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in the organic layer, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
Table 2: Summary of Key Experimental Parameters
| Parameter | Value/Condition |
| Stoichiometry (Phenol:HNO₃:H₂SO₄) | 1 : 1.1 : 1.1 (approximate) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 30-60 minutes post-addition |
| Quenching Agent | Crushed Ice/Water |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[8]
-
Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[4][5][9] Handle with extreme care and have appropriate spill kits readily available. The mixing of these acids is highly exothermic.
-
Exothermic Reaction: The nitration reaction is exothermic and can lead to a runaway reaction if the temperature is not controlled.[7][8]
-
Quenching: Quenching the reaction mixture should be done slowly and with efficient stirring to dissipate heat.
Experimental Workflow
Figure 1: Workflow for the nitration of this compound.
Expected Results
The primary product of this reaction is expected to be 2-nitro-3,4,5-trimethylphenol, where nitration occurs at the ortho position to the hydroxyl group. The directing effects of the hydroxyl and methyl groups favor substitution at the ortho and para positions. In this case, the para position is blocked, and the two ortho positions are electronically activated. Steric hindrance from the adjacent methyl groups may influence the rate and yield of the reaction. Characterization of the final product should be performed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis to confirm its identity and purity.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H12O | CID 10696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 527-54-8 [sigmaaldrich.com]
- 4. ehs.com [ehs.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. NITRATING ACID, MIXTURE, (WITH > 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the GC Analysis of 3,4,5-Trimethylphenol after Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethylphenol is a substituted phenolic compound of interest in various fields, including pharmaceutical and chemical research. Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. However, the presence of a polar hydroxyl group can lead to poor chromatographic peak shape and reduced sensitivity. Derivatization is a crucial step to enhance the volatility and thermal stability of phenolic compounds, thereby improving their GC analysis.
This document provides detailed application notes and protocols for two common derivatization techniques for this compound: silylation and acetylation . These methods are widely used to improve the analytical performance of phenolic compounds in GC and GC-Mass Spectrometry (GC-MS) analysis.
Derivatization Strategies: Silylation vs. Acetylation
The choice between silylation and acetylation depends on the specific analytical requirements, sample matrix, and available instrumentation.
-
Silylation: This is a versatile and widely used technique that replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as Trimethylchlorosilane (TMCS), are highly effective. The resulting TMS ethers are generally stable and provide excellent chromatographic separation.[1][2][3][4][5]
-
Acetylation: This method involves the conversion of the phenolic hydroxyl group into an acetate (B1210297) ester using a reagent like acetic anhydride. The resulting ester is less polar and more volatile than the parent phenol. Acetylation is a robust and cost-effective alternative to silylation.[6]
Quantitative Data Summary
While specific quantitative validation data for this compound is not extensively available in the literature, the following tables provide illustrative performance data based on the analysis of structurally similar alkylphenols using silylation and acetylation derivatization followed by GC-MS analysis. These values can be used as a benchmark for method development and validation.
Table 1: Illustrative Quantitative Performance Data for Silylation GC-MS of Alkylphenols
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.02 - 1 pg/injection |
| Limit of Quantification (LOQ) | 0.08 - 3 pg/injection |
| Accuracy (% Recovery) | 91 - 112% |
| Precision (%RSD) | < 16% |
Note: These values are representative for alkylphenols and may vary depending on the specific instrumentation and experimental conditions.[7]
Table 2: Illustrative Quantitative Performance Data for Acetylation GC-MS of Phenolic Compounds
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.06 - 0.12 µg/L |
| Limit of Quantification (LOQ) | 0.20 - 0.40 µg/L |
| Accuracy (% Recovery) | 87.3 - 111% |
| Precision (%RSD) | 1.3 - 7.0% |
Note: These values are based on the analysis of various phenolic compounds in water samples and are for illustrative purposes.[6]
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
If the sample is in a solution, evaporate a known volume to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are sensitive to moisture.
-
For a standard, accurately weigh a known amount of this compound into a reaction vial.
-
-
Derivatization Reaction:
-
GC-MS Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Typical GC-MS Parameters:
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature 80°C for 2 min, ramp to 110°C at 3°C/min, then to 260°C at 25°C/min, hold for 5 min.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
MS Scan Range: m/z 50-550
Protocol 2: Acetylation of this compound using Acetic Anhydride
This protocol details the derivatization of this compound to its acetate ester.
Materials:
-
This compound standard or sample extract
-
Acetic Anhydride
-
Pyridine or a suitable base catalyst (e.g., potassium carbonate)
-
Dichloromethane (B109758) or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare the this compound sample as described in the silylation protocol.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of pyridine.
-
Add 200 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for a short period to ensure complete derivatization.
-
-
Work-up and Extraction:
-
Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of dichloromethane and vortex for 1 minute to extract the acetylated derivative.
-
Allow the layers to separate and carefully transfer the organic (bottom) layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the dried extract into the GC-MS.
-
Typical GC-MS Parameters:
-
GC Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
MS Scan Range: m/z 40-450
Visualizations
The following diagrams illustrate the experimental workflows for the derivatization and analysis of this compound.
Caption: Experimental workflow for derivatization of this compound.
Caption: General workflow for GC-MS analysis of derivatized phenols.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. restek.com [restek.com]
- 6. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols: The Role of 3,4,5-Trimethylphenol in Antioxidant Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4,5-trimethylphenol as a precursor in the synthesis of potential antioxidant compounds. While direct synthesis of commercially significant antioxidants from this compound is not as widely documented as that from its isomers (e.g., in Vitamin E synthesis), its phenolic structure provides a valuable scaffold for creating novel molecules with antioxidant properties.
This document outlines a representative synthetic pathway for a hindered phenolic antioxidant derived from this compound and provides a detailed protocol for evaluating its antioxidant activity.
Introduction to Phenolic Antioxidants and this compound
Phenolic compounds are a major class of antioxidants that act as free radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species. The antioxidant efficacy of a phenol (B47542) is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as methyl (-CH₃) groups, can enhance antioxidant activity by stabilizing the resulting phenoxyl radical.
This compound, a substituted phenol, is a chemical intermediate used in the synthesis of various organic molecules, including potential antioxidants.[1] Its three methyl groups are expected to contribute to the antioxidant potential of its derivatives.
Synthesis of a Hindered Phenolic Antioxidant from this compound
A common strategy to enhance the efficacy and stability of phenolic antioxidants is the introduction of bulky alkyl groups ortho to the hydroxyl group, creating a "hindered" phenol. This steric hindrance enhances their radical-scavenging ability. The following is a representative protocol for the synthesis of 2,6-di-tert-butyl-3,4,5-trimethylphenol, a potential hindered phenolic antioxidant, via Friedel-Crafts alkylation.
Reaction Scheme
Caption: Synthesis of a hindered phenolic antioxidant from this compound.
Experimental Protocol: Synthesis of 2,6-di-tert-butyl-3,4,5-trimethylphenol
Materials:
-
This compound
-
tert-Butanol (B103910) (as a source of isobutylene in situ)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 g, 0.073 mol) and hexane (100 mL).
-
Stir the mixture until the this compound is fully dissolved.
-
Slowly add tert-butanol (16.3 g, 0.22 mol, 2.1 equivalents) to the solution.
-
Carefully and dropwise, add concentrated sulfuric acid (5 mL) to the reaction mixture while stirring. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition of sulfuric acid is complete, heat the mixture to reflux using a heating mantle for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent (hexane) under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography.
Evaluation of Antioxidant Activity
The antioxidant activity of the synthesized compound can be evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.[2]
Principle of the DPPH Assay
DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[3] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[3]
Experimental Workflow for DPPH Assay
Caption: Experimental workflow for the DPPH radical scavenging assay.
Protocol for DPPH Radical Scavenging Assay
Materials:
-
Synthesized antioxidant compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (Vitamin C) or Trolox as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compound solutions: Prepare a stock solution of the synthesized antioxidant in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Preparation of control solution: Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).
-
Assay:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from the graph. A lower IC50 value indicates higher antioxidant activity.[2]
Data Presentation
The antioxidant activities of the newly synthesized compound and a standard antioxidant can be summarized in a table for easy comparison.
| Compound | IC50 (µg/mL) |
| 2,6-di-tert-butyl-3,4,5-trimethylphenol | To be determined experimentally |
| Ascorbic Acid (Vitamin C) | To be determined experimentally |
| Trolox (Vitamin E analog) | To be determined experimentally |
Comparative Synthesis: Vitamin E from a Trimethylphenol Isomer
For context, the industrial synthesis of α-tocopherol (Vitamin E), a potent antioxidant, utilizes isomers of this compound, such as 2,3,6-trimethylphenol.[4] This well-established process highlights the importance of the trimethyl-substituted phenolic core in creating highly effective antioxidants.
Signaling Pathway for Vitamin E Synthesis
Caption: Simplified synthetic pathway for α-Tocopherol (Vitamin E).
This comparative pathway underscores the utility of substituted phenols as key building blocks in the synthesis of complex and biologically important antioxidants. While this compound's direct applications in this area are less defined, its structural similarity suggests potential for the development of novel antioxidant molecules.
References
Application Notes and Protocols: 3,4,5-Trimethylphenol as a Monomer in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a theoretical and practical framework for the use of 3,4,5-trimethylphenol as a monomer in polymer synthesis. While the homopolymerization of this compound is not extensively documented in current scientific literature, this document outlines potential polymerization pathways based on established principles of polymer chemistry, particularly the oxidative coupling of phenols. Detailed hypothetical protocols for both chemical and enzymatic polymerization are provided, along with predicted properties and potential applications of the resulting polymer, poly(this compound). This information is intended to serve as a foundational guide for researchers interested in exploring this novel polymer.
Introduction
This compound is a phenolic compound that holds theoretical potential as a monomer for the synthesis of high-performance polymers.[1][2] Its symmetrically substituted aromatic ring suggests that it could form a linear polymer with interesting thermal and mechanical properties. The most probable route for the polymerization of this compound is through oxidative coupling, a method successfully employed for the commercial production of poly(p-phenylene oxide) (PPO) from 2,6-dimethylphenol.[3][4] This process involves the formation of phenoxy radicals, which then couple to form the polymer chain.[3] Both chemical and enzymatic methods can be utilized to achieve this transformation.[3][5]
The resulting polymer, poly(this compound), is anticipated to exhibit properties analogous to other polyphenylene oxides, such as high thermal stability, good dimensional stability, and excellent dielectric properties.[6][7] These characteristics could make it a candidate for applications in electronics, automotive components, and medical devices.[8][9][10]
Monomer Properties: this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| CAS Number | 527-54-8 | |
| Appearance | White to off-white crystalline solid | [11] |
| Melting Point | 104-108 °C | [12][13] |
| Boiling Point | 248-249 °C | [14] |
| Solubility | Soluble in alcohol; slightly soluble in water | [14] |
Theoretical Polymerization Pathways
The polymerization of this compound is theoretically achievable through oxidative coupling, which can be initiated either chemically or enzymatically.
Chemical Oxidative Coupling
This method typically employs a catalyst system, often a copper salt in combination with an amine, in the presence of an oxidizing agent like oxygen.[3] The proposed mechanism involves the formation of a phenoxy radical, which then undergoes C-O-C coupling to form the ether linkages of the polymer backbone.
Enzymatic Polymerization
Enzymatic polymerization offers a greener alternative to chemical methods.[5] Enzymes such as laccase or horseradish peroxidase (HRP) can be used to catalyze the oxidation of phenols to form phenoxy radicals, which then polymerize.[3] Laccase utilizes molecular oxygen as the oxidant, while HRP requires the presence of hydrogen peroxide.[3]
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and are based on established methods for the polymerization of other substituted phenols.[3]
Protocol 1: Chemical Oxidative Polymerization
Objective: To synthesize poly(this compound) via chemical oxidative coupling.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Oxygen gas
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 1.36 g (10 mmol) of this compound in 50 mL of toluene.
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving 0.1 g (1 mmol) of CuCl and 0.12 mL (0.8 mmol) of TMEDA in 10 mL of toluene.
-
Initiation of Polymerization: Bubble oxygen gas through the monomer solution at a slow rate. Add the catalyst solution to the monomer solution.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a constant slow stream of oxygen for 24 hours. The solution will become increasingly viscous as the polymer forms.
-
Polymer Isolation and Purification:
-
Pour the viscous solution into 200 mL of methanol with vigorous stirring to precipitate the polymer.
-
Filter the precipitate and wash it with fresh methanol.
-
Redissolve the polymer in a minimal amount of toluene and reprecipitate it in methanol.
-
Repeat the dissolution and reprecipitation step two more times to ensure the removal of residual monomer and catalyst.
-
Dry the purified polymer in a vacuum oven at 60 °C overnight.
-
Protocol 2: Enzymatic Polymerization using Laccase
Objective: To synthesize poly(this compound) using laccase as a catalyst.
Materials:
-
This compound
-
Laccase (from Trametes versicolor)
-
Phosphate (B84403) buffer (pH 7.0)
-
Methanol
-
Oxygen gas
-
Dialysis membrane (MWCO 1000 Da)
Procedure:
-
Monomer Solution Preparation: Prepare a 100 mM solution of this compound in a 1:1 (v/v) mixture of phosphate buffer (pH 7.0) and methanol.
-
Enzyme Solution Preparation: Prepare a 1 mg/mL solution of laccase in phosphate buffer (pH 7.0).
-
Polymerization Reaction: In a 100 mL flask, add 50 mL of the monomer solution. Stir the solution at room temperature and bubble with oxygen for 15 minutes. Add 5 mL of the laccase solution to initiate the polymerization. Continue stirring at room temperature for 24 hours under a gentle stream of oxygen.
-
Polymer Isolation and Purification:
-
Terminate the reaction by heating the mixture to 90 °C for 10 minutes to denature the enzyme.
-
Concentrate the solution using a rotary evaporator.
-
Dialyze the concentrated solution against deionized water for 48 hours, changing the water every 12 hours, to remove unreacted monomer and buffer salts.
-
Freeze-dry the dialyzed solution to obtain the purified polymer.
-
Predicted Polymer Properties and Applications
The predicted properties of poly(this compound) are summarized in Table 2. These are hypothetical values based on the properties of similar polyphenylene oxides.
| Property | Predicted Value |
| Glass Transition Temperature (Tg) | 220-240 °C |
| Decomposition Temperature (Td) | > 450 °C |
| Tensile Strength | 70-90 MPa |
| Flexural Modulus | 2.5-3.0 GPa |
| Dielectric Constant (1 MHz) | 2.6-2.8 |
| Water Absorption (24h) | < 0.1% |
Potential Applications:
-
Electronics: Due to its predicted high thermal stability and low dielectric constant, poly(this compound) could be suitable for use in high-frequency circuit boards, connectors, and other electronic components.[3][7]
-
Automotive: The polymer's anticipated high heat resistance and dimensional stability could make it useful for under-the-hood components.[9]
-
Aerospace: Its combination of low weight, high strength, and thermal stability could be advantageous in aircraft interior components.[3]
-
Medical: The material's expected resistance to sterilization methods could make it a candidate for reusable medical instruments.[8]
-
Membranes: Similar to other polyphenylene ethers, it could potentially be used in gas separation and filtration membranes.[3]
Visualizations
Experimental Workflow for Chemical Oxidative Polymerization
Caption: Workflow for chemical oxidative polymerization.
Logical Relationship of Polymer Properties and Applications
References
- 1. This compound | C9H12O | CID 10696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 527-54-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. wanplas.com [wanplas.com]
- 7. mdpi.com [mdpi.com]
- 8. Machining Polyphenylene Oxide (PPO): A Plastics Guide - AIP Precision Machining [aipprecision.com]
- 9. azom.com [azom.com]
- 10. Polyphenylene Oxide | Plastic Resins | PSC [plasticservice.com]
- 11. Page loading... [wap.guidechem.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. 3,4,5-trimethyl phenol, 527-54-8 [thegoodscentscompany.com]
Application Note: Quantification of 3,4,5-Trimethylphenol in Environmental Samples
Introduction
3,4,5-Trimethylphenol is a substituted phenolic compound that can be introduced into the environment through various industrial processes, including the manufacturing of resins, antioxidants, and other chemical products. Due to the potential toxicity of phenolic compounds to aquatic life and humans, it is crucial to have sensitive and reliable analytical methods for their monitoring in environmental matrices such as water and soil.[1] This application note details a robust method for the quantification of this compound in environmental samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) with a derivatization step. Derivatization is employed to enhance the volatility and chromatographic performance of the polar phenolic group.[2]
Experimental Protocol
This protocol outlines the procedure for the extraction, derivatization, and quantification of this compound from water and soil samples.
Sample Collection and Preservation
-
Water Samples: Collect water samples in 1-liter amber glass bottles. To prevent microbial degradation, acidify the samples to a pH < 2 with concentrated sulfuric or hydrochloric acid.[3] Dechlorinate samples if necessary by adding 40-50 mg of sodium sulfite.[3] Store the samples at 4°C and extract within 14 days of collection.[3]
-
Soil and Sediment Samples: Collect soil or sediment samples in wide-mouthed glass jars. Store the samples at 4°C and extract as soon as possible.
Sample Preparation and Extraction
A. Water Samples: Solid-Phase Extraction (SPE)
-
SPE Cartridge Conditioning: Use a C18 or a polymeric SPE cartridge (e.g., Oasis HLB). Condition the cartridge by passing 5 mL of ethyl acetate (B1210297), followed by 5 mL of methanol (B129727), and finally 10 mL of deionized water adjusted to pH 2.[4][5] Do not allow the sorbent to dry.
-
Sample Loading: Pass 500 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[4]
-
Washing: Wash the cartridge with 10 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water.
-
Elution: Elute the retained this compound from the cartridge with 10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.[6]
-
Concentration: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen. The extract is now ready for derivatization.
B. Soil/Sediment Samples: Pressurized Liquid Extraction (PLE) or Ultrasonic-Assisted Extraction (USE)
-
Sample Preparation: Homogenize the soil sample and weigh approximately 10 g into an extraction cell. Mix with a drying agent like anhydrous sodium sulfate.
-
Extraction:
-
PLE: Extract the sample using methanol or a mixture of acetone (B3395972) and hexane (B92381) at elevated temperature and pressure.[7][8]
-
USE: Add 20 mL of an appropriate solvent (e.g., acetone/hexane 1:1 v/v) to the sample in a beaker. Sonicate for 15-20 minutes.
-
-
Filtration and Concentration: Filter the extract and concentrate it to about 1 mL under a gentle stream of nitrogen.
-
Clean-up (if necessary): The concentrated extract may require a clean-up step using SPE, similar to the procedure for water samples, to remove matrix interferences.[7][8]
Derivatization: Trimethylsilylation
To improve the volatility of this compound for GC-MS analysis, the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group.[9]
-
To the 1 mL concentrated extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Add 50 µL of a solvent like pyridine (B92270) or acetonitrile (B52724) to facilitate the reaction.[2]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[2]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical instrumental parameters for the analysis of TMS-derivatized phenols. Optimization may be required for specific instruments.
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[10]
-
Inlet: Splitless mode at 275°C.[11]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[10]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[11]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[10]
-
Transfer Line Temperature: 300°C.[11]
-
Monitored Ions for this compound-TMS derivative (C12H20OSi, MW: 208.37):
-
Quantifier Ion: m/z 193 (M-15, loss of a methyl group)
-
Qualifier Ions: m/z 208 (Molecular ion), m/z 73 (Trimethylsilyl ion)
-
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of phenolic compounds in environmental samples using SPE followed by GC-MS. These values are representative of the expected performance for this compound using the described method.
| Parameter | Water Samples | Soil/Sediment Samples | Reference(s) |
| Limit of Detection (LOD) | 0.04 - 0.6 µg/L | ~3 ng/g | [6][7] |
| Limit of Quantification (LOQ) | 0.1 - 1.5 µg/L | ~10 ng/g | [3][7] |
| Linearity (R²) | > 0.995 | > 0.994 | [8][12] |
| Recovery (%) | 51.7 - 117.3 % | 91 - 120 % | [6][8] |
| Precision (%RSD) | 3.1 - 7.4 % | < 10.5 % | [6][8] |
Note: The data presented are for a range of phenolic compounds and are intended to provide an estimate of the method's performance for this compound.
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. NEMI Method Summary - 528 [nemi.gov]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. [Determination of 18 phenolic compounds in water by gas chromatography-tandem mass spectrometry coupled with solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New sample treatment for the determination of alkylphenols and alkylphenol ethoxylates in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Activity of 3,4,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethylphenol is a phenolic compound with a structural backbone that suggests potential antioxidant properties. The presence of a hydroxyl group directly attached to the aromatic ring, along with electron-donating methyl groups, allows for the scavenging of free radicals, which are implicated in a variety of pathological conditions.[1][2] Alkylphenols, a class of compounds to which this compound belongs, are known for their antioxidant capabilities.[3][4] The evaluation of the antioxidant activity of this compound is crucial for its potential application in pharmaceuticals, nutraceuticals, and as a stabilizing agent in various industrial products.
This document provides detailed application notes and standardized protocols for the systematic evaluation of the antioxidant activity of this compound using four common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay.
Principles of Antioxidant Activity Assays
A variety of assays are available to assess the antioxidant capacity of chemical compounds. These assays are based on different mechanisms, and a comprehensive evaluation typically involves multiple methods.
-
DPPH Radical Scavenging Assay: This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[5] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[1][6]
-
ABTS Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[7] This blue-green radical cation is then reduced by the antioxidant, leading to a loss of color, which is measured spectrophotometrically at 734 nm.[8][9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.[11][12]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[13][14] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. This assay is notable for its biological relevance due to the use of a peroxyl radical source.[15]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents illustrative data to demonstrate how results would be summarized. These hypothetical values are based on the expected activity of a substituted phenol (B47542) and are for exemplary purposes only. Researchers should generate their own experimental data for accurate assessment.
| Assay | This compound | Trolox (Standard) | Ascorbic Acid (Standard) |
| DPPH IC₅₀ (µM) | 55 | 45 | 30 |
| ABTS TEAC | 0.85 | 1.00 | 1.10 |
| FRAP (µM Fe(II)/µM) | 1.20 | 1.50 | 1.80 |
| ORAC (µM TE/µM) | 2.50 | 1.00 | Not commonly used as standard |
Note: Data is illustrative. IC₅₀ is the concentration required to scavenge 50% of radicals. TEAC (Trolox Equivalent Antioxidant Capacity) is the concentration of Trolox with the same antioxidant capacity as a 1 µM solution of the substance under investigation.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol details the procedure for determining the DPPH radical scavenging activity of this compound.
Materials and Equipment:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), HPLC grade
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent light degradation.[5]
-
Preparation of Test Sample and Standard:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (Trolox or Ascorbic Acid).[6]
-
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the different concentrations of the test sample or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[5]
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[17]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample or standard.[5] The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.
Caption: DPPH Radical Scavenging Assay Workflow.
ABTS Radical Cation Decolorization Assay Protocol
This protocol outlines the steps to measure the ABTS radical scavenging capacity of this compound.
Materials and Equipment:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (B145695) or Phosphate-Buffered Saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader (absorbance at 734 nm)
-
Pipettes
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[7]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
-
Preparation of Test Sample and Standard:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a similar dilution series for the positive control (Trolox).[6]
-
-
Assay:
-
Incubation: Incubate the plate at room temperature for 6 minutes.[2]
-
Measurement: Measure the absorbance at 734 nm.[7]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank. A_sample is the absorbance of the test sample or standard. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: ABTS Radical Cation Decolorization Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
This protocol describes the measurement of the ferric reducing power of this compound.
Materials and Equipment:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader (absorbance at 593 nm)
-
Water bath (37°C)
-
Pipettes
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of Test Sample and Standard:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions.
-
Prepare a standard curve using a series of dilutions of FeSO₄ or Trolox.
-
-
Assay:
-
Add 10 µL of the sample or standard to a 96-well plate.[18]
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.[12]
-
Measurement: Measure the absorbance at 593 nm.[10]
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.
Caption: FRAP Assay Workflow.
ORAC (Oxygen Radical Absorbance Capacity) Assay Protocol
This protocol provides a method for determining the oxygen radical absorbance capacity of this compound.
Materials and Equipment:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (standard)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
-
Pipettes
Procedure:
-
Reagent Preparation:
-
Preparation of Test Sample and Standard:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a series of dilutions.
-
Prepare a standard curve using a series of dilutions of Trolox.[19]
-
-
Assay:
-
To each well of a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer).[19]
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[19]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[19]
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity every 1-5 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[19]
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µM Trolox Equivalents (TE).[13]
-
Caption: ORAC Assay Workflow.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the evaluation of the antioxidant activity of this compound. By employing a panel of assays with different mechanisms, researchers can obtain a robust and reliable assessment of its antioxidant potential. The provided workflows and illustrative data tables serve as a guide for experimental design and data presentation. It is imperative for researchers to perform these assays with appropriate controls and standards to ensure the accuracy and reproducibility of their findings. The potential antioxidant activity of this compound, suggested by its chemical structure, warrants experimental investigation to unlock its therapeutic and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sinlist.chemsec.org [sinlist.chemsec.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. agilent.com [agilent.com]
- 14. FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay | Cell Biolabs [cellbiolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. hoelzel-biotech.com [hoelzel-biotech.com]
Application Note: Synthesis of Naphthalene Derivatives via a Dual-Catalyzed Cascade Reaction
Introduction
A novel and efficient methodology for the synthesis of a variety of substituted naphthalene (B1677914) derivatives has been developed, employing a dual-catalyst system composed of 3,4,5-trimethylphenol and a Lewis acid.[1][2] This innovative approach utilizes a cascade reaction involving the ring-opening and cyclization of donor-acceptor (D-A) cyclopropanes.[1][2] Notably, this is the first instance of a phenolic compound being utilized as a covalent catalyst in such a transformation. The this compound is instrumental in the catalytic cycle, facilitating a crucial C-C bond cleavage step.[1][2] This method is distinguished by its mild reaction conditions and delivers moderate to high yields of the desired naphthalene products.[1][2]
Catalytic System
The synergistic action of this compound and a Lewis acid is paramount to the success of this synthetic strategy. While this compound acts as a covalent catalyst, the Lewis acid co-catalyst activates the donor-acceptor cyclopropane (B1198618), initiating the cascade reaction.
Reaction Mechanism
The proposed catalytic cycle is initiated by the Lewis acid-mediated ring-opening of the donor-acceptor cyclopropane. The this compound then partakes in a cascade of reactions, culminating in the formation of the naphthalene ring system and regeneration of the catalysts.
Experimental Protocols
General Procedure for the Synthesis of Naphthalene Derivatives
To a solution of the donor-acceptor cyclopropane (0.2 mmol) in 1,2-dichloroethane (B1671644) (DCE) (2.0 mL) were successively added this compound (0.04 mmol, 20 mol%) and a Lewis acid (0.06 mmol, 30 mol%). The resulting mixture was stirred at 50 °C for the time specified in the data table. Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent was removed under reduced pressure. The residue was then purified by flash column chromatography on silica (B1680970) gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired naphthalene derivative.
Quantitative Data
Table 1: Synthesis of Various Naphthalene Derivatives
| Entry | Donor-Acceptor Cyclopropane | Lewis Acid | Time (h) | Yield (%) |
| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | AgOTf | 12 | 85 |
| 2 | Diethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate | AgOTf | 12 | 88 |
| 3 | Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | AgOTf | 18 | 75 |
| 4 | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | AgOTf | 12 | 82 |
| 5 | Diethyl 2-(4-bromophenyl)cyclopropane-1,1-dicarboxylate | AgOTf | 12 | 80 |
| 6 | Diethyl 2-(naphthalen-2-yl)cyclopropane-1,1-dicarboxylate | AgOTf | 24 | 70 |
| 7 | Diethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate | AgOTf | 24 | 65 |
| 8 | Diethyl 2-phenethylcyclopropane-1,1-dicarboxylate | AgOTf | 36 | 50 |
| 9 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Sc(OTf)₃ | 12 | 92 |
| 10 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Bi(OTf)₃ | 12 | 78 |
| 11 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Cu(OTf)₂ | 12 | 60 |
| 12 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Zn(OTf)₂ | 12 | 55 |
Visualizations
Caption: Experimental workflow for the synthesis of naphthalene derivatives.
Caption: Proposed mechanism for the dual-catalyzed synthesis of naphthalenes.
References
Application Notes and Protocols for the Experimental Setup of Friedel-Crafts Acylation with 3,4,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates in the production of a wide array of valuable compounds.
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of 3,4,5-trimethylphenol. Due to the presence of the activating hydroxyl group and three methyl substituents, this compound is a highly activated aromatic substrate. This high reactivity necessitates careful control of reaction conditions to achieve the desired regioselectivity and to prevent potential side reactions, such as O-acylation and polysubstitution. The primary product expected from the C-acylation of this compound is 2-acetyl-3,4,5-trimethylphenol, a valuable building block in medicinal chemistry and materials science.
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of this compound. The reaction mechanism involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a complex.
-
Generation of the Electrophile: This complex then generates a resonance-stabilized acylium ion (CH₃CO⁺).[1]
-
Electrophilic Aromatic Substitution: The acylium ion is attacked by the π-electrons of the this compound ring, leading to the formation of a sigma complex (arenium ion). The hydroxyl group of the phenol (B47542) strongly directs the incoming electrophile to the ortho position.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final acetylated phenol product.[1]
It is important to note that with phenols, a competing O-acylation reaction can occur, leading to the formation of a phenyl ester. This can sometimes be followed by a Fries rearrangement to yield the C-acylated product.[2][3][4][5][6] The choice of reaction conditions, particularly the catalyst and temperature, can influence the ratio of C- to O-acylation.
Caption: Signaling pathway of Friedel-Crafts C-acylation and competing O-acylation/Fries rearrangement.
Data Presentation
The following tables summarize the necessary reagents, their specifications, and typical reaction parameters for the Friedel-Crafts acylation of this compound.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Purity | Supplier |
| This compound | C₉H₁₂O | 136.19 | 1.0 | >98% | e.g., Sigma-Aldrich, TCI |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.1 - 2.5 | >99% | e.g., Sigma-Aldrich, Acros |
| Acetyl Chloride | CH₃COCl | 78.50 | 1.1 | >98% | e.g., Sigma-Aldrich, Alfa Aesar |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1.1 | >99% | e.g., Sigma-Aldrich, Fisher |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous | e.g., Fisher Scientific |
| Hydrochloric Acid | HCl | 36.46 | - | Concentrated | e.g., VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | e.g., Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | e.g., VWR |
Table 2: Experimental Parameters
| Parameter | Value | Notes |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition of reagents at 0 °C is crucial to control the exothermic reaction. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by Thin Layer Chromatography (TLC). |
| Solvent | Anhydrous Dichloromethane | A non-polar aprotic solvent is preferred. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent moisture from deactivating the Lewis acid catalyst. |
| Work-up Procedure | Aqueous HCl quench, extraction, and washing | Necessary to decompose the aluminum chloride complex and purify the product. |
| Expected Product | 2-Acetyl-3,4,5-trimethylphenol | The primary C-acylated product. |
| Potential By-product | 3,4,5-Trimethylphenyl acetate | Resulting from O-acylation. |
Experimental Protocols
This section provides detailed methodologies for two common approaches to the acylation of this compound: direct C-acylation using acetyl chloride and a two-step O-acylation followed by Fries rearrangement.
Protocol 1: Direct C-Acylation with Acetyl Chloride
This protocol is adapted from general procedures for the Friedel-Crafts acylation of activated aromatic compounds.[1]
1. Reaction Setup:
-
All glassware (a three-necked round-bottom flask, a dropping funnel, and a reflux condenser) must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
Equip the flask with a magnetic stir bar. The condenser outlet should be connected to a gas bubbler to maintain a positive pressure of inert gas.
2. Reagent Charging:
-
In the reaction flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq.) in anhydrous dichloromethane.
3. Acylation Reaction:
-
Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 1-3 hours. Monitor the progress of the reaction by TLC.
4. Work-up and Isolation:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent or by recrystallization from a suitable solvent to yield pure 2-acetyl-3,4,5-trimethylphenol.
Protocol 2: O-Acylation followed by Fries Rearrangement
This protocol is a viable alternative, particularly if direct C-acylation proves to be low-yielding due to catalyst complexation with the phenolic hydroxyl group.[2][3][4][5][6]
Step A: O-Acylation (Formation of 3,4,5-Trimethylphenyl Acetate)
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or toluene.
-
Add a base, such as triethylamine (B128534) (1.2 eq.) or pyridine (B92270) (as solvent and base).
2. Acylation:
-
Cool the solution to 0 °C.
-
Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting phenol.
3. Work-up and Isolation:
-
Quench the reaction with water.
-
Separate the organic layer and wash it with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4,5-trimethylphenyl acetate. This intermediate can often be used in the next step without further purification.
Step B: Fries Rearrangement
1. Reaction Setup:
-
Set up a reaction flask under an inert atmosphere as described in Protocol 1.
2. Rearrangement:
-
Suspend a stoichiometric amount or an excess of a Lewis acid (e.g., AlCl₃, 1.0 - 2.5 eq.) in a high-boiling inert solvent like nitrobenzene (B124822) or perform the reaction neat.
-
Heat the mixture to a temperature between 120-160 °C.
-
Slowly add the crude 3,4,5-trimethylphenyl acetate to the heated Lewis acid suspension.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by TLC for the formation of the hydroxyaryl ketone. Higher temperatures generally favor the formation of the ortho-isomer.
3. Work-up and Purification:
-
Follow the work-up and purification procedures as outlined in Protocol 1 (steps 4 and 5).
Mandatory Visualization
Caption: A generalized experimental workflow for the Friedel-Crafts acylation of this compound.
References
Application Notes and Protocols for the Use of 3,4,5-Trimethylphenol in Resin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical application and synthesis protocols for integrating 3,4,5-trimethylphenol into the production of phenolic and epoxy resins. While specific literature on the direct use of this compound in resin synthesis is limited, the following protocols are based on established principles of polymer chemistry for substituted phenols. The provided data are hypothetical and intended to serve as a baseline for experimental design.
Application in Phenolic Resin Synthesis (Novolac-Type)
The incorporation of this compound as a comonomer in novolac resin synthesis can influence the final properties of the polymer. The methyl groups on the aromatic ring can affect the reactivity of the phenol (B47542), the cross-linking density, and the physical characteristics of the cured resin, such as its thermal stability and solubility. The substitution pattern of this compound, with methyl groups at the 3, 4, and 5 positions, leaves the ortho positions (2 and 6) available for reaction with formaldehyde (B43269), which is crucial for polymerization.
Hypothetical Experimental Protocol: Synthesis of a this compound Modified Novolac Resin
This protocol outlines the synthesis of a novolac-type phenolic resin using a mixture of phenol and this compound.
Materials:
-
Phenol
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid (catalyst)
-
Methanol
-
Distilled water
Equipment:
-
1 L three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Place the flask in the heating mantle.
-
Charging Reactants: Charge the flask with phenol and this compound at the desired molar ratio (see Table 1). Add oxalic acid (0.5% by weight of total phenols).
-
Reaction Initiation: Begin stirring and heat the mixture to 95°C.
-
Formaldehyde Addition: Once the temperature is stable, add the formaldehyde solution dropwise from the dropping funnel over a period of 60 minutes. The molar ratio of formaldehyde to total phenols should be less than 1 (e.g., 0.8:1) for novolac synthesis.[1]
-
Reaction and Dehydration: After the addition is complete, maintain the reaction at reflux (approximately 100°C) for 4-6 hours. After the initial reaction, switch to a distillation setup and remove water by azeotropic distillation with toluene.
-
Purification: After dehydration, cool the reaction mixture to room temperature. Dissolve the resin in toluene and wash with warm distilled water three times in a separatory funnel to remove unreacted monomers and catalyst.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the solid novolac resin.
-
Characterization: Characterize the synthesized resin for its softening point, molecular weight, and polydispersity.
Hypothetical Quantitative Data
The following table summarizes hypothetical data for novolac resins synthesized with varying amounts of this compound.
| Parameter | Control (100% Phenol) | TMP-10 (10% this compound) | TMP-25 (25% this compound) |
| Phenol:TMP Molar Ratio | 1:0 | 9:1 | 3:1 |
| Formaldehyde:Total Phenol Molar Ratio | 0.8:1 | 0.8:1 | 0.8:1 |
| Catalyst (Oxalic Acid) | 0.5 wt% | 0.5 wt% | 0.5 wt% |
| Reaction Time | 6 hours | 6 hours | 6 hours |
| Yield | ~90% | ~88% | ~85% |
| Softening Point | 105-115°C | 110-120°C | 115-125°C |
| Number Average Molecular Weight (Mn) | 800-1200 g/mol | 900-1300 g/mol | 1000-1400 g/mol |
| Polydispersity Index (PDI) | 1.8-2.2 | 1.9-2.3 | 2.0-2.4 |
Note: TMP refers to this compound. The data presented are illustrative and may vary based on specific experimental conditions.
Reaction Pathway
Caption: Synthesis of this compound modified novolac resin.
Application in Epoxy Resin Synthesis
This compound can be used to synthesize specialty epoxy resins. The reaction involves the glycidylation of the phenolic hydroxyl group with epichlorohydrin (B41342). The resulting epoxy resin would be a glycidyl (B131873) ether of this compound. Such a resin might exhibit lower viscosity and improved solubility in organic solvents compared to bisphenol A-based epoxy resins, due to the presence of the methyl groups which can hinder close chain packing.
Hypothetical Experimental Protocol: Synthesis of this compound Diglycidyl Ether
This protocol describes a two-step process for the synthesis of an epoxy resin from this compound.
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Isopropanol
-
Distilled water
Equipment:
-
1 L three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Step 1: Coupling Reaction
-
Charge the flask with this compound and an excess of epichlorohydrin (e.g., 1:5 molar ratio).
-
Heat the mixture to 60°C with stirring.
-
Prepare a 40% aqueous solution of NaOH.
-
Add the NaOH solution dropwise over 2-3 hours, maintaining the temperature between 60-65°C.
-
After the addition, continue stirring for another hour.
-
-
Step 2: Dehydrochlorination
-
Increase the temperature to 95°C and add more 40% NaOH solution to facilitate the ring-closing reaction to form the epoxide.
-
Maintain at 95°C for 1.5 hours.
-
-
Purification:
-
Cool the mixture and add toluene to dissolve the product.
-
Wash the organic layer with hot distilled water several times until the aqueous layer is neutral.
-
Remove the toluene and excess epichlorohydrin by vacuum distillation.
-
-
Characterization:
-
Determine the epoxy equivalent weight (EEW), viscosity, and purity of the synthesized resin.
-
Hypothetical Quantitative Data
| Parameter | Value |
| This compound:Epichlorohydrin Molar Ratio | 1:5 |
| NaOH:this compound Molar Ratio (total) | 1.1:1 |
| Reaction Temperature (Coupling) | 60-65°C |
| Reaction Temperature (Dehydrochlorination) | 95°C |
| Yield | ~85% |
| Epoxy Equivalent Weight (EEW) | ~192 g/eq |
| Viscosity at 25°C | 150-250 mPa·s |
| Purity (by HPLC) | >95% |
Note: The data presented are theoretical and for illustrative purposes.
Curing of the Epoxy Resin
The synthesized epoxy resin can be cured using various curing agents, such as amines or anhydrides, to form a thermoset polymer.
Hypothetical Curing Protocol with an Amine Curing Agent:
-
Formulation: Mix the synthesized this compound-based epoxy resin with a stoichiometric amount of an amine curing agent (e.g., triethylenetetramine, TETA). The stoichiometric amount is calculated based on the EEW of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent.
-
Mixing: Thoroughly mix the resin and curing agent at room temperature until a homogeneous mixture is obtained.
-
Curing: Cure the mixture in a mold at an elevated temperature (e.g., 80°C for 2 hours followed by 120°C for 3 hours).
-
Post-Curing: For optimal properties, a post-curing step at a higher temperature (e.g., 150°C for 1 hour) may be beneficial.
Experimental Workflow
Caption: Workflow for the synthesis and curing of a this compound-based epoxy resin.
References
Application Notes and Protocols for the Analytical Separation of Trimethylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of trimethylphenol (TMP) isomers using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). The accurate separation and quantification of these isomers are critical for quality control, process optimization, and safety assessment in various industries, including chemical manufacturing and drug development.
Introduction
Trimethylphenols (C₉H₁₂O) are a group of six positional isomers that are important intermediates in the synthesis of antioxidants, resins, and other specialty chemicals.[1] Due to their structural similarities, particularly their close boiling points and polarities, the separation of these isomers presents a significant analytical challenge.[2] The six isomers of trimethylphenol are:
-
2,3,5-Trimethylphenol
-
2,4,5-Trimethylphenol
-
2,4,6-Trimethylphenol
-
3,4,5-Trimethylphenol
-
2,3,4-Trimethylphenol
This guide outlines effective analytical techniques and detailed protocols to achieve baseline or near-baseline separation of these closely related compounds.
Gas Chromatography (GC) for Trimethylphenol Isomer Separation
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like trimethylphenols.[2] The key to successful separation lies in the selection of an appropriate capillary column and the optimization of the oven temperature program.[2]
Recommended GC Method
A mid-polarity stationary phase, such as a (5%-Phenyl)-methylpolysiloxane, offers a good balance of dispersive and dipole-dipole interactions to effectively resolve TMP isomers.[2]
Table 1: GC Operating Conditions for Trimethylphenol Isomer Separation
| Parameter | Recommended Condition |
| Column | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 (adjustable based on concentration) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 5 °C/min to 220 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Makeup Gas (N₂) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Note: Retention times will vary between instruments. It is essential to confirm the identity of each peak by injecting individual isomer standards. For complex matrices, GC-Mass Spectrometry (GC-MS) is recommended for definitive peak identification.[2]
Experimental Protocol: GC Analysis
-
Standard Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each trimethylphenol isomer into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol (B129727).[2]
-
Working Standard Mixture (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.[2]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture to cover the expected concentration range of the samples.[2]
-
-
Sample Preparation:
-
Liquid Samples: Dilute the sample with a suitable solvent (e.g., methanol, dichloromethane).
-
Solid Samples: Accurately weigh a known amount of the sample and dissolve it in a known volume of solvent. Sonication may be required to ensure complete dissolution.[2]
-
If the sample matrix is complex, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.[2]
-
-
GC System Setup and Analysis:
-
Set up the gas chromatograph according to the conditions in Table 1.
-
Equilibrate the column at the initial oven temperature for at least 10 minutes.[2]
-
Inject the prepared standard and sample solutions.
-
-
Data Analysis:
-
Identify the peaks for each TMP isomer in the sample chromatograms by comparing their retention times with those of the standards.[2]
-
Construct a calibration curve for each isomer by plotting the peak area versus concentration.
-
Determine the concentration of each isomer in the samples using the calibration curve.[2]
-
Visualization: GC Analysis Workflow
Caption: Workflow for the GC analysis of trimethylphenol isomers.
High-Performance Liquid Chromatography (HPLC) for Trimethylphenol Isomer Separation
Reversed-phase HPLC is a versatile technique for separating TMP isomers. Standard C18 columns often provide insufficient resolution due to the isomers' similar hydrophobicity.[1] Columns offering alternative selectivities, such as those with phenyl-based stationary phases, are highly recommended.[1]
Recommended HPLC Method
Phenyl-Hexyl and Pentafluorophenyl (PFP) columns provide π-π interactions, which are crucial for differentiating the subtle electronic differences between the TMP isomers, leading to improved separation.[1]
Table 2: HPLC Operating Conditions for Trimethylphenol Isomer Separation
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Note: A shallow gradient is often necessary to achieve baseline resolution of closely eluting isomers.[1] The choice between acetonitrile and methanol as the organic modifier can also affect selectivity.[1]
Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation:
-
Prepare stock, working, and calibration standards as described in the GC protocol, using the mobile phase as the diluent.
-
Prepare samples as described in the GC protocol, ensuring the final solvent is compatible with the mobile phase. Filter all solutions through a 0.45 µm syringe filter.
-
-
HPLC System Setup and Analysis:
-
Set up the HPLC system according to the conditions in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
-
Data Analysis:
-
Identify and quantify the TMP isomers as described in the GC data analysis section.
-
Visualization: HPLC Troubleshooting Logic
Caption: Logical workflow for troubleshooting poor HPLC isomer separation.
Capillary Electrophoresis (CE) for Trimethylphenol Isomer Separation
Capillary electrophoresis, particularly Micellar Electrokinetic Chromatography (MEKC), is a high-efficiency separation technique suitable for neutral and charged analytes, making it ideal for the separation of non-ionic TMP isomers.[3] In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC) to form micelles, which act as a pseudo-stationary phase.[4]
Recommended MEKC Method
The separation in MEKC is based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer.[3]
Table 3: MEKC Operating Conditions for Trimethylphenol Isomer Separation
| Parameter | Recommended Condition |
| Capillary | Fused-silica, 50 µm ID, 60 cm total length (50 cm effective) |
| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer (pH 9.2) containing 50 mM Sodium Dodecyl Sulfate (SDS) |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Note: The concentration of SDS and the pH of the buffer are critical parameters that can be optimized to improve resolution. The addition of organic modifiers like methanol or acetonitrile to the buffer can also alter selectivity.
Experimental Protocol: MEKC Analysis
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in the previous sections, using the background electrolyte as the final diluent.
-
Degas all solutions by sonication before use.
-
-
CE System Setup and Analysis:
-
Set up the CE instrument according to the conditions in Table 3.
-
Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the background electrolyte.
-
Between runs, flush the capillary with the background electrolyte.
-
Inject the prepared standard and sample solutions.
-
-
Data Analysis:
-
Identify and quantify the TMP isomers based on their migration times and peak areas, similar to the chromatographic methods.
-
Visualization: MEKC Separation Principle
Caption: Principle of MEKC separation for neutral trimethylphenol isomers.
Summary of Quantitative Data
While baseline separation of all six trimethylphenol isomers is challenging and highly dependent on the specific analytical setup, the following table provides an expected elution order and relative performance based on the recommended methods. Actual retention/migration times and resolution values must be determined experimentally.
Table 4: Expected Performance of Analytical Techniques for Trimethylphenol Isomer Separation
| Analytical Technique | Recommended Column/Method | Expected Elution Order (General) | Typical Resolution |
| Gas Chromatography (GC) | (5%-Phenyl)-methylpolysiloxane | Based on boiling points and polarity. | Good to excellent for most isomers. |
| HPLC | Phenyl-Hexyl or PFP | Dependent on hydrophobic and π-π interactions. | Good to excellent, often superior to C18 for critical pairs.[1] |
| Capillary Electrophoresis (CE) | MEKC with SDS | Based on partitioning into micelles. | Excellent, capable of resolving very similar compounds. |
Note: The elution order in chromatography and migration order in electrophoresis can be influenced by subtle differences in the isomers' structures and their interactions with the stationary or pseudo-stationary phase. For instance, in GC, boiling points are a major factor, while in HPLC with a phenyl column, the position of the methyl groups affects the π-π interactions.[5]
By implementing the detailed protocols and considering the principles outlined in these application notes, researchers, scientists, and drug development professionals can achieve reliable and reproducible separation of trimethylphenol isomers for accurate quantification and quality assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Micellar electrokinetic chromatography (MEKC) – kapillarelektrophorese.com [kapillarelektrophorese.com]
- 5. US3862248A - Pure 2,3,6-trimethylphenol - Google Patents [patents.google.com]
Application Notes and Protocols for 3,4,5-Trimethylphenol as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethylphenol is a substituted phenolic compound of interest in various chemical and pharmaceutical applications. As with any analytical procedure, the use of a well-characterized reference standard is paramount to ensure the accuracy, precision, and reliability of quantitative results. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies. These protocols are designed to be adaptable for quality control, stability studies, and pharmacokinetic analysis.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Value |
| Molecular Formula | C₉H₁₂O[1][2][3] |
| Molecular Weight | 136.19 g/mol [1][2][3] |
| CAS Number | 527-54-8[1][2][3] |
| Appearance | Solid (crystalline) |
| LogP | 2.80[1] |
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is a robust and widely used technique for the analysis of phenolic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid[1][4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 275 nm[4] |
| Run Time | 10 minutes[4] |
2. Reagents and Standards:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (Analytical Grade)
-
This compound Reference Standard (>99% purity)
3. Standard Preparation Protocol:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[4]
4. Sample Preparation Protocol:
-
Sample Weighing: Accurately weigh a suitable amount of the sample matrix containing this compound.
-
Extraction: Transfer the weighed sample to a volumetric flask and add the mobile phase. The volume will depend on the expected concentration of the analyte.
-
Sonication and Filtration: Sonicate the sample for 15 minutes to ensure complete extraction of the analyte. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]
Method Validation Data (Representative)
The following table summarizes typical validation parameters for an HPLC-UV method for a closely related phenolic compound. These values can serve as a benchmark for the performance of the described method.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999[4] |
| Precision (%RSD, n=6) | < 2.0%[4] |
| Accuracy (% Recovery) | 98.0% - 102.0%[4] |
| Limit of Detection (LOD) | 0.1 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.3 µg/mL[4] |
| Retention Time (min) | ~ 4.5[4] |
Experimental Workflow: HPLC Analysis
Caption: Experimental workflow for the HPLC analysis of this compound.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like trimethylphenol isomers. For enhanced sensitivity and specificity, GC coupled with a Mass Spectrometer (MS) is recommended, though a Flame Ionization Detector (FID) is also suitable.[5]
Experimental Protocol: GC-FID/MS
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Gas Chromatograph | Agilent 6890 or equivalent with FID or MS detector[5] |
| Column | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Carrier Gas | Helium, Constant Flow |
| Flow Rate | 1.0 - 2.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial: 80 °C, hold for 1 minRamp 1: 10 °C/min to 140 °CRamp 2: 5 °C/min to 200 °C, hold for 5 min |
| Detector | FID or MS |
| Detector Temperature | 250 °C (FID) |
| Makeup Gas (He) | 30 mL/min (FID) |
| Hydrogen Flow | 30 mL/min (FID) |
| Air Flow | 300 mL/min (FID) |
2. Reagents and Materials:
-
This compound reference standard
-
High-purity solvent (e.g., Dichloromethane or Methanol, GC grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
3. Standard Solution Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Working Standard Mixture (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture to cover the expected concentration range of the samples.
4. Sample Preparation:
-
For solid samples: Accurately weigh a known amount of the sample and dissolve it in a known volume of solvent.
-
For liquid samples: A direct dilution with the solvent may be sufficient.
-
If the sample matrix is complex, a suitable extraction and clean-up procedure may be necessary to remove interferences.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection if particulates are present.
Expected Quantitative Performance
The following table provides a summary of typical validation parameters for the analysis of a related trimethylphenol isomer using GC-MS and HPLC-UV, offering a comparative overview.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | ≥ 0.999[6] | ≥ 0.993[6] |
| Limit of Detection (LOD) | low ng/L to pg/mL levels[6] | 0.006 to 0.05 mg/L[6] |
| Limit of Quantification (LOQ) | Typically 3x LOD[6] | 0.02 to 0.12 mg/L[6] |
| Accuracy (% Recovery) | 91 - 112%[6] | 87.5 - 105.2%[6] |
| Precision (%RSD) | < 16%[6] | < 12.0%[6] |
Experimental Workflow: GC Analysis
Caption: Workflow for the GC analysis of trimethylphenol isomers.
Conclusion
The HPLC and GC methods detailed in this document provide robust and reliable frameworks for the quantitative analysis of this compound when used as a reference standard. The provided protocols and expected performance characteristics will aid researchers, scientists, and drug development professionals in establishing accurate and precise analytical procedures for a variety of applications. It is essential to perform a comprehensive method validation to ensure the suitability of these methods for their intended purpose.
References
Application Notes & Protocols: Derivatization of the Phenolic Hydroxyl Group of 3,4,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethylphenol is an aromatic organic compound that serves as a valuable building block in the synthesis of more complex molecules.[1] The derivatization of its reactive phenolic hydroxyl group is a critical step in modifying its physicochemical properties, such as polarity, volatility, and lipophilicity. These modifications are essential for a range of applications, including the development of novel active pharmaceutical ingredients (APIs), the synthesis of antioxidants like Vitamin E analogs, and the preparation of derivatives suitable for analytical techniques like gas chromatography-mass spectrometry (GC-MS).[2][3]
This document provides detailed protocols for two common and effective derivatization strategies for this compound: Etherification via the Williamson ether synthesis and Esterification via acylation. It also includes quantitative data summaries and workflows to guide researchers in their synthetic endeavors.
Key Derivatization Reactions
The phenolic hydroxyl group can undergo several types of reactions. The most common for modifying the phenol (B47542) for further use in synthesis or analysis are etherification and esterification.
-
Etherification (Williamson Ether Synthesis): This reaction forms an ether by reacting the phenoxide ion (formed by deprotonating the phenol with a base) with a primary alkyl halide.[4][5] This is a robust and versatile SN2 reaction widely used in both laboratory and industrial settings to create symmetrical and asymmetrical ethers.[5][6][7]
-
Esterification (Acylation): This process involves reacting the phenol with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, typically in the presence of a base, to form an ester.[8][9] This derivatization is useful for protecting the hydroxyl group or for creating prodrugs where the ester linkage can be cleaved in vivo.
Logical Relationship of Derivatization
Caption: Logical workflow for derivatization of this compound.
Experimental Protocols
Protocol 1: Etherification via Williamson Ether Synthesis
This protocol details the synthesis of 3,4,5-trimethylphenetole (ethyl 3,4,5-trimethylphenyl ether) as a representative example. The Williamson ether synthesis involves the deprotonation of the phenol followed by an SN2 reaction with an alkyl halide.[5][7]
Objective: To synthesize 3,4,5-trimethylphenetole from this compound and ethyl iodide.
Table 1: Reagents and Conditions for Etherification
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | 136.19 | 1.36 g | 10.0 | Starting Material |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | Base |
| Ethyl Iodide (C₂H₅I) | 155.97 | 1.0 mL (1.94 g) | 12.5 | Alkylating Agent |
| Acetone (B3395972) | 58.08 | 50 mL | - | Solvent |
| Reaction Condition | ||||
| Temperature | - | Reflux (~56 °C) | - | - |
| Time | - | 4-6 hours | - | - |
| Atmosphere | - | Inert (Nitrogen/Argon) | - | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.36 g, 10.0 mmol) and finely pulverized potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Reagent Addition: While stirring, add ethyl iodide (1.0 mL, 12.5 mmol) to the suspension using a syringe.
-
Reaction: Heat the mixture to reflux under an inert atmosphere and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 5% aqueous NaOH (2 x 25 mL) to remove any unreacted phenol, followed by water (1 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to obtain pure 3,4,5-trimethylphenetole. Expected yield is typically 80-95%.
Caption: Step-by-step workflow for Williamson ether synthesis.
Protocol 2: Esterification via Acylation
This protocol describes the synthesis of 3,4,5-trimethylphenyl acetate using acetic anhydride as the acylating agent and triethylamine (B128534) as a base.
Objective: To synthesize 3,4,5-trimethylphenyl acetate from this compound.
Table 2: Reagents and Conditions for Esterification
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | 136.19 | 1.36 g | 10.0 | Starting Material |
| Acetic Anhydride | 102.09 | 1.1 mL (1.2 g) | 12.0 | Acylating Agent |
| Triethylamine (Et₃N) | 101.19 | 2.1 mL (1.5 g) | 15.0 | Base/Catalyst |
| Dichloromethane (B109758) (DCM) | 84.93 | 50 mL | - | Solvent |
| Reaction Condition | ||||
| Temperature | - | 0 °C to Room Temp. | - | - |
| Time | - | 2-3 hours | - | - |
| Atmosphere | - | Inert (Nitrogen/Argon) | - | - |
Procedure:
-
Setup: In a 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.36 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add triethylamine (2.1 mL, 15.0 mmol), followed by the dropwise addition of acetic anhydride (1.1 mL, 12.0 mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction's completion by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product, 3,4,5-trimethylphenyl acetate, can be further purified by recrystallization or column chromatography if necessary. Expected yield is typically >95%.
Caption: Step-by-step workflow for esterification via acylation.
Characterization Data
Confirmation of the final product structure should be performed using standard analytical techniques. The following table provides expected data for the starting material and its derivatives.
Table 3: Representative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) - Aromatic Protons | ¹H NMR (δ, ppm) - Methyl Protons | ¹H NMR (δ, ppm) - Other Key Protons | IR (cm⁻¹) - Key Peaks |
| This compound | ~6.5-6.7 (s, 2H) | ~2.1-2.3 (s, 9H) | ~4.5-5.5 (br s, 1H, -OH) | 3600-3200 (O-H) |
| 3,4,5-Trimethylphenetole | ~6.6-6.8 (s, 2H) | ~2.1-2.3 (s, 9H) | ~4.0 (q, 2H, -OCH₂-), ~1.4 (t, 3H, -CH₃) | 1250-1000 (C-O) |
| 3,4,5-Trimethylphenyl Acetate | ~6.7-6.9 (s, 2H) | ~2.1-2.3 (s, 9H) | ~2.3 (s, 3H, -COCH₃) | 1760 (C=O), 1200 (C-O) |
Note: Specific chemical shifts (δ) and peak locations may vary depending on the solvent and instrument used.
Conclusion
The derivatization of this compound through etherification and esterification are fundamental transformations that enable its use in a wide array of scientific applications. The protocols provided offer reliable and high-yielding methods for synthesizing key derivatives. For researchers in drug development, these methods allow for the creation of new chemical entities with modified pharmacokinetic and pharmacodynamic profiles. For analytical scientists, derivatization is a key strategy to improve the suitability of phenolic compounds for chromatographic analysis. Careful execution of these protocols and thorough characterization of the resulting products are essential for successful research outcomes.
References
- 1. This compound | C9H12O | CID 10696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
Application of 3,4,5-Trimethylphenol in the Synthesis of Agrochemicals: A Detailed Overview of Trimethacarb Synthesis
Introduction
3,4,5-Trimethylphenol is a versatile aromatic chemical intermediate that serves as a crucial building block in the synthesis of a variety of valuable compounds, including those with applications in the agrochemical sector. Its unique substitution pattern on the phenol (B47542) ring allows for targeted chemical modifications, leading to the development of effective pesticides. This document provides a detailed application note on the use of this compound in the synthesis of the insecticide Trimethacarb, targeting researchers, scientists, and drug development professionals.
Trimethacarb: An Insecticide Derived from this compound
Trimethacarb is a carbamate (B1207046) insecticide effective against a range of agricultural pests. It functions as a cholinesterase inhibitor, disrupting the nervous system of insects.[1] The active ingredient of Trimethacarb is a mixture of two positional isomers: 3,4,5-trimethylphenyl N-methylcarbamate and 2,3,5-trimethylphenyl N-methylcarbamate. The 3,4,5-isomer is the predominant and more active component, directly synthesized from this compound.[1]
Physicochemical Properties of the Active Ingredient (3,4,5-Trimethylphenyl N-methylcarbamate):
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | (3,4,5-trimethylphenyl) N-methylcarbamate |
| CAS Number | 2686-99-9 |
| Appearance | Solid |
Source: PubChem CID 17592[2]
Synthesis of 3,4,5-Trimethylphenyl N-methylcarbamate
The primary synthetic route to 3,4,5-trimethylphenyl N-methylcarbamate from this compound is through a carbamoylation reaction. This involves the reaction of the phenolic hydroxyl group with a methylcarbamoylating agent, most commonly methyl isocyanate or methylcarbamoyl chloride.[1]
Reaction Scheme:
Caption: Synthesis of 3,4,5-Trimethylphenyl N-methylcarbamate from this compound.
Experimental Protocol: Synthesis via Methyl Isocyanate
This protocol describes a general laboratory-scale synthesis of 3,4,5-trimethylphenyl N-methylcarbamate using methyl isocyanate.
Materials:
-
This compound
-
Methyl Isocyanate
-
Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)
-
Tertiary amine catalyst (e.g., Triethylamine, Pyridine) - Optional but recommended
-
Inert gas (e.g., Nitrogen, Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., Hexane (B92381), Heptane)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve a known quantity of this compound in an anhydrous aprotic solvent under an inert atmosphere.
-
Catalyst Addition (Optional): Add a catalytic amount of a tertiary amine to the solution.
-
Addition of Methyl Isocyanate: Slowly add a stoichiometric equivalent of methyl isocyanate to the reaction mixture through the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-80 °C, depending on the solvent) and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid residue.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or heptane) to yield pure 3,4,5-trimethylphenyl N-methylcarbamate.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.
Quantitative Data:
While specific yields can vary depending on the reaction scale and conditions, the carbamoylation of phenols with isocyanates is generally a high-yielding reaction.
| Parameter | Expected Value |
| Yield | > 90% |
| Purity (after recrystallization) | > 98% |
Logical Workflow for Synthesis and Analysis:
Caption: Experimental workflow for the synthesis and analysis of 3,4,5-trimethylphenyl N-methylcarbamate.
Safety Precautions:
-
Methyl isocyanate is a highly toxic and volatile chemical. All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
The reaction should be conducted under an inert atmosphere to prevent side reactions with moisture.
This compound is a key precursor in the synthesis of the insecticide Trimethacarb. The straightforward and high-yielding carbamoylation reaction with methyl isocyanate makes it an efficient route for the production of the active ingredient, 3,4,5-trimethylphenyl N-methylcarbamate. The provided protocol and data serve as a valuable resource for researchers involved in the development of agrochemicals.
References
Application Note: Electrochemical Detection of 3,4,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed electrochemical method for the quantitative determination of 3,4,5-trimethylphenol, a compound of interest in various industrial and research fields. In the absence of direct literature for the electrochemical detection of this specific isomer, this protocol is based on well-established methods for the analysis of other phenolic compounds with structural similarities. The proposed method utilizes a graphene-modified glassy carbon electrode (GCE) for enhanced sensitivity and employs Differential Pulse Voltammetry (DPV) for quantification. This document provides a comprehensive experimental protocol, expected analytical performance characteristics, and visual workflows to guide researchers in setting up a reliable analytical procedure.
Introduction
This compound is a substituted phenol (B47542) that may be encountered in environmental samples, industrial effluents, and as a potential metabolite or degradation product of various chemical entities. The development of sensitive and selective analytical methods for its detection is crucial for quality control, environmental monitoring, and safety assessment. While chromatographic methods like HPLC and GC-MS are commonly used for the analysis of phenolic compounds, electrochemical methods offer a compelling alternative due to their high sensitivity, rapid response, low cost, and potential for miniaturization.
The electrochemical activity of phenolic compounds is primarily due to the oxidation of the hydroxyl group on the aromatic ring. However, direct oxidation on bare electrodes often suffers from high overpotential and electrode fouling due to the formation of polymeric films from oxidation products. To overcome these limitations, chemically modified electrodes are widely employed. Graphene, with its large surface area, excellent electrical conductivity, and electrocatalytic properties, has emerged as a highly effective material for modifying electrode surfaces to enhance the detection of phenolic compounds. This application note outlines a protocol for the sensitive detection of this compound using a graphene-modified GCE.
Quantitative Data Summary
The following table summarizes the expected analytical performance of the proposed method for the detection of this compound. These values are extrapolated from published data on the electrochemical detection of other trimethylphenol isomers and structurally related phenolic compounds using graphene-modified electrodes.
| Parameter | Expected Performance |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.15 µM |
| Sensitivity | 0.5 - 1.5 µA/µM |
| Repeatability (RSD) | < 5% |
| Reproducibility (RSD) | < 7% |
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
Graphene oxide (GO) dispersion
-
Phosphate buffer solution (PBS) components (e.g., Na₂HPO₄, NaH₂PO₄)
-
Ascorbic acid (for GO reduction, optional)
-
High-purity water (e.g., Milli-Q)
-
Alumina (B75360) slurry (0.3 µm and 0.05 µm) for electrode polishing
-
Ethanol and Acetone (analytical grade)
-
Nitrogen gas (high purity)
Instrumentation
-
Potentiostat/Galvanostat with a three-electrode setup
-
Glassy Carbon Electrode (GCE) as the working electrode
-
Ag/AgCl (saturated KCl) as the reference electrode
-
Platinum wire or graphite (B72142) rod as the counter electrode
Preparation of Graphene-Modified GCE (rGO/GCE)
-
GCE Polishing:
-
Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with high-purity water.
-
Sonicate the polished GCE in a 1:1 (v/v) ethanol/water mixture for 5 minutes, followed by sonication in high-purity water for another 5 minutes.
-
Dry the electrode under a gentle stream of nitrogen.
-
-
Graphene Oxide Modification:
-
Drop-cast a small volume (e.g., 5 µL) of the graphene oxide dispersion (e.g., 1 mg/mL) onto the clean GCE surface.
-
Allow the solvent to evaporate at room temperature or under a gentle infrared lamp.
-
-
Electrochemical Reduction of Graphene Oxide:
-
The GO-modified GCE is then electrochemically reduced to graphene (rGO).
-
Immerse the GO/GCE in a 0.1 M PBS (pH 7.0).
-
Apply a constant potential of -1.2 V for 300 seconds or cycle the potential between 0 V and -1.5 V for several cycles until a stable cyclic voltammogram is obtained.
-
Rinse the resulting rGO/GCE with high-purity water and dry under nitrogen.
-
Electrochemical Measurements
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., ethanol).
-
Prepare a series of standard solutions of this compound in 0.1 M PBS (pH 7.0) by serial dilution from the stock solution.
-
-
Cyclic Voltammetry (CV) Characterization (Optional):
-
Record the cyclic voltammogram of a standard solution of this compound at the rGO/GCE in the potential range of 0 V to +1.0 V at a scan rate of 50 mV/s.
-
This will help to determine the oxidation potential of this compound.
-
-
Differential Pulse Voltammetry (DPV) for Quantification:
-
Immerse the rGO/GCE in the standard solutions of varying concentrations of this compound.
-
Record the DPV response using optimized parameters. Typical parameters are:
-
Potential range: +0.4 V to +0.9 V
-
Pulse amplitude: 50 mV
-
Pulse width: 50 ms
-
Scan rate: 20 mV/s
-
-
A well-defined oxidation peak should be observed.
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound.
-
Visualizations
Caption: Experimental workflow for the electrochemical detection of this compound.
Caption: Proposed electrochemical oxidation mechanism of this compound at the rGO/GCE.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Resolution of Trimethylphenol Isomers in HPLC
Welcome to the comprehensive support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of trimethylphenol isomers. This resource is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guidance and frequently asked questions to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating trimethylphenol isomers by HPLC?
The main difficulty in separating trimethylphenol isomers stems from their structural similarity. As positional isomers, they share the same molecular weight and possess very similar physicochemical properties, including hydrophobicity. Consequently, standard reversed-phase columns, such as C18, which primarily separate compounds based on hydrophobicity, often fail to provide adequate resolution.[1] Achieving effective separation necessitates a stationary phase capable of exploiting subtle differences in their molecular structure and electron distribution.[1]
Q2: Which HPLC columns are recommended for the separation of trimethylphenol isomers?
For positional aromatic isomers like trimethylphenols, it is highly recommended to use columns that offer alternative selectivities beyond basic hydrophobicity. Stationary phases that contain phenyl groups (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) groups are excellent choices.[1][2] These columns facilitate π-π interactions, which are critical for distinguishing the minor electronic differences between the isomers.[1] While a C18 column might achieve some level of separation, a Phenyl or PFP column is more likely to produce baseline resolution.[1]
Q3: What is a suitable starting mobile phase for separating these isomers?
A good starting point for reversed-phase chromatography on a Phenyl or PFP column is a gradient elution using a slightly acidic aqueous phase and an organic modifier.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid. The acid helps to suppress the ionization of the phenolic hydroxyl groups and any residual silanols on the column packing, which results in improved peak shapes.[1][2]
-
Mobile Phase B: Acetonitrile (B52724) or Methanol.
An initial shallow gradient, for instance, from 30% to 70% of the organic modifier over 20-30 minutes, is a practical approach to determine the elution window of the isomers.[1]
Q4: Should I use an isocratic or gradient elution?
For method development and for complex samples containing multiple trimethylphenol isomers, a gradient elution is generally preferred. A gradient allows for the effective elution of all isomers in a reasonable time frame and can improve peak shape. Once the elution conditions are better understood, an isocratic method may be developed for routine analysis if the resolution between all peaks of interest is sufficient.
Q5: What is the recommended detection wavelength for trimethylphenol isomers?
Phenolic compounds typically exhibit a UV absorbance maximum in the range of 270-280 nm.[2] To ensure the highest sensitivity, it is advisable to determine the optimal wavelength by performing a UV scan of a standard solution of the trimethylphenol isomers.[2]
Troubleshooting Guide
Problem: Poor resolution or co-eluting isomer peaks.
| Potential Cause | Suggested Solution |
| Inappropriate Column Choice | A standard C18 column may lack the necessary selectivity.[1] Switch to a column with alternative selectivity, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) column, to leverage π-π interactions for better separation.[1][2] |
| Mobile Phase Not Optimized | The composition of the mobile phase may not be ideal for resolving the subtle differences between the isomers.[1] Try switching the organic modifier (e.g., from acetonitrile to methanol) as they offer different selectivities.[1] Also, adjust the gradient slope; a shallower gradient over the elution range of the isomers can increase separation time and improve resolution.[1] |
| Incorrect Mobile Phase pH | For phenolic compounds, the pH of the mobile phase is critical. Operating at a pH that suppresses the ionization of the hydroxyl group (typically pH 2.5-3.5) can lead to better peak shape and retention.[2] Ensure the mobile phase is adequately acidified with an additive like 0.1% formic acid.[1] |
| Suboptimal Temperature | Temperature can influence selectivity. Using a column oven to maintain a consistent temperature is recommended.[2] Experiment with different temperatures (e.g., in 5 °C increments) to see if resolution improves. |
| Flow Rate Too High | A high flow rate can reduce the time for interaction between the analytes and the stationary phase, leading to decreased resolution.[2] Try reducing the flow rate to enhance separation, though this will increase the analysis time.[2] |
Problem: My peaks for trimethylphenol isomers are tailing.
| Potential Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | Peak tailing for phenolic compounds is often caused by interactions between the acidic hydroxyl group of the phenol (B47542) and active silanol (B1196071) groups on the silica-based stationary phase.[2][3] Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) to suppress the ionization of both the analytes and the silanols.[2] Using a modern, end-capped, high-purity silica (B1680970) column is also advisable.[2] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the sample concentration or the injection volume. |
| Mismatch Between Sample Solvent and Mobile Phase | Dissolving the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2] |
| Extra-Column Volume | Excessive volume from tubing, connectors, or the detector flow cell can contribute to peak broadening and tailing. Use shorter, narrower internal diameter tubing between the injector, column, and detector.[2] |
Problem: I'm observing inconsistent retention times.
| Potential Cause | Suggested Solution |
| Lack of System Equilibration | The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient.[1] Ensure the column is equilibrated for an adequate amount of time (e.g., 10-15 column volumes) with the initial mobile phase conditions before each injection.[1] |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times.[1] Use a thermostatically controlled column compartment to maintain a consistent temperature. |
| Inconsistent Mobile Phase Preparation | Variations in mobile phase composition will lead to shifts in retention time. Prepare fresh mobile phase daily and keep the reservoirs capped to prevent evaporation. |
Experimental Protocols
Detailed Methodology for Separation of Trimethylphenol Isomers
This protocol provides a starting point for developing a separation method for 2,3,5-trimethylphenol, 2,3,6-trimethylphenol, and 2,4,6-trimethylphenol.
| Parameter | Recommended Condition |
| Chromatographic System | HPLC system with a binary pump, autosampler, thermostatted column compartment, and a UV detector.[1] |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 30% B to 70% B over 25 minutes |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection | UV at 270 nm[1] |
| Injection Volume | 5 µL[1] |
| Sample Preparation | Dissolve the trimethylphenol isomer standards in the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 100 µg/mL.[1] Filter the sample through a 0.45 µm syringe filter before injection.[1] |
Visualizations
References
Technical Support Center: Reducing Impurity Formation in Friedel-Crafts Acylation of Trimethylphenols
Welcome to the technical support center for the Friedel-Crafts acylation of trimethylphenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, focusing on minimizing impurity formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Friedel-Crafts acylation of trimethylphenols, providing explanations and actionable solutions.
Q1: My Friedel-Crafts acylation of a trimethylphenol is resulting in a low yield of the desired C-acylated product and a significant amount of a major byproduct. What is the likely impurity?
A1: The most common byproduct in the Friedel-Crafts acylation of phenols is the O-acylated product, a phenyl ester. Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to form an ester. O-acylation is often kinetically favored, meaning it can form faster under certain conditions.
Troubleshooting Steps:
-
Reaction Conditions: The formation of the O-acylated product is favored under kinetic control, while the desired C-acylated product is the thermodynamically more stable product. The presence of a Lewis acid like AlCl₃ generally favors the C-acylated product.
-
Fries Rearrangement: If you have already formed the O-acylated product, it can often be converted to the desired C-acylated product through a Fries rearrangement. This reaction involves heating the phenolic ester with a Lewis acid catalyst.[1][2][3] The regioselectivity of the Fries rearrangement (ortho vs. para acylation) is influenced by reaction conditions such as temperature and solvent polarity.[4] Low temperatures tend to favor the para product, while high temperatures favor the ortho product.[4]
Q2: I am observing the formation of multiple C-acylated isomers. How can I improve the regioselectivity of my reaction?
A2: The substitution pattern of the trimethylphenol heavily influences the position of acylation. The hydroxyl and methyl groups are ortho- and para-directing. The steric hindrance from the methyl groups and the acylating agent will also play a significant role in determining the major product. For instance, in the acylation of m-xylene, the para product is generally favored due to the large size of the acyl group.
Troubleshooting Steps:
-
Choice of Lewis Acid: The nature of the Lewis acid catalyst can influence regioselectivity. While strong Lewis acids like AlCl₃ are common, other catalysts like FeCl₃, ZnCl₂, or solid acid catalysts can be explored to optimize for the desired isomer.[5][6]
-
Reaction Temperature: Temperature can affect the ratio of kinetic to thermodynamic products. It is advisable to run the reaction at a lower temperature initially and slowly increase it if the reaction does not proceed.
-
Solvent Polarity: The polarity of the solvent can influence the regioselectivity of the related Fries rearrangement, with non-polar solvents favoring the ortho product and polar solvents favoring the para product.[4] A similar effect may be observed in the direct C-acylation.
Q3: My reaction is sluggish, and upon workup, I recover a lot of unreacted starting material. What could be the issue?
A3: A common issue in the Friedel-Crafts acylation of phenols is the deactivation of the Lewis acid catalyst. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid (e.g., AlCl₃), forming a complex that reduces the catalyst's activity. This complexation also deactivates the aromatic ring towards electrophilic substitution.
Troubleshooting Steps:
-
Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst.[7] This is because both the starting phenol (B47542) and the product ketone can form complexes with the catalyst.[8] Ensure you are using at least one equivalent of the Lewis acid with respect to the trimethylphenol.
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and all solvents and reagents are anhydrous. Contamination with water will deactivate the catalyst.
Q4: I am seeing evidence of di-acylation in my product mixture. How can I prevent this?
A4: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the acyl group is deactivating, it can still occur with highly activated rings like trimethylphenols.
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the trimethylphenol.
-
Reverse Addition: Consider adding the trimethylphenol solution slowly to the mixture of the acylating agent and Lewis acid. This ensures that the acylating agent is not in large excess at any point during the reaction.
-
Lower Temperature: Running the reaction at a lower temperature can help to minimize over-reaction.
Data Presentation
The following tables summarize how reaction parameters can influence product distribution in the Friedel-Crafts acylation and Fries rearrangement of phenolic compounds.
Table 1: Influence of Temperature on Fries Rearrangement Product Ratio
| Substrate | Catalyst | Solvent | Temperature (°C) | Ortho-Product (%) | Para-Product (%) | Reference |
| Phenyl Acetate (B1210297) | AlCl₃ | None | < 60 | Minor | Major | [1] |
| Phenyl Acetate | AlCl₃ | None | > 160 | Major | Minor | [1] |
Table 2: Influence of Solvent Polarity on Fries Rearrangement Product Ratio
| Substrate | Catalyst | Solvent | Polarity | Ortho-Product Formation | Para-Product Formation | Reference |
| Phenyl Ester | Lewis Acid | Non-polar | Low | Favored | Less Favored | [4] |
| Phenyl Ester | Lewis Acid | Polar | High | Less Favored | Favored | [4] |
Experimental Protocols
Below are representative experimental protocols for O-acylation of a phenol and a subsequent Fries rearrangement to achieve C-acylation. These should be adapted for specific trimethylphenol isomers.
Protocol 1: O-Acetylation of a Phenol
Materials:
-
Substituted Phenol (e.g., 2,3,5-trimethylphenol)
-
Acetic Anhydride (B1165640) or Acetyl Chloride
-
Pyridine or Triethylamine (B128534) (if using acetyl chloride in a non-basic solvent)
-
Dichloromethane (B109758) (anhydrous)
-
Deionized Water
-
5% HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the trimethylphenol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the cooled solution. If using acetyl chloride without pyridine, add triethylamine (1.2 eq.) to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trimethylphenyl acetate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Fries Rearrangement of Trimethylphenyl Acetate
Materials:
-
Trimethylphenyl Acetate (from Protocol 1)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane or Nitrobenzene (B124822)
-
Crushed Ice
-
Concentrated HCl
-
Ethyl Acetate or Diethyl Ether
-
Deionized Water
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (2.0-3.0 eq.).
-
Add an anhydrous solvent (e.g., dichloromethane for para-selectivity or nitrobenzene for ortho-selectivity).
-
Cool the slurry to the desired temperature (e.g., 0-5°C for para-selectivity or >160°C for ortho-selectivity).
-
Slowly add a solution of the trimethylphenyl acetate (1.0 eq.) in the same anhydrous solvent.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired hydroxyacetophenone isomer.
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for impurity formation.
Signaling Pathway: C-Acylation vs. O-Acylation
Caption: Competing C-acylation and O-acylation pathways.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Fries Rearrangement [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. quora.com [quora.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
Stability issues of 3,4,5-Trimethylphenol in different solvents
Topic: Stability Issues of 3,4,5-Trimethylphenol in Different Solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of this compound in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on the general chemical properties of substituted phenols and expert interpretation. All proposed experimental protocols are illustrative and should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary factors that cause the degradation of this compound in solution?
Based on its chemical structure as a substituted phenol (B47542), the primary factors leading to the degradation of this compound are:
-
Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation.[1][2] This process can be accelerated by dissolved oxygen, trace metal ions, and oxidizing agents.[2][3] The electron-donating methyl groups on the aromatic ring can increase this susceptibility.[2]
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical degradation, often leading to the formation of colored byproducts.[2][3]
-
pH Instability: The stability of phenolic compounds is often pH-dependent.[1] Extreme pH values, especially alkaline conditions, can catalyze degradation and increase susceptibility to oxidation.[3]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[1][2]
Q2: My solution of this compound is turning yellow or brown. What is causing this discoloration?
Discoloration is a common indicator of degradation, primarily due to oxidation.[3] Phenols can oxidize to form quinone-type compounds, which are often colored.[3] This process is accelerated by exposure to air, light, and elevated temperatures.[3]
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Use high-purity, degassed solvents for solution preparation.[2] For storage, consider blanketing the solution or solid compound with an inert gas like nitrogen or argon.[2][3]
-
Protect from Light: Prepare and store solutions in amber glass vials or protect them from light by wrapping containers in aluminum foil.[2][3]
-
Control pH: If compatible with your experiment, maintain the solution at a neutral or slightly acidic pH, as alkaline conditions can promote oxidation.[2][3]
-
Use Fresh Solutions: Prepare solutions fresh before use whenever possible to minimize degradation over time.[2]
Q3: I am observing a loss of potency or a decrease in the concentration of this compound in my solution over time. How can I prevent this?
A loss of concentration can be due to chemical degradation or physical adsorption to container surfaces.[2]
Troubleshooting Steps:
-
Prevent Degradation: Follow the steps outlined in Q2 to mitigate oxidative and photodegradation.
-
Minimize Adsorption: Phenolic compounds can adsorb to the surfaces of certain plastics and glassware.[1][2] To minimize this, consider using silanized glassware or polypropylene (B1209903) tubes.[2]
-
Optimize Storage Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation rates.[2] However, you must first confirm that the compound will remain soluble at these temperatures to avoid precipitation.[2]
-
Conduct a Stability Study: To understand the degradation profile in your specific system, it is highly recommended to perform a stability study (see Protocol 1).
Q4: How does the choice of solvent impact the stability of this compound?
The solvent system can significantly influence stability:
-
Solvent Type: Solvents are broadly classified as protic (containing O-H or N-H bonds) and aprotic.[4] Protic solvents (e.g., water, methanol, ethanol) can act as proton donors and may participate in degradation reactions, especially under certain pH conditions.[4][5] Aprotic solvents (e.g., acetonitrile (B52724), DMSO, THF) are generally more inert but their purity is critical.[4][5]
-
Solvent Purity: Impurities in solvents, such as peroxides in ethers or trace metals, can catalyze the degradation of sensitive compounds like phenols.[2] Always use high-purity or HPLC-grade solvents.
-
Aqueous Solubility and pH: this compound has limited solubility in water.[6][7] In aqueous solutions, pH is a critical factor. At pH values above its pKa, the phenol will be deprotonated to the more water-soluble but also more easily oxidized phenolate (B1203915) anion.
Data Presentation: Predicted Stability & Solubility
The following table summarizes the predicted solubility and stability of this compound in common laboratory solvents. This information is inferred from the general behavior of phenolic compounds and should be experimentally verified.
| Solvent | Type | Predicted Solubility | Predicted Stability & Key Considerations |
| Water | Polar Protic | Low (667.6 mg/L @ 25 °C est.)[7] | Stability is highly pH-dependent.[1] Susceptible to oxidation. |
| Methanol / Ethanol | Polar Protic | Soluble[7] | Generally stable for short periods if protected from light and air. Potential for esterification if acidic impurities are present. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Considered a good solvent for stability studies. Ensure high purity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Good for stock solutions, but ensure it is anhydrous. DMSO can be hygroscopic. |
| Dichloromethane (DCM) | Nonpolar | Soluble | Ensure solvent is free of acidic impurities. Store protected from light. |
| Acetone | Polar Aprotic | Soluble | Use high-purity grade; can undergo self-condensation catalyzed by acid/base. |
Experimental Protocols
Protocol 1: General Stability Study of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a specific solvent under defined storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).[2]
-
Sample Aliquoting: Distribute the stock solution into several amber HPLC vials to protect from light.[2] Prepare separate sets of vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).[2]
-
Time Points: Designate specific time points for analysis (e.g., 0, 4, 8, 24, 48 hours, and 1 week).[2] The initial (T=0) sample should be analyzed immediately after preparation.
-
Storage: Store the vials at the designated temperatures, protected from light.
-
Analysis: At each time point, remove one vial from each storage condition and allow it to equilibrate to room temperature. Analyze the sample using a validated stability-indicating analytical method, such as HPLC-UV (see Protocol 3).[2]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation products and understanding degradation pathways.[2][8] The goal is to achieve 5-20% degradation of the active ingredient.[8]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours[2] | To test stability in acidic environments. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours[2] | To test stability in alkaline environments. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours[2] | To investigate oxidative degradation pathways. |
| Thermal Degradation | Solution at 60°C for 48 hours[2] | To assess the effect of heat on the compound in solution. |
| Photodegradation | Solution exposed to a photostability chamber (e.g., 1.2 million lux hours and 200 watt-hours/m²)[3] | To evaluate light sensitivity. A dark control should be run in parallel.[9] |
Methodology:
-
Prepare separate solutions of this compound (e.g., 1 mg/mL) for each stress condition.
-
Expose the solutions to the conditions outlined in the table.
-
At the end of the exposure period, neutralize the acidic and basic samples if necessary.
-
Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify degradation products.
Protocol 3: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.[10][11]
Starting Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid is a common starting point.[3]
-
Example Gradient: Start at 30% acetonitrile, ramp to 90% over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection: UV detection at an appropriate wavelength (e.g., 270 nm, to be confirmed by UV scan).[3]
-
Injection Volume: 10 µL.
Method Validation: The method is considered "stability-indicating" if it can separate the this compound peak from all degradation product peaks generated during the forced degradation study.[3] Further validation should be performed according to ICH guidelines.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CAS 527-54-8: this compound | CymitQuimica [cymitquimica.com]
- 7. 3,4,5-trimethyl phenol, 527-54-8 [thegoodscentscompany.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. database.ich.org [database.ich.org]
- 10. kinampark.com [kinampark.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: A Troubleshooting Guide for the Derivatization of Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help optimize the derivatization of phenolic compounds for analysis by gas chromatography (GC), high-performance liquid chromatography (HPLC), and other methods. Derivatization is a critical step to improve the volatility, thermal stability, and chromatographic behavior of these compounds.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the derivatization of phenols, presented in a question-and-answer format.
Q1: My derivatization reaction has a low or non-existent product yield. What are the possible causes and how can I fix it?
Low or no product yield is a common issue that can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. To address this, optimize the reaction temperature and time. For silylation reactions, heating is often employed to increase the yield and shorten the reaction time.[3][4] For more complex or sterically hindered phenols, a higher temperature (e.g., 70°C for 20-30 minutes) may be necessary.[3]
-
Reagent Quality and Quantity: The derivatizing reagent may be degraded, especially due to moisture.[5] It is crucial to use fresh reagents and store them in a dry environment.[6] An insufficient amount of the derivatizing agent will also lead to an incomplete reaction. Try increasing the molar excess of the reagent.[5]
-
Presence of Water: Water in the reaction mixture can hinder the reaction and hydrolyze the derivative, reducing the yield.[4][6] Ensure that all glassware is dry and consider using a drying agent if your sample contains residual moisture.
-
Steric Hindrance: For sterically hindered phenols, a more reactive derivatizing agent may be required. For example, in silylation, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is more reactive than N,O-bis(trimethylsilyl)acetamide (BSA).[5]
-
Poor Nucleophilicity of the Phenol (B47542): The acidity (pKa) of the phenol can affect its reactivity. Phenols with higher pKa values (less acidic) are generally more reactive towards derivatization.[7] For less reactive phenols, more forcing reaction conditions or a more potent derivatizing reagent may be necessary.
Q2: I'm seeing multiple peaks in my chromatogram for a single phenolic compound. What could be the cause?
The presence of multiple peaks can be attributed to several factors:
-
Incomplete Derivatization: The original, underivatized phenol may be eluting as a separate, often tailing, peak.[5] To resolve this, re-optimize the reaction conditions as described in the previous section.
-
Side Reactions: Unwanted side reactions can lead to the formation of multiple products. For instance, during acylation, C-acylation can occur in addition to the desired O-acylation, resulting in different products.[5]
-
Derivatization of Other Functional Groups: If the analyte molecule contains other reactive sites, such as other hydroxyl or amino groups, these may also be derivatized to varying extents, leading to a mixture of products.[5][8]
-
Instability of the Derivative: The derivative might be degrading in the GC inlet or on the column.[5] This can be addressed by using a milder injection temperature or a more stable derivatization reagent. The stability of silyl (B83357) ethers, for example, is influenced by steric bulk, with bulkier groups generally being more stable.[9][10]
-
Presence of Isomers: Some phenolic compounds may exist as isomers, which could be separated under the chromatographic conditions used.
Q3: My chromatographic peaks are tailing. What can I do to improve peak shape?
Peak tailing for derivatized phenols is often a sign of incomplete derivatization or interaction with active sites in the chromatographic system.
-
Incomplete Derivatization: As mentioned, the presence of the underivatized polar phenol can lead to tailing peaks.[5] Ensure the derivatization reaction goes to completion.
-
Active Sites on the Column: Silanol (B1196071) groups on the surface of GC columns can interact with any remaining polar analytes. Using an end-capped column or operating the mobile phase at a lower pH can help to suppress the ionization of these silanol groups.[11]
-
Excess Derivatizing Reagent: A large excess of the derivatizing reagent or its byproducts can sometimes interfere with the chromatography. While an excess is needed for complete reaction, an excessive amount can be problematic. Consider quenching the reaction or performing a cleanup step to remove the excess reagent.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization techniques for phenolic compounds?
The most common derivatization techniques for phenolic compounds are silylation, acylation, and alkylation.[3][4]
-
Silylation: This technique replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group using reagents like BSTFA or MSTFA.[3][12] The resulting TMS derivatives are more volatile and less polar.[13]
-
Acylation: This method involves the reaction of the phenolic hydroxyl group with an acylating agent, such as acetic anhydride (B1165640) or an acyl halide, to form an ester.[1][3]
-
Alkylation: This process introduces an alkyl group to the phenolic oxygen. A common example is methylation using reagents like diazomethane.[3]
-
Pentafluorobenzylation: This technique uses pentafluorobenzyl bromide (PFBBr) to form derivatives that are highly sensitive for analysis by GC with an electron capture detector (GC-ECD).[3]
Q2: How do I choose the right derivatization reagent?
The choice of derivatization reagent depends on several factors, including the nature of the phenolic compound, the analytical technique being used, and the desired sensitivity.[4] For GC-MS analysis, silylation reagents are widely used due to their effectiveness in increasing volatility.[2] For GC-ECD, pentafluorobenzylation is preferred for its high sensitivity.[3] The reactivity of the reagent should also be considered, especially for sterically hindered phenols.[5]
Q3: How does the pKa of a phenol affect its derivatization?
The pKa of a phenol, which is a measure of its acidity, can influence its reactivity in derivatization reactions. Phenols with a higher pKa (less acidic) tend to be more nucleophilic and thus more reactive towards electrophilic derivatizing reagents.[7] For instance, in one study, phenols with pKa values above 9 showed higher responses after derivatization with 2-sulfobenzoic anhydride.[7]
Q4: Can I derivatize phenolic compounds directly in an aqueous sample?
While most derivatization reactions are carried out in organic solvents due to the water sensitivity of the reagents, some methods allow for derivatization in aqueous samples.[4][6] For example, acylation with acetic anhydride can be performed in an aqueous solution with the addition of a base.[5] However, for sensitive techniques like silylation, it is crucial to work under anhydrous conditions.[2]
Experimental Protocols
Silylation of Phenolic Compounds using BSTFA
This protocol is a general guideline for the silylation of phenolic compounds for GC-MS analysis.
-
Sample Preparation: Weigh 1-10 mg of the sample into a reaction vial.[3] If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen. It is critical to ensure the sample is free of water.[3][6]
-
Reagent Addition: Add an excess of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). A 2:1 molar ratio of BSTFA to active hydrogens is generally recommended.[3][6] For compounds that are difficult to derivatize, a mixture of BSTFA with 1% trimethylchlorosilane (TMCS) can be used as a catalyst.[3]
-
Reaction: Seal the vial and heat it at a suitable temperature (e.g., 70°C for 20-30 minutes) for more complex or hindered phenols.[3] The reaction progress can be monitored by analyzing aliquots over time until the peak area of the derivative no longer increases.[3][4]
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.[3]
Acylation of Phenolic Compounds using Acetic Anhydride
This protocol is suitable for forming acetate (B1210297) esters of phenols.
-
Sample Preparation: To an aqueous sample containing the phenols, add a suitable amount of a base (e.g., potassium carbonate or pyridine) to deprotonate the phenols.[5]
-
Derivatization: Add an excess of acetic anhydride. Stir or vortex the mixture vigorously for 15-30 minutes at room temperature.[5]
-
Extraction: Extract the derivatized phenols into an organic solvent such as hexane (B92381) or ethyl acetate.[5]
-
Drying: Dry the organic extract over anhydrous sodium sulfate.[5]
-
Analysis: Inject an aliquot of the dried organic extract into the GC-MS.[5]
Data Presentation
Table 1: Comparison of Derivatization Methods for Phenolic Compounds
| Derivatization Method | Reagent Example | Advantages | Disadvantages | Typical Application |
| Silylation | BSTFA, MSTFA | Highly effective, produces volatile and thermally stable derivatives.[1][3] | Moisture sensitive, derivatives can be unstable.[4][6] | GC-MS |
| Acylation | Acetic Anhydride | Can be performed in aqueous solutions, derivatives are relatively stable.[5] | May result in side reactions (C-acylation).[5] | GC-MS, HPLC |
| Alkylation | Diazomethane | Forms stable ether derivatives. | Reagents can be hazardous. | GC-MS |
| Pentafluorobenzylation | PFBBr | Produces derivatives with high electron affinity, leading to excellent sensitivity.[3] | Requires extraction and cleanup steps. | GC-ECD |
Table 2: Influence of Reaction Conditions on Derivatization Yield
| Phenolic Compound | Derivatization Method | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylphenol | Evaporative with SBA | 2-Sulfobenzoic anhydride (SBA) | 40 | 2 | 59 ± 1 | [7] |
| 4-Phenylphenol | Evaporative with SBA | 2-Sulfobenzoic anhydride (SBA) | 60 | 2 | 97 ± 0.2 | [7] |
| 4-Phenylphenol | Evaporative with SBA | 2-Sulfobenzoic anhydride (SBA) | 80 | 2 | 98 ± 0.3 | [7] |
| Pentachlorophenol | Evaporative with SBA | 2-Sulfobenzoic anhydride (SBA) | 60 | 2 | ~1 | [7] |
| Pentachlorophenol | Evaporative with SBA | 2-Sulfobenzoic anhydride (SBA) | 80 | 2 | ~2 | [7] |
| Pentachlorophenol | Evaporative with SBA | 2-Sulfobenzoic anhydride (SBA) | 100 | 2 | ~25 | [7] |
Visualizations
Caption: A workflow for troubleshooting common issues in phenolic compound derivatization.
Caption: General signaling pathway for the derivatization of phenolic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the polymerization of 3,4,5-Trimethylphenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of 3,4,5-trimethylphenol. Due to the limited specific literature on this particular monomer, this guide integrates established principles of oxidative phenol (B47542) coupling with hypothetical protocols and troubleshooting advice to facilitate your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The most viable method for polymerizing this compound is through oxidative coupling. This can be achieved via two main routes:
-
Chemical Oxidative Coupling: This method typically employs a catalyst system, such as a copper salt (e.g., cuprous chloride) complexed with an amine (e.g., pyridine (B92270) or dibutylamine), in the presence of an oxidant like oxygen.[1]
-
Enzymatic Polymerization: Enzymes like laccase or horseradish peroxidase (HRP) can be used to catalyze the polymerization.[2] These methods are often considered "greener" as they use mild reaction conditions and environmentally benign oxidants (O₂ for laccase, H₂O₂ for HRP).[2]
Q2: What is the likely structure of poly(this compound)?
A2: The polymerization of phenols proceeds via the coupling of phenoxy radicals. For this compound, the aromatic ring has two unsubstituted carbons ortho to the hydroxyl group. Therefore, the polymerization is expected to proceed primarily through C-O coupling, forming a poly(phenylene oxide) structure. However, C-C coupling can occur as a side reaction, leading to branching and the formation of undesirable byproducts like diphenoquinones.[1]
Q3: How does the substitution pattern of this compound influence its polymerization?
A3: The methyl groups at the 3, 4, and 5 positions of the phenol ring will influence the reactivity and regioselectivity of the polymerization. The methyl groups are electron-donating, which can activate the ring towards oxidation. The substitution at the meta positions (3 and 5) may provide some steric hindrance, potentially influencing the approach of the catalyst and other monomer units. The para-substitution (at position 4) is particularly important as it blocks one of the most reactive sites for C-C coupling, which could potentially lead to a more linear polymer compared to phenols with a free para-position.
Q4: What are the key parameters to control during the polymerization of this compound?
A4: The key reaction parameters to control for successful polymerization include:
-
Catalyst/Enzyme Concentration: The concentration of the catalyst or enzyme will directly impact the rate of polymerization.
-
Monomer Concentration: Higher monomer concentrations can lead to higher molecular weight polymers, but may also increase the viscosity of the reaction mixture, making it difficult to stir.
-
Solvent: The choice of solvent can affect the solubility of the monomer, polymer, and catalyst, as well as the overall reaction kinetics.
-
Temperature: Temperature affects the rate of reaction and can also influence the solubility of the components and the potential for side reactions.
-
Oxidant Supply: In chemical oxidation, the flow rate of oxygen is critical. In HRP-catalyzed polymerization, the rate of addition of hydrogen peroxide is a key parameter to control.
Q5: How can I characterize the resulting poly(this compound)?
A5: The synthesized polymer can be characterized using a variety of techniques:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the polymer and confirm the type of linkages (C-O vs. C-C).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the disappearance of the phenolic -OH group.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low polymer yield | 1. Inactive catalyst or enzyme.2. Insufficient oxidant.3. Reaction temperature is too low.4. Presence of inhibitors. | 1. Use fresh catalyst/enzyme. For chemical catalysts, ensure proper activation if required.2. Increase the flow rate of oxygen or the concentration of H₂O₂. For HRP, ensure the H₂O₂ is added slowly to avoid enzyme deactivation.3. Gradually increase the reaction temperature in 5-10°C increments.4. Purify the monomer and solvent to remove any potential radical scavengers. |
| Low molecular weight polymer | 1. Low monomer concentration.2. High catalyst/initiator concentration.3. Premature termination of the reaction.4. Presence of chain transfer agents. | 1. Increase the initial monomer concentration.2. Decrease the catalyst-to-monomer ratio.3. Extend the reaction time.4. Ensure the purity of all reagents. |
| Formation of insoluble material | 1. High molecular weight polymer precipitating out of solution.2. Cross-linking due to excessive C-C coupling.3. Polymer oxidation. | 1. Choose a solvent in which the polymer is more soluble. Consider performing a precipitation polymerization where the polymer is intentionally insoluble in the reaction medium.[1]2. Optimize the catalyst system to favor C-O coupling. This may involve changing the amine ligand in a copper-based system.3. Use a milder oxidant or lower the reaction temperature. |
| Broad polydispersity index (PDI) | 1. Multiple active sites on the catalyst leading to different chain growth rates.2. Chain transfer reactions.3. Inconsistent reaction conditions (e.g., poor temperature control). | 1. Screen different catalyst systems. For enzymatic polymerization, the choice of enzyme can influence PDI.2. Purify all reagents to remove potential chain transfer agents.3. Ensure uniform stirring and precise temperature control throughout the reaction. |
| Discoloration of the reaction mixture | 1. Formation of colored byproducts, such as diphenoquinones from C-C coupling.2. Oxidation of the polymer. | 1. This is often indicative of C-C coupling. Adjust reaction conditions (catalyst, solvent, temperature) to minimize this side reaction.2. Conduct the reaction under an inert atmosphere after the initial oxidation phase, if possible. |
Data Presentation: Expected Influence of Reaction Parameters
The following tables summarize the expected qualitative effects of varying key reaction parameters on the polymerization of this compound. This information is based on general principles of oxidative phenol polymerization and should be used as a guide for experimental design.
Table 1: Effect of Reaction Parameters on Polymer Molecular Weight (Mw)
| Parameter | Low Level | Medium Level | High Level |
| Monomer Concentration | Low Mw | Medium Mw | High Mw |
| Catalyst/Monomer Ratio | High Mw | Medium Mw | Low Mw |
| Temperature | Low Mw | Optimal Mw | Low Mw (due to side reactions) |
| Reaction Time | Low Mw | Medium Mw | High Mw (up to a plateau) |
Table 2: Effect of Reaction Parameters on Polymer Yield
| Parameter | Low Level | Medium Level | High Level |
| Catalyst Concentration | Low Yield | High Yield | High Yield (may decrease if side reactions dominate) |
| Temperature | Low Yield | High Yield | Yield may decrease due to side reactions/degradation |
| Reaction Time | Low Yield | Medium Yield | High Yield (up to a plateau) |
| Oxidant Supply | Low Yield | Optimal Yield | Yield may decrease due to over-oxidation |
Experimental Protocols
The following are hypothetical protocols for the polymerization of this compound based on established methods for other substituted phenols.[2] Optimization will be necessary.
Protocol 1: Chemical Oxidative Polymerization using a Copper-Amine Catalyst
Materials:
-
This compound (monomer)
-
Cuprous chloride (CuCl) (catalyst)
-
Dibutylamine (B89481) (ligand)
-
Toluene (solvent)
-
Methanol (B129727) (for precipitation)
-
Oxygen (oxidant)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer, gas inlet, and reflux condenser, dissolve this compound in toluene.
-
Add cuprous chloride and dibutylamine to the solution. The catalyst-to-monomer ratio should be systematically varied (e.g., 1:50, 1:100, 1:200) to find the optimal condition.
-
Bubble oxygen through the stirred solution at a constant flow rate.
-
Maintain the reaction at a constant temperature (e.g., 25°C, 40°C, 60°C) for a set period (e.g., 4, 8, 12, 24 hours).
-
Terminate the reaction by adding a small amount of acetic acid.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum.
Protocol 2: Enzymatic Polymerization using Horseradish Peroxidase (HRP)
Materials:
-
This compound (monomer)
-
Horseradish Peroxidase (HRP) (enzyme)
-
Hydrogen peroxide (H₂O₂) (oxidant, 30% solution)
-
Phosphate (B84403) buffer (pH 7.0)
-
Methanol (co-solvent)
-
Deionized water
-
Dialysis membrane (MWCO 1000 Da)
Procedure:
-
In a flask, dissolve this compound and HRP in a 1:1 (v/v) mixture of phosphate buffer (pH 7.0) and methanol.
-
Stir the solution at room temperature.
-
Add 30% H₂O₂ dropwise to the reaction mixture over a period of several hours using a syringe pump. The molar ratio of H₂O₂ to monomer should be approximately 1.1:1.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Terminate the reaction by heating the mixture to 80°C for 10 minutes to denature the enzyme.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dialyze the aqueous solution against deionized water for 48 hours to remove unreacted monomer and low molecular weight oligomers.
-
Freeze-dry the dialyzed solution to obtain the solid polymer.
Mandatory Visualizations
References
Technical Support Center: Antioxidant Assays for Phenolic Compounds
Welcome to the technical support center for antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common pitfalls and to offer solutions for issues encountered during the analysis of phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use multiple antioxidant assays to evaluate a phenolic compound?
A1: Relying on a single assay can be misleading because different assays operate through distinct mechanisms.[1] The two primary mechanisms are Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[2] Assays like DPPH and FRAP are based on the SET mechanism, while ORAC is a HAT-based assay.[2][3] The ABTS assay can proceed via both mechanisms.[2] Since phenolic compounds can act through different mechanisms, using a panel of assays provides a more comprehensive and reliable assessment of a compound's true antioxidant profile.[4]
Q2: What are the most common sources of interference in antioxidant assays?
A2: Interference can arise from various substances commonly present in extracts, leading to an over- or underestimation of antioxidant capacity.[5] In the Folin-Ciocalteu assay for total phenolics, non-phenolic reducing agents like ascorbic acid (Vitamin C), reducing sugars, and certain amino acids can react with the reagent, causing artificially high results.[5][6][7] Similarly, any compound with reducing potential can interfere with SET-based assays like ABTS and DPPH.[8] Sample color is another major issue; if the sample absorbs light at the same wavelength as the assay's measurement, it can skew the results.[8][9]
Q3: How critical is reaction time in these assays?
A3: Reaction time is a critical parameter that must be optimized. Many standard protocols suggest a fixed, short incubation time (e.g., 6-30 minutes).[10][11] However, different phenolic compounds react at different rates. Simple phenols may react quickly, while more complex polyphenols are "slow-reacting antioxidants" and require a much longer time to reach completion.[8][10] Using a fixed time point that is too short will lead to a significant underestimation of the antioxidant capacity of these slow-reacting compounds.[8][10] Therefore, performing a kinetic study to determine when the reaction reaches a stable endpoint is highly recommended.[10]
Q4: My sample is not soluble in the assay solvent. What should I do?
A4: Solubility is a common pitfall. The DPPH assay, for instance, is typically performed in methanol (B129727) or ethanol.[12] If your compound or extract is poorly soluble in the assay medium, it can lead to turbidity or precipitation, causing erroneous absorbance readings.[13] You may need to try alternative solvents like DMSO, but ensure the final concentration in the well is low enough to not interfere with the reaction.[2] For lipophilic compounds in the ORAC assay, a solvent system containing acetone (B3395972) and cyclodextrin (B1172386) can be used to improve solubility.[3] Always run a solvent blank to ensure the solvent itself doesn't interfere with the assay.[11]
Q5: What is the difference between expressing results as IC50 and Trolox Equivalents (TEAC)?
A5: Both are common ways to quantify antioxidant activity, but they represent different concepts.
-
IC50 (Inhibitory Concentration 50%) : This is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay (e.g., DPPH or ABTS).[14] A lower IC50 value indicates a higher antioxidant activity. It is a measure of a compound's potency.
-
Trolox Equivalent Antioxidant Capacity (TEAC) : This value compares the antioxidant capacity of a sample to that of Trolox, a water-soluble vitamin E analog.[10] The result is expressed as µmol of Trolox equivalents per gram or liter of the sample (µmol TE/g).[15] This method is useful for comparing the antioxidant capacity of different samples relative to a common standard.
Troubleshooting Guides
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Pipetting Errors : Inconsistent volumes of sample or reagent.[2] 2. DPPH Instability : The DPPH radical is light-sensitive and can degrade over time.[2] 3. Temperature Fluctuations : Reaction rates can be sensitive to temperature changes. | 1. Ensure micropipettes are calibrated. Use fresh tips for each replicate.[15] 2. Prepare the DPPH working solution fresh daily and always store it in the dark or in an amber bottle.[2][11] 3. Maintain a consistent temperature during the incubation period. |
| No or Very Low Scavenging Activity | 1. Sample Concentration Too Low : The concentration of the phenolic compound is insufficient to cause a measurable change. 2. Incorrect Wavelength : Spectrophotometer is set to the wrong wavelength. 3. Inactive Compound : The compound may not be an effective scavenger of the DPPH radical.[16] | 1. Increase the concentration of the sample extract.[11] 2. Verify the absorbance is being measured at the correct wavelength, typically between 515-517 nm.[2] 3. Test the compound using other assays (e.g., ABTS, ORAC) that operate by different mechanisms.[4] |
| Cloudy Solution or Precipitation | 1. Poor Sample Solubility : The sample or extract is not soluble in the assay solvent (typically methanol or ethanol).[13] 2. Reaction Product Insolubility : The product formed after the antioxidant reacts with DPPH may be insoluble.[13] | 1. Try a different solvent for the sample, such as DMSO, ensuring the final concentration is low. Alternatively, dilute the sample to a concentration where it remains in solution.[13] 2. If the product is precipitating, you may need to centrifuge the sample before reading the absorbance, though this is not ideal. |
| Negative Scavenging Values | 1. Sample Color Interference : The sample itself is colored and absorbs light at ~517 nm. 2. Incorrect Blank : The spectrophotometer was not zeroed correctly. | 1. Measure the absorbance of a sample blank (sample + solvent, without DPPH reagent) and subtract this value from the sample reading.[2] 2. Ensure you are using the correct blank (e.g., methanol or ethanol) to zero the instrument.[9] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Underestimation of Antioxidant Capacity | 1. Fixed Incubation Time is Too Short : The compound is a "slow-reacting antioxidant" and has not reached its reaction endpoint.[8] 2. Incorrect pH : The scavenging activity of some compounds, particularly peptides, is highly dependent on pH.[10][17] | 1. Perform a kinetic study by taking readings at multiple time points (e.g., up to 60-180 minutes) to determine the optimal incubation time where the reaction plateaus.[8] 2. Ensure the buffer system is consistent and appropriate for your samples. Verify the pH of the final reaction mixture.[10] |
| Inconsistent Results | 1. Incomplete Reaction : Using a fixed time point that does not allow the reaction to complete for all samples.[10] 2. ABTS•+ Solution Instability : The pre-formed radical cation solution can degrade. | 1. As above, optimize the incubation time based on kinetic analysis.[10] 2. Prepare the ABTS•+ stock solution and allow it to stabilize in the dark for 12-16 hours.[18] Dilute to the working solution (absorbance of ~0.70 at 734 nm) just before use.[10] |
| Absorbance Reading is Higher than the Control | 1. Sample Interference : The sample itself has a high absorbance at 734 nm.[19] 2. Pro-oxidant Activity : At certain concentrations, some phenolic compounds can exhibit pro-oxidant effects. | 1. Prepare a sample blank containing the sample and solvent (without the ABTS•+ solution). Subtract this absorbance value from your final reading.[8] 2. Test a wider range of concentrations to see if the effect is dose-dependent. |
FRAP (Ferric Reducing Antioxidant Power) Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Turbidity or Precipitation in Samples | 1. High Protein Content : Samples with high protein levels can precipitate when mixed with the FRAP reagent.[7] 2. Poor Solubility : The reduced complex or the sample itself may be insoluble. | 1. For protein-rich samples, a pre-treatment step such as precipitation with trichloroacetic acid may be necessary.[7] 2. Dilute the sample. If turbidity persists, this assay may not be suitable for your sample type.[20] |
| Final Reaction Color is Not Blue/Green | 1. Incorrect pH : The FRAP assay is pH-sensitive and requires an acidic environment (pH 3.6).[15] 2. Reagent Degradation : The FRAP reagent was not prepared freshly. | 1. Verify the pH of the acetate (B1210297) buffer used to prepare the FRAP reagent.[15] 2. Always prepare the FRAP reagent fresh daily and warm it to 37°C before use.[14] |
| Negative Absorbance Readings | 1. Incorrect Blanking : The spectrophotometer was zeroed with the wrong solution.[15] 2. Sample Color : The sample has a color that becomes lighter upon reaction, interfering with the absorbance reading. | 1. Ensure the instrument is blanked with a reagent blank (FRAP reagent + sample solvent).[20] 2. For colored extracts, a sample blank is crucial. Measure the absorbance of the sample in buffer and subtract it from the final reading.[21] |
ORAC (Oxygen Radical Absorbance Capacity) Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Fluorescent Signal or Rapid Decay in Blanks | 1. Fluorescein (B123965) Degradation : The fluorescent probe is sensitive to light and can degrade.[2] 2. Incorrect Instrument Settings : Excitation/emission wavelengths are not set correctly. | 1. Prepare the fluorescein working solution fresh and protect it from light.[2] 2. Use the correct filter set for fluorescein (typically ~485 nm excitation and ~520 nm emission).[2] |
| High Variability in Results | 1. Temperature Sensitivity : The assay is sensitive to temperature fluctuations across the microplate.[22] 2. Inconsistent AAPH Addition : The free radical initiator (AAPH) was not added consistently to all wells, leading to timing differences. | 1. Ensure the plate reader has stable temperature control (usually 37°C). Allow the plate to incubate to reach thermal equilibrium before adding AAPH.[23] 2. Use a multi-channel pipette or the plate reader's injectors to add the AAPH solution quickly and consistently to all wells.[23] |
| Sample Quenches Fluorescence | 1. Inherent Sample Properties : The sample itself reduces the fluorescence signal, independent of any antioxidant activity.[2] | 1. Run a control experiment without the AAPH initiator. Add the sample to the fluorescein probe and monitor for any decrease in fluorescence. If quenching occurs, this assay may not be suitable, or a correction factor will be needed. |
Data Presentation: Assay Parameters and Reference Values
Table 1: Summary of Key Experimental Parameters for Common Antioxidant Assays
| Assay | Principle | Reagent(s) | Wavelength | Standard |
| TPC (Folin-Ciocalteu) | Electron Transfer | Folin-Ciocalteu Reagent, Sodium Carbonate | ~765 nm | Gallic Acid[14] |
| DPPH | Electron Transfer | 2,2-diphenyl-1-picrylhydrazyl | ~517 nm[11] | Trolox, Gallic Acid, Ascorbic Acid[11][24] |
| ABTS | Electron/Hydrogen Transfer | ABTS, Potassium Persulfate | ~734 nm[10] | Trolox[10] |
| FRAP | Electron Transfer | TPTZ, FeCl₃, Acetate Buffer | ~593 nm[14] | Ferrous Sulfate (B86663) (FeSO₄)[14] |
| ORAC | Hydrogen Transfer | Fluorescein, AAPH | Ex: ~485 nm, Em: ~520 nm[2] | Trolox |
Table 2: Indicative Antioxidant Activity (IC₅₀) of Common Phenolic Compounds
Values can vary significantly based on specific experimental conditions.
| Phenolic Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| Gallic Acid | 5.0 - 15.0[14] | 1.5 - 5.0 |
| Caffeic Acid | 10.0 - 25.0[14] | 5.0 - 15.0 |
| Quercetin | 2.0 - 10.0[14] | 1.0 - 4.0 |
| Catechin | 15.0 - 40.0[14] | 8.0 - 20.0 |
| Ascorbic Acid (Reference) | 20.0 - 50.0 | 3.0 - 8.0 |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol (96-well plate)
-
Reagent Preparation :
-
Assay Procedure :
-
Incubation and Measurement :
-
Data Analysis :
-
Calculate the percentage of DPPH scavenging activity: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100.[2]
-
Plot the % inhibition against the sample concentration to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay Protocol (96-well plate)
-
Reagent Preparation :
-
Prepare an ABTS stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation (ABTS•+).[18][25]
-
Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.[10]
-
-
Assay Procedure :
-
Add 10 µL of your sample dilutions or standard (e.g., Trolox) to the wells.
-
Add 190 µL of the ABTS•+ working solution to all wells.[14]
-
-
Incubation and Measurement :
-
Data Analysis :
-
Calculate the percentage of inhibition as in the DPPH assay. Express results as IC50 or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's inhibition to a Trolox standard curve.[10]
-
FRAP Assay Protocol (96-well plate)
-
Reagent Preparation :
-
Assay Procedure :
-
Add 10 µL of the sample, standard, or blank (solvent) to the wells.
-
Add 190 µL of the pre-warmed FRAP reagent to all wells.[14]
-
-
Incubation and Measurement :
-
Data Analysis :
-
Construct a standard curve using the ferrous sulfate standards. The FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.[14]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
How to avoid co-elution of trimethylphenol isomers in GC
Troubleshooting Guides & FAQs for Trimethylphenol Isomer Analysis
This technical support resource is designed for researchers, scientists, and drug development professionals to address the common challenge of co-elution when analyzing trimethylphenol (TMP) isomers by Gas Chromatography (GC). The similar boiling points and polarities of TMP isomers, such as 2,3,5-TMP, 2,3,6-TMP, 2,4,5-TMP, 2,4,6-TMP, and 3,4,5-TMP, necessitate optimized analytical methods to achieve accurate separation and quantification.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate trimethylphenol isomers using GC?
A1: The primary challenge in separating trimethylphenol isomers lies in their structural similarity, which results in very close boiling points and polarities. Standard GC methods may not provide adequate resolution, leading to co-elution of two or more isomers.[1] Achieving separation requires high-resolution capillary columns and carefully optimized chromatographic conditions.[1]
Q2: What is the most critical parameter for separating TMP isomers?
A2: The choice of the GC column's stationary phase is paramount.[1] The stationary phase's chemistry dictates its selectivity towards the different isomers. While standard non-polar phases can provide some separation, more specialized phases are often required for baseline resolution.
Q3: Can I run trimethylphenol isomers without derivatization?
A3: Yes, underivatized phenols can be analyzed by GC using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] However, phenolic compounds can exhibit peak tailing due to interactions with active sites in the GC system. Derivatization can mitigate this issue and improve peak shape and resolution.
Q4: When should I consider derivatization for TMP analysis?
A4: Derivatization is recommended when you encounter persistent peak tailing, poor resolution that cannot be resolved by optimizing GC parameters, or when analyzing low concentrations of TMPs. The process replaces the active hydrogen on the hydroxyl group with a less polar functional group, which increases the volatility and reduces the polarity of the analyte.[2]
Q5: What are the common signs of co-elution in my chromatogram?
A5: Co-elution can manifest as asymmetrical peaks, such as those with a noticeable "shoulder" or a broader-than-expected peak width.[3] In cases of severe co-elution, two isomers may appear as a single, seemingly symmetrical peak. If you are using a mass spectrometer, examining the mass spectrum across the peak can reveal co-elution; a changing spectrum indicates the presence of more than one compound.[3]
Troubleshooting Guide: Resolving Co-elution of Trimethylphenol Isomers
Co-elution of trimethylphenol isomers can lead to inaccurate quantification and misidentification. This guide provides a systematic approach to troubleshoot and resolve this issue.
Step 1: Initial Assessment and Confirmation of Co-elution
Before modifying your GC method, it's crucial to confirm that you are indeed observing co-elution.
-
Visual Inspection of the Peak: Look for any asymmetry in the peak shape. A "shoulder" on the leading or tailing edge of a peak is a strong indicator of a co-eluting compound.[3][4]
-
Mass Spectrometry (MS) Analysis: If using a GC-MS system, acquire mass spectra across the entire peak. A consistent mass spectrum suggests a pure compound, while a changing spectrum indicates the presence of multiple eluting compounds.[3]
Step 2: Method Optimization without Derivatization
If co-elution is confirmed, the following parameters of your existing method can be optimized. It is often best to adjust one parameter at a time to observe its effect.
Caption: A decision-making workflow for troubleshooting co-elution in GC analysis.
Step 3: Derivatization as an Alternative Approach
If optimizing the GC parameters does not resolve the co-elution, derivatization can be a highly effective strategy. Silylation is a common derivatization technique for phenols, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[2]
Caption: The silylation derivatization process for trimethylphenols.
Experimental Protocols
Protocol 1: GC-FID Analysis of Underivatized Trimethylphenol Isomers
This protocol provides a starting point for the separation of TMP isomers without derivatization. Optimization may be required based on the specific instrument and isomers of interest.[1]
1. Reagents and Materials:
-
Trimethylphenol isomer standards (e.g., 2,3,5-TMP, 2,4,6-TMP, etc.)
-
GC-grade solvent (e.g., Dichloromethane or Methanol)
-
Volumetric flasks, pipettes, and GC vials with septa
2. Standard Solution Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each TMP isomer into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with the chosen solvent.[1]
-
Working Standard Mixture (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.[1]
3. GC Instrument Setup and Analysis:
-
Set up the gas chromatograph according to the conditions in Table 1.
-
Equilibrate the column at the initial oven temperature for at least 10 minutes before the first injection.[1]
-
Inject the prepared standard and sample solutions.
Protocol 2: Silylation Derivatization of Trimethylphenol Isomers
This protocol describes a general procedure for the silylation of TMPs using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with a TMCS (Trimethylchlorosilane) catalyst.
1. Reagents and Materials:
-
Dried trimethylphenol sample or standard
-
BSTFA + 1% TMCS silylating reagent
-
Aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Reaction vials with screw caps (B75204) and PTFE-lined septa
-
Heating block or oven
2. Derivatization Procedure:
-
Place the dried sample (typically 10-100 µg) into a reaction vial.
-
Add 100 µL of the aprotic solvent.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injecting into the GC.
Data Presentation
Table 1: Recommended GC Conditions for Trimethylphenol Isomer Separation
| Parameter | Recommended Conditions | Alternative Conditions |
| Gas Chromatograph | Agilent 6890 or equivalent with FID or MS detector[1] | Any modern GC with precise temperature and flow control |
| Column | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] | Cyclodextrin-based chiral column (e.g., CP-Chirasil-Dex CB), 25 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium, Constant Flow[1] | Hydrogen |
| Flow Rate | 1.0 - 2.0 mL/min[1] | Optimize for best resolution |
| Injector Temperature | 250 °C[1] | 230 - 270 °C |
| Injection Volume | 1.0 µL[1] | 0.5 - 2.0 µL |
| Split Ratio | 50:1 (adjustable based on concentration)[1] | 20:1 to 100:1 |
| Oven Temp. Program | Initial: 80 °C, hold for 1 min; Ramp 1: 10 °C/min to 140 °C; Ramp 2: 5 °C/min to 200 °C, hold for 5 min[1] | Slower ramp rates (e.g., 2-3 °C/min) around the elution temperature of the isomers |
| Detector (FID) | FID | MS |
| Detector Temperature | 250 °C[1] | 250 - 300 °C |
Table 2: Influence of GC Column Stationary Phase on Selectivity
| Stationary Phase Type | Polarity | Primary Separation Mechanism | Suitability for TMP Isomers |
| 100% Dimethylpolysiloxane (e.g., DB-1) | Non-polar | Boiling point | May provide partial separation, but co-elution is likely. |
| (5%-Phenyl)-methylpolysiloxane (e.g., DB-5) | Low polarity | Boiling point and weak π-π interactions | A good starting point, often provides better separation than non-polar phases.[1] |
| (50%-Phenyl)-methylpolysiloxane (e.g., DB-17) | Mid-polarity | Boiling point and stronger π-π interactions | Increased selectivity for aromatic isomers. |
| Polyethylene Glycol (e.g., DB-WAX) | Polar | Polarity, hydrogen bonding | Can offer different selectivity but may be less stable at higher temperatures. |
| Cyclodextrin Derivatives | Chiral/Specialty | Inclusion complexation, shape selectivity | Excellent selectivity for closely related isomers, often providing baseline resolution.[5] |
General GC Analysis Workflow
Caption: A generalized workflow for the GC analysis of chemical compounds.
References
Technical Support Center: 3,4,5-Trimethylphenol Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for 3,4,5-Trimethylphenol in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound?
A1: The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] GC-MS is well-suited for volatile and semi-volatile compounds like this compound, often providing high chromatographic resolution.[2][3] LC-MS is preferred for non-volatile or thermally sensitive compounds and can often handle complex mixtures with minimal sample preparation.[2][4]
Q2: Which ionization technique is optimal for this compound?
A2: For GC-MS, Electron Ionization (EI) is standard and provides characteristic fragmentation patterns for structural identification.[3][5] For LC-MS analysis, Electrospray Ionization (ESI) is commonly used. Given the acidic nature of the phenolic hydroxyl group, ESI in negative ion mode (ESI-) is generally preferred, as it readily deprotonates to form the [M-H]⁻ ion.[6]
Q3: Is derivatization required for the analysis of this compound?
A3: For LC-MS analysis, derivatization is typically not necessary. For GC-MS, while direct analysis is possible, derivatization can improve peak shape, increase volatility, and enhance thermal stability.[7] Common derivatizing agents for phenols include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr).[7]
Q4: What are the expected mass fragments for this compound in EI-MS?
A4: The electron ionization mass spectrum of this compound (molecular weight: 136.19 g/mol ) typically shows a prominent molecular ion peak.[3][5] A common fragmentation pathway for alkylphenols is the loss of a methyl radical (CH₃), leading to a stable cation.[3]
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 136 | [M]⁺ (Molecular Ion) |
| 121 | [M - CH₃]⁺ |
Note: Relative intensities can vary between instruments.[3]
Q5: What are some general strategies to improve the signal-to-noise ratio?
A5: General strategies can be grouped into two categories: increasing the signal or decreasing the noise.[8] Signal can be enhanced by injecting a more concentrated sample, optimizing ionization efficiency, or using smaller diameter chromatographic columns to produce taller, narrower peaks.[8][9] Noise can be reduced by using high-purity solvents, ensuring a clean system, and optimizing detector settings.[6][9][10] Signal averaging, where multiple scans are acquired and averaged, can also significantly improve the S/N ratio.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter that result in a poor signal-to-noise ratio for your this compound peak.
Issue 1: Low Signal Intensity or No Peak Detected
Question: I am injecting my sample, but the peak for this compound is very weak or not visible. What should I check?
Answer: Low signal intensity can stem from issues with sample preparation, chromatography, or the ionization source. Follow these steps to diagnose the problem.
Troubleshooting Steps:
-
Verify Sample Integrity: Confirm the concentration and stability of your this compound standard and samples.[6] Incorrect dilution or degradation can lead to a weak signal.
-
Optimize Sample Preparation: For complex matrices, interferences can suppress the ionization of your target analyte. Implement a robust sample cleanup procedure, such as Solid Phase Extraction (SPE), to remove matrix components and concentrate your sample.[6][12]
-
Check Injection Process: Ensure the correct injection volume is being delivered and check for any clogs in the autosampler needle or syringe.[6]
-
Optimize Ionization Source Parameters: The efficiency of ion formation is critical. Systematically optimize key source parameters. The optimal settings can vary between instruments, but the table below provides typical starting points for ESI.[6]
| Parameter | Typical Starting Value (ESI-) | Optimization Range | Purpose |
| Capillary Voltage (kV) | -3.0 | -2.5 to -4.5 | Optimizes the electric field for efficient droplet charging.[6] |
| Cone Voltage (V) | 30 | 20 - 60 | Affects in-source fragmentation and ion transmission.[6] |
| Source Temperature (°C) | 120 | 100 - 150 | Aids in the desolvation of ESI droplets.[6] |
| Desolvation Gas Flow (L/hr) | 800 | 600 - 1200 | Facilitates solvent evaporation from charged droplets.[6] |
| Desolvation Temperature (°C) | 350 | 300 - 500 | Crucial for efficient desolvation of analyte ions.[6] |
| Nebulizer Gas Pressure (psi) | 35 | 30 - 50 | Affects the formation and size of the ESI spray droplets.[6] |
-
Review Chromatographic Conditions: Broad peaks lead to lower peak height and thus a lower S/N ratio.[8]
-
For LC-MS: Consider using a column with a smaller particle size (e.g., switching from 5 µm to 3 µm) or a smaller internal diameter to increase peak height.[8] Ensure the mobile phase composition is optimal for good peak shape.
-
For GC-MS: Check for activity in the inlet liner or column, which can cause peak tailing and signal loss. Use an inert flow path, including an inert liner and column, for analyzing active compounds like phenols.[13] Re-evaluate the temperature program to ensure the peak is eluting with a sharp, symmetrical shape.
-
Issue 2: High Background Noise Obscuring the Analyte Signal
Question: My chromatogram has a very high or noisy baseline, making it difficult to integrate the peak for this compound. How can I reduce the background noise?
Answer: High background noise can originate from contaminated solvents, a dirty instrument, or leaks in the system.
Troubleshooting Steps:
-
Check Solvents and Mobile Phase: Always use high-purity, LC-MS or GC-grade solvents and additives.[6] Prepare mobile phases fresh daily to prevent microbial growth or degradation.[6]
-
Clean the Mass Spectrometer Ion Source: Contaminants can accumulate in the ion source over time. Clean the source components, such as the capillary and cone, according to the manufacturer's instructions.[6]
-
Flush the Chromatographic System: If the source is clean, the contamination may be within the LC or GC system. Flush the LC system with a strong solvent. For a GC, bake out the column and ensure the inlet is clean.[10]
-
Check for System Leaks (especially for GC-MS): Air leaks into the MS system will cause a high background signal, particularly at m/z 28 (N₂) and 32 (O₂). Use a leak detector to check all fittings and seals.[14]
-
Implement Sample Cleanup: As mentioned previously, matrix components can contribute to background noise. Using a sample cleanup technique like SPE can significantly reduce matrix-related noise.[6]
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Sample Cleanup and Concentration
This protocol is a general guideline for cleaning up aqueous samples containing phenolic compounds prior to LC-MS or GC-MS analysis.
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) suitable for retaining moderately nonpolar compounds like this compound.
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.
-
Sample Loading: Load the aqueous sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge using a small volume (e.g., 2 x 1 mL) of a strong organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase (for LC-MS) or a suitable solvent (for GC-MS) for analysis.
Protocol 2: Starting Conditions for GC-MS Analysis
This protocol provides a starting point for developing a GC-MS method for this compound. Optimization will be required for your specific instrument and application.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]
-
Injector Temperature: 250 °C.[15]
-
Injection Mode: Splitless.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.[15]
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 40-400) for initial identification, then switch to Selected Ion Monitoring (SIM) mode for improved S/N and quantitation, monitoring m/z 136 and 121.
Visualizations
Caption: A decision tree for troubleshooting low signal-to-noise ratio.
Caption: Experimental workflow highlighting key areas for S/N optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 5. Phenol, 3,4,5-trimethyl- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. settek.com [settek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. hpst.cz [hpst.cz]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Efficient 3,4,5-Trimethylphenol Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the purification of 3,4,5-trimethylphenol. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance the efficiency and yield of your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities in the synthesis of this compound typically include:
-
Positional Isomers: Other trimethylphenol isomers, such as 2,3,6-trimethylphenol (B1330405) and 2,4,6-trimethylphenol, are common due to multiple possible methylation sites on the phenol (B47542) ring.[1] The isomeric 2,4,5-trimethylphenol (B3029030) is particularly challenging to separate due to its very similar boiling point.[2]
-
Over-alkylation Products: Further methylation of the desired product can lead to the formation of tetramethylphenols.[1]
-
Under-alkylation Products: Incomplete methylation can result in the presence of residual dimethylphenols (xylenols).[1]
-
O-Alkylation Products: The methyl group can react with the hydroxyl group of the phenol, forming undesired methyl phenyl ethers.[1]
-
Oxidation Products: Phenols are susceptible to oxidation, which can cause discoloration (e.g., a pink or brown hue) in the crude product.[2][3][4]
Q2: Which purification technique is most suitable for this compound?
A2: The optimal purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.[2]
-
Recrystallization is effective for removing small amounts of impurities and for a final "polishing" step to achieve high purity.[2]
-
Fractional Distillation is suitable for larger quantities but may be less effective at separating close-boiling isomers.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution for separating challenging isomeric impurities and achieving very high purity.[2]
Q3: How can I monitor the purity of my this compound sample during purification?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective techniques for monitoring the purity of your sample.[5][6] A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (often with a phosphoric acid modifier) is a common HPLC method for analyzing this compound.[2][5]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of forming crystals. | The cooling process is too rapid, or the solution is supersaturated with impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try scratching the inside of the flask with a glass rod to induce crystallization. Consider a different recrystallization solvent or pre-purifying the crude product. |
| Low yield of crystals. | Too much solvent was used, or crystallization was incomplete. | Evaporate some of the solvent and attempt to recrystallize again. Ensure the solution is sufficiently cooled to maximize crystal formation.[2] |
| No crystals form, even after cooling. | The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of pure this compound.[2] |
| Crystals are discolored (e.g., pink or brown). | Presence of oxidation products. | Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities. |
Fractional Distillation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers. | Insufficient column efficiency or an inappropriate reflux ratio. | Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. Optimize the reflux ratio by insulating the column to improve separation. |
| Product solidifies in the condenser. | The condenser temperature is below the melting point of this compound (approximately 104-108 °C). | Use warm water in the condenser to keep the temperature above the melting point of the compound.[3] |
| Bumping or uneven boiling. | Lack of boiling chips or uneven heating. | Add a few boiling chips or a magnetic stir bar to the distilling flask before heating. Ensure even heating with a heating mantle. |
Preparative HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak resolution. | The mobile phase composition is not optimal, or the column is overloaded. | Adjust the mobile phase composition (e.g., the ratio of acetonitrile to water) or use a gradient elution. Reduce the amount of sample injected onto the column. |
| Low product recovery. | Improper fraction collection or product degradation on the column. | Ensure the fraction collector is timed correctly to collect only the desired peak. Check the stability of the compound under the HPLC conditions. |
| Column backpressure is too high. | Particulate matter in the sample or a blocked column frit. | Filter the sample through a 0.45 µm filter before injection.[2][6] If the problem persists, the column may need to be cleaned or replaced. |
Data Presentation: Comparison of Purification Methods
| Parameter | Recrystallization | Fractional Distillation | Preparative HPLC |
| Primary Application | Removal of minor impurities, final polishing step.[2] | Bulk purification, removal of non-isomeric impurities.[2] | High-purity separation of isomers and other closely related impurities.[2] |
| Typical Solvents/Mobile Phase | Petroleum ether, ethanol, isopropanol.[2][7][8] | Not applicable. | Acetonitrile/water with a phosphoric acid modifier.[2][5] |
| Typical Yield | 70-90% (can be lower with multiple recrystallizations).[2] | >80% (highly dependent on column efficiency and impurity profile).[2] | 60-80% (dependent on loading and fraction collection).[2] |
| Achievable Purity | >99%.[2] | 95-98% (may be lower if close-boiling isomers are present).[2] | >99.5%.[2] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., petroleum ether, ethanol, isopropanol) at room temperature and with gentle heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Fractional Distillation Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Fill the distilling flask no more than two-thirds full with the crude this compound and add boiling chips or a magnetic stir bar.[2]
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient. The temperature at the top of the column should stabilize at the boiling point of the most volatile component.[2]
-
Distillation: Collect the distillate in the receiving flask. Monitor the temperature at the top of the column; a sharp increase indicates that the desired compound is beginning to distill.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 248-249 °C at atmospheric pressure).
Preparative HPLC Protocol
-
Method Development: Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A common starting point is a C18 reverse-phase column with a mobile phase of acetonitrile and water, potentially with a phosphoric acid modifier.[2][5]
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, ideally the mobile phase, and filter it through a 0.45 µm filter to remove any particulate matter.[2]
-
Purification: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Product Recovery: Combine the pure fractions and remove the mobile phase solvents, typically by rotary evaporation, to obtain the purified product.[2]
Visualizations
Caption: Recrystallization workflow for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Buffered Phenol Troubleshooting - General Lab Techniques [protocol-online.org]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 527-54-8 [chemicalbook.com]
- 8. US2370554A - Process for the production of 2,3,5-trimethyl phenol - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of 3,4,5-Trimethylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 3,4,5-trimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The estimated aqueous solubility of this compound is approximately 667.6 mg/L at 25°C[1]. This low solubility can present challenges in various experimental and formulation contexts.
Q2: Why is this compound poorly soluble in water?
A2: this compound is a phenolic compound with a significant hydrophobic character due to the presence of the benzene (B151609) ring and three methyl groups. While the hydroxyl group can participate in hydrogen bonding with water, the large nonpolar surface area of the molecule limits its interaction with polar water molecules, leading to poor aqueous solubility.
Q3: What are the common strategies to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble phenolic compounds like this compound. These include:
-
pH Adjustment: Increasing the pH of the aqueous medium can deprotonate the phenolic hydroxyl group, forming a more soluble phenolate (B1203915) salt.
-
Cosolvency: The addition of a water-miscible organic solvent (cosolvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a soluble inclusion complex.
-
Nanoemulsion Formulation: Incorporating this compound into the oil phase of a nanoemulsion can create a stable, dispersed system in an aqueous medium.
Q4: How does pH affect the solubility of this compound?
Q5: Which cosolvents are effective for solubilizing this compound?
A5: Common water-miscible organic solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) are often effective cosolvents for phenolic compounds. The choice of cosolvent and its concentration will depend on the specific application and any potential toxicity or compatibility issues.
Q6: What are cyclodextrins and how do they improve solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their cavity. This forms an "inclusion complex" where the hydrophobic guest molecule is shielded from the aqueous environment, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.
Q7: What is a nanoemulsion and how can it be used for this compound?
A7: A nanoemulsion is a dispersion of two immiscible liquids (typically oil and water), with droplet sizes in the nanometer range (usually 20-200 nm). This compound, being lipophilic, can be dissolved in the oil phase of an oil-in-water (O/W) nanoemulsion. This formulation allows the hydrophobic compound to be finely dispersed and stabilized in an aqueous medium, effectively increasing its apparent solubility and often enhancing its bioavailability.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low intrinsic aqueous solubility. | 1. Increase the pH: If your experimental conditions permit, increase the pH of the buffer to above the pKa of this compound (estimated to be around 10-11) to form the more soluble phenolate salt. 2. Use a cosolvent: Add a water-miscible organic solvent such as ethanol, propylene glycol, or PEG 400 to your buffer in a stepwise manner to find a suitable concentration that dissolves the compound without negatively impacting your experiment. 3. Consider cyclodextrins: Prepare an inclusion complex with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility. |
| Concentration is too high. | 1. Prepare a more dilute solution: Start with a lower target concentration to determine the saturation point in your specific medium. |
| Insufficient mixing or time. | 1. Ensure thorough mixing: Use a vortex mixer or sonicator to aid dissolution. 2. Allow sufficient time for equilibration: Shake or stir the solution for an extended period (e.g., 24-48 hours) at a constant temperature to ensure saturation is reached. |
Issue 2: My this compound precipitates out of solution after initial dissolution.
| Possible Cause | Troubleshooting Step |
| "Crashing out" upon dilution of an organic stock solution into an aqueous buffer. | 1. Reduce the concentration of the organic stock: A lower concentration stock will result in a lower final concentration of the organic solvent upon dilution. 2. Slowly add the stock solution while vortexing: This ensures rapid and uniform mixing, preventing localized high concentrations of the organic solvent. 3. Use an intermediate dilution step: Dilute the stock solution in a small volume of the final buffer before adding it to the bulk solution. |
| Change in temperature. | 1. Maintain a constant temperature: Ensure that the temperature of your solutions is kept constant throughout the experiment, as solubility is often temperature-dependent. |
| Interaction with other components in the medium. | 1. Evaluate the compatibility of all components: Salts, proteins, or other excipients in your medium may interact with this compound and reduce its solubility. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| Aqueous Solubility (25°C) | ~ 667.6 mg/L | [1] |
| logP (o/w) | ~ 2.911 | [1] |
| pKa | ~ 10-11 (estimated) |
Table 2: Representative Solubility of Structurally Similar Phenols in Cosolvent-Water Mixtures
Disclaimer: The following data is for structurally similar phenols and is provided for illustrative purposes due to the lack of specific quantitative data for this compound.
| Cosolvent | % Cosolvent (v/v) | Solubility of 2,4,6-Trimethylphenol (mg/L) |
| Ethanol | 0 | ~1010 |
| 20 | Data not available | |
| 40 | Data not available | |
| 60 | Data not available | |
| 80 | Data not available | |
| 100 | Soluble | |
| Propylene Glycol | 0 | ~1010 |
| 20 | Data not available | |
| 40 | Data not available | |
| 60 | Data not available | |
| 80 | Data not available | |
| 100 | Data not available |
Table 3: Representative Phase Solubility Data of a Phenolic Compound with Cyclodextrins
Disclaimer: The following data is for a representative phenolic compound and is provided for illustrative purposes. A phase solubility study is required to determine the specific parameters for this compound.
| Cyclodextrin | Cyclodextrin Concentration (mM) | Apparent Solubility of Phenolic Compound (mM) |
| β-Cyclodextrin | 0 | 0.5 |
| 2 | 1.5 | |
| 4 | 2.5 | |
| 6 | 3.5 | |
| 8 | 4.5 | |
| 10 | 5.5 | |
| Hydroxypropyl-β-Cyclodextrin | 0 | 0.5 |
| 2 | 2.0 | |
| 4 | 3.5 | |
| 6 | 5.0 | |
| 8 | 6.5 | |
| 10 | 8.0 |
Experimental Protocols
Protocol 1: Determination of Solubility Enhancement by Cosolvency
Objective: To determine the solubility of this compound in various cosolvent-water mixtures.
Materials:
-
This compound
-
Ethanol (or other selected cosolvent)
-
Deionized water
-
Screw-cap vials
-
Orbital shaker with temperature control
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Methodology:
-
Prepare a series of cosolvent-water mixtures at different volume/volume percentages (e.g., 0%, 10%, 20%, 40%, 60%, 80%, 100% cosolvent).
-
Add an excess amount of this compound to a known volume of each cosolvent-water mixture in a screw-cap vial.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated UV-Vis or HPLC method.
-
Calculate the solubility in each cosolvent-water mixture and plot the solubility as a function of the cosolvent concentration.
Protocol 2: Preparation and Characterization of a this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin and confirm its formation.
Materials:
-
This compound
-
β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Freeze-dryer
-
Analytical instrumentation (e.g., FTIR, DSC, XRD)
Methodology:
-
Phase Solubility Study (Preliminary Step): Conduct a phase solubility study to determine the stoichiometry of the complex (typically 1:1).
-
Preparation of the Inclusion Complex (Freeze-Drying Method): a. Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water with stirring to create a solution of known concentration. b. Add this compound in the determined molar ratio (e.g., 1:1) to the cyclodextrin solution. c. Stir the mixture at a constant temperature for 24-48 hours to allow for complex formation. d. Filter the solution to remove any un-complexed this compound. e. Freeze the resulting clear solution and lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
Characterization: a. Fourier-Transform Infrared Spectroscopy (FTIR): Compare the FTIR spectra of this compound, the cyclodextrin, and the inclusion complex. Changes in the characteristic peaks of this compound indicate its inclusion within the cyclodextrin cavity. b. Differential Scanning Calorimetry (DSC): The DSC thermogram of the inclusion complex should show the absence or a significant shift in the melting endotherm of this compound, indicating its encapsulation. c. X-ray Diffractometry (XRD): The XRD pattern of the inclusion complex will differ from the physical mixture of the two components, indicating the formation of a new solid phase.
Protocol 3: Formulation of a this compound Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion containing this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Transcutol P, ethanol)
-
Deionized water
-
High-shear homogenizer or ultrasonicator
-
Particle size analyzer
Methodology:
-
Screening of Components: a. Determine the solubility of this compound in various oils to select a suitable oil phase. b. Screen different surfactants and co-surfactants for their ability to emulsify the selected oil phase.
-
Construction of a Pseudo-ternary Phase Diagram: a. Prepare various mixtures of the oil, surfactant, and co-surfactant at different weight ratios. b. Titrate each mixture with water and observe the formation of a clear, transparent nanoemulsion region. c. Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges of the components.
-
Preparation of the Nanoemulsion: a. Dissolve this compound in the selected oil phase. b. In a separate container, mix the surfactant and co-surfactant. c. Add the oil phase containing the drug to the surfactant/co-surfactant mixture and stir to form a homogenous organic phase. d. Slowly add the aqueous phase (deionized water) to the organic phase under constant stirring. e. Subject the coarse emulsion to high-energy emulsification using a high-shear homogenizer or ultrasonicator until a transparent or translucent nanoemulsion is formed.
-
Characterization: a. Droplet Size and Polydispersity Index (PDI): Measure the mean droplet size and PDI using a dynamic light scattering (DLS) instrument. A narrow size distribution with a low PDI is desirable. b. Zeta Potential: Determine the surface charge of the nanoemulsion droplets to predict their stability. c. Thermodynamic Stability Studies: Subject the nanoemulsion to centrifugation and freeze-thaw cycles to assess its physical stability.
Mandatory Visualizations
Caption: Workflow for addressing the poor aqueous solubility of this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.
Caption: Workflow for the formulation of a this compound nanoemulsion.
References
Preventing degradation of 3,4,5-Trimethylphenol during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 3,4,5-Trimethylphenol during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary causes of this compound degradation are:
-
Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, and light. This is often the main degradation pathway.
-
High pH: Alkaline conditions (pH > 8) can deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is more susceptible to oxidation.
-
Elevated Temperature: Higher temperatures accelerate the rate of oxidation and other degradation reactions.
-
Light Exposure: UV and even ambient light can provide the energy to initiate photo-oxidative degradation.
-
Enzymatic Degradation: In biological samples (e.g., plasma, tissue homogenates), enzymes such as peroxidases can contribute to the degradation of phenols.
Q2: I'm observing a yellow or brownish tint in my this compound stock solution. What does this indicate and how can I prevent it?
A2: A yellow or brownish discoloration is a common indicator of oxidation. The colored products are typically quinone-type compounds formed from the oxidation of the phenol. To prevent this:
-
Use High-Purity Solvents: Degas solvents by sparging with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.
-
Protect from Light: Store stock solutions in amber vials or wrap clear vials with aluminum foil.
-
Store at Low Temperatures: Store stock solutions at 2-8°C or for longer-term storage at -20°C.
-
Use Antioxidants: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the solvent.
Q3: Can I use standard plastic labware for handling this compound samples?
A3: It is advisable to use glass or polypropylene (B1209903) labware. Phenolic compounds can adsorb to the surface of some plastics, leading to a decrease in the effective concentration of your analyte. If you must use other types of plastic, it is recommended to perform a preliminary study to assess potential adsorption.
Q4: What is the recommended pH for solutions containing this compound?
A4: To minimize degradation, maintain a slightly acidic to neutral pH (pH 4-7). Acidic conditions can help to keep the phenolic hydroxyl group protonated, reducing its susceptibility to oxidation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Degradation during sample processing. | Work quickly at low temperatures (on ice). Add an antioxidant (e.g., ascorbic acid) to the sample matrix. Protect samples from light. |
| Adsorption to labware. | Use silanized glass vials or polypropylene tubes. | |
| Inefficient extraction. | Optimize the extraction solvent and pH. Perform multiple extractions. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Review sample handling procedures for exposure to air, light, high temperature, or incompatible pH. Prepare fresh samples and re-analyze. |
| Contamination from solvents or reagents. | Use high-purity solvents and reagents. Run a blank to identify the source of contamination. | |
| Inconsistent results between replicates | Variable degradation between samples. | Ensure consistent timing and conditions for each step of the sample preparation process for all replicates. |
| Incomplete dissolution of the sample. | Ensure the sample is fully dissolved before analysis. Use sonication if necessary. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol describes a liquid-liquid extraction (LLE) procedure suitable for the analysis of this compound in plasma samples by HPLC.
Materials:
-
Plasma sample
-
This compound standard
-
Internal standard (e.g., 2,4,6-Trimethylphenol)
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Ascorbic acid
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 500 µL of plasma in a polypropylene tube, add 10 µL of internal standard solution and 50 µL of 1 mg/mL ascorbic acid solution.
-
Acidify the sample by adding 50 µL of 0.1 M HCl.
-
Add 2 mL of MTBE and vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-5) with another 2 mL of MTBE and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
Protocol 2: Stability Testing of this compound in Solution
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
Procedure:
-
Prepare a 100 µg/mL stock solution of this compound in methanol.
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution (or methanol for control) in an amber HPLC vial.
-
Acidic: 0.1 M HCl
-
Alkaline: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Methanol (place in an oven at 60°C)
-
Photolytic: Methanol (expose to UV light at 254 nm)
-
-
Keep a control sample (in methanol) at room temperature and protected from light.
-
Analyze the samples by HPLC at initial time (t=0) and after 24, 48, and 72 hours.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound based on typical behavior of substituted phenols. Actual results may vary depending on the specific experimental conditions.
Table 1: Stability of this compound in Methanol under Different Stress Conditions after 48 hours.
| Condition | % this compound Remaining |
| Control (Room Temp, Dark) | >99% |
| 60°C (Thermal) | ~85% |
| 0.1 M HCl (Acidic) | ~98% |
| 0.1 M NaOH (Alkaline) | ~60% |
| 3% H₂O₂ (Oxidative) | ~40% |
| UV Light (254 nm) | ~70% |
Table 2: Effect of Antioxidants on the Stability of this compound in Solution (Exposed to Air and Light at Room Temperature for 72 hours).
| Condition | % this compound Remaining |
| No Antioxidant | ~80% |
| Ascorbic Acid (0.1 mg/mL) | ~95% |
| Butylated Hydroxytoluene (BHT) (0.1 mg/mL) | ~98% |
Visualizations
Degradation Pathway
The primary degradation pathway for this compound is oxidation, which can proceed through a phenoxy radical intermediate to form quinone-like products.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a biological matrix.
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 3,4,5-Trimethylphenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for chemical reactions involving 3,4,5-trimethylphenol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow and enhance reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of catalyst is too low to facilitate the reaction at a reasonable rate. | Systematically screen a range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol%) to identify the optimal concentration.[1] |
| Catalyst Deactivation: The catalyst may be poisoned by impurities in the reactants or solvent, or it may degrade under the reaction conditions.[2][3] Coking (carbon deposition) can also occur at high temperatures. | Ensure the purity of this compound, solvents, and any other reagents.[4][5] Use high-purity, degassed solvents.[1] Consider catalyst regeneration or using a fresh batch of catalyst. | |
| Poor Catalyst Activity: The chosen catalyst may not be suitable for the specific transformation of this compound. | Screen a variety of catalysts known to be effective for similar phenolic compounds or reaction types (e.g., Pd/C for hydrogenation, Lewis acids for alkylation). | |
| Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal. | Methodically vary one parameter at a time (e.g., temperature in ±10-20°C increments) to determine the optimal conditions for your specific catalyst loading. | |
| Poor Selectivity (Formation of Isomeric Byproducts) | Incorrect Catalyst Choice: The catalyst may not be selective for the desired product. | For reactions like ortho-methylation, consider catalysts known for their regioselectivity, such as certain metal oxides. |
| Suboptimal Catalyst Loading: In some cases, higher catalyst loading can lead to a decrease in selectivity. | Evaluate a range of catalyst loadings to find the best balance between conversion and selectivity. | |
| Reaction Conditions Favoring Byproducts: The temperature or solvent might promote the formation of undesired isomers. | Screen different solvents and optimize the reaction temperature to favor the desired product.[6] | |
| Catalyst Deactivation During Reaction | Coking: At elevated temperatures, carbonaceous materials can deposit on the catalyst surface, blocking active sites. | Consider lowering the reaction temperature or using a catalyst support that is less prone to coking. Periodic catalyst regeneration may be necessary for some systems. |
| Poisoning: Impurities in the feed or solvent can irreversibly bind to the catalyst's active sites. | Purify all reactants and solvents before use.[4][5] Ensure an inert atmosphere for air- and moisture-sensitive catalysts.[1] | |
| Sintering: At high temperatures, metal particles on a supported catalyst can agglomerate, reducing the active surface area. | Operate at the lowest effective temperature and choose a thermally stable catalyst support. | |
| Reaction Stalls Before Completion | Product Inhibition: The product of the reaction may be inhibiting the catalyst's activity. | At higher catalyst concentrations, bimolecular catalyst deactivation pathways can become more prevalent.[1] Consider running the reaction at a lower concentration or removing the product as it is formed. |
| Insufficient Reagent: One of the reactants may be fully consumed. | Ensure the stoichiometry of the reactants is correct and consider adding more of the limiting reagent if the reaction stalls.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new reaction with this compound?
A1: For many reactions, a good starting point for catalyst loading is in the range of 1-2 mol%.[6] From there, you can screen a wider range (e.g., 0.1 mol% to 5 mol%) to find the optimal loading for your specific substrate and conditions.[1]
Q2: Can increasing the catalyst loading have a negative effect on my reaction?
A2: Yes. While increasing the catalyst loading can increase the reaction rate, it can sometimes lead to decreased selectivity, the formation of byproducts, and increased cost.[7] At higher concentrations, some catalysts may also be more prone to deactivation.[1]
Q3: How do I accurately measure and handle small amounts of catalyst for screening experiments?
A3: For accurate measurement of very small quantities, it is recommended to prepare a stock solution of the catalyst in a suitable, dry, and degassed solvent.[1] This allows for more precise dispensing of the catalyst into each reaction vial.[6] Always handle air- and moisture-sensitive catalysts under an inert atmosphere, such as in a glovebox or using Schlenk techniques.[1]
Q4: What are some common catalysts used for reactions involving phenols like this compound?
A4: The choice of catalyst is highly dependent on the desired transformation. For hydrogenation , noble metal catalysts like Palladium (Pd) or Platinum (Pt) on a carbon support (Pd/C, Pt/C) are common.[8][9] For alkylation reactions, Lewis acids or solid acid catalysts like zeolites are often employed.[10][11][12] Oxidation reactions may utilize various metal complexes or supported metal oxides.[13]
Q5: How can I determine if my catalyst is the cause of a low yield?
A5: To determine if the catalyst is the issue, you can run a control experiment without the catalyst to see if any reaction occurs. You can also try a fresh batch of catalyst or a different type of catalyst known to be effective for similar reactions. Analytical techniques such as GC-MS can help identify byproducts that might suggest catalyst-driven side reactions.[2]
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Homogeneous Reaction
This protocol outlines a general method for screening catalyst loading in a homogeneous reaction, such as a rhodium-catalyzed hydrogenation.
1. Catalyst Stock Solution Preparation:
-
In a glovebox, accurately weigh the catalyst precursor (e.g., a rhodium complex) and any necessary ligands.
-
Dissolve the catalyst and ligand in a specific volume of a high-purity, anhydrous, and degassed solvent (e.g., THF or CH₂Cl₂) to create a stock solution of known concentration.[1]
2. Reaction Setup:
-
Arrange a series of clean, dry reaction vials or a parallel reactor block.
-
To each vial, add the substrate, this compound, and a stir bar.
-
Under an inert atmosphere, add the appropriate volume of the catalyst stock solution to each vial to achieve the desired range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol%).[1]
-
Add the reaction solvent to bring the final concentration to the desired level.[1]
3. Reaction Execution:
-
Seal the vials and place them in the reactor block.
-
If the reaction involves a gaseous reagent (e.g., hydrogen), purge the system with the gas multiple times before pressurizing to the desired pressure.[1]
-
Stir the reactions at the desired temperature for a set period.[1]
4. Analysis:
-
After the reaction is complete, carefully quench the reaction and prepare samples for analysis.
-
Analyze the reaction mixture by techniques such as GC, HPLC, or NMR to determine the conversion of the starting material and the yield of the desired product.
Protocol 2: General Procedure for Catalyst Loading in a Heterogeneous Reaction
This protocol provides a general method for loading a solid catalyst in a fixed-bed reactor for a vapor-phase reaction, such as the methylation of a phenol (B47542).
1. Catalyst Loading and Activation:
-
Precisely weigh the desired amount of the solid catalyst (e.g., MgO).
-
Load the catalyst into the center of a tubular reactor, securing it with quartz wool plugs.
-
Heat the catalyst under a flow of inert gas (e.g., nitrogen) to the activation temperature to remove adsorbed water and impurities.
2. Reactant Feed Preparation:
-
Prepare a feed solution containing this compound and the other reactant (e.g., methanol) in the desired molar ratio.
3. Reaction Execution:
-
Heat the reactor to the desired reaction temperature.
-
Introduce the reactant feed into the system, which is then vaporized and passed through the heated catalyst bed.[14]
-
The reaction products exit the reactor and are condensed and collected.
4. Product Analysis:
-
Allow the reaction to reach a steady state.
-
Collect samples of the liquid product at regular intervals.
-
Analyze the samples by gas chromatography (GC) to determine the conversion of this compound and the selectivity for the desired product.
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review [ideas.repec.org]
- 12. pnnl.gov [pnnl.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Mobile Phase Optimization for 3,4,5-Trimethylphenol HPLC Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 3,4,5-Trimethylphenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC analysis of this compound and its isomers?
The main challenge in separating trimethylphenol isomers, including this compound, lies in their structural similarity. As positional isomers, they share the same molecular weight and similar physicochemical properties, making them difficult to resolve with standard C18 columns that primarily separate based on hydrophobicity.[1] Achieving effective separation necessitates a stationary phase that can leverage subtle differences in their structure and electron distribution.[1]
Q2: Which HPLC column is recommended for the analysis of this compound?
For positional aromatic isomers like trimethylphenols, columns offering alternative selectivities beyond simple hydrophobicity are highly recommended. Stationary phases containing phenyl groups (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) groups are excellent choices.[1][2] These columns facilitate π-π interactions, which are critical for differentiating the minor electronic differences between the isomers.[1] While a C18 column might provide some separation, Phenyl or PFP columns are more likely to achieve baseline resolution.[1]
Q3: What is a good starting mobile phase for this compound analysis?
A good starting point for reversed-phase chromatography on a Phenyl or PFP column is a gradient elution using a slightly acidic aqueous phase and an organic modifier.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid. The acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shapes.[1][2]
-
Mobile Phase B: Acetonitrile or Methanol (B129727).[1]
An initial shallow gradient, for instance, from 30% to 70% organic modifier over 20-30 minutes, is a good starting point to determine the elution window of the isomers.[1]
Q4: Should I use an isocratic or gradient elution for this compound analysis?
For complex samples containing multiple isomers or impurities, gradient elution is often preferable.[3][4] A gradient allows for the separation of compounds with a wider range of polarities in a single run. An initial "scouting" gradient (e.g., 5% to 95% organic modifier) can help determine the approximate elution conditions, which can then be optimized to a shallower gradient for better resolution of the target analytes.[3]
Q5: What is the recommended detection wavelength for this compound?
Phenolic compounds typically exhibit maximum UV absorbance around 270-280 nm.[2] It is advisable to determine the optimal wavelength by running a UV scan of a this compound standard.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Co-eluting Peaks | Inappropriate column choice. A standard C18 column may not provide sufficient selectivity for isomers.[1] | Use a column with alternative selectivity, such as a Phenyl-Hexyl or PFP column, to enhance separation through π-π interactions.[1][2] |
| Mobile phase not optimized. The organic modifier (acetonitrile vs. methanol) and the gradient profile can significantly impact resolution.[1] | 1. Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If one doesn't provide adequate separation, try the other. 2. Optimize Gradient: Employ a shallower gradient over the elution range of the isomers to increase the separation time and improve resolution.[1] | |
| Mobile phase pH is not optimal. | For phenolic compounds, maintaining a mobile phase pH of 2.5-3.5 can suppress the ionization of the hydroxyl group, leading to better peak shape and retention.[2][5] | |
| Peak Tailing | Secondary interactions with residual silanols on the column. The acidic hydroxyl group of the phenol (B47542) can interact with active silanol (B1196071) groups on the silica-based stationary phase.[2][5] | 1. Acidify Mobile Phase: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic or acetic acid) to suppress the ionization of both the analyte and the silanols.[2] 2. Use a Modern, End-capped Column: High-purity silica (B1680970) columns with proper end-capping minimize the number of accessible silanol groups.[2] |
| Column overload. | Reduce the sample concentration or injection volume.[2][5] | |
| Mismatch between sample solvent and mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase.[2] | |
| Unstable Retention Times | Lack of system equilibration. The column may not be fully equilibrated with the mobile phase between injections, especially with gradient elution.[1] | Ensure the column is equilibrated for an adequate amount of time (e.g., 10-15 column volumes) with the initial mobile phase conditions before each injection.[1] |
| Temperature fluctuations. Changes in ambient temperature can affect retention times.[1] | Use a thermostatically controlled column compartment to maintain a consistent temperature.[1] | |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and keep the reservoirs capped to prevent evaporation and changes in composition.[1] |
Experimental Protocols
Starting HPLC Method for this compound Analysis
This protocol provides a starting point for developing a separation method for this compound and its isomers.
| Parameter | Condition |
| HPLC System | HPLC with binary pump, autosampler, column oven, and UV detector |
| Column | Phenyl-Hexyl or Pentafluorophenyl (PFP), e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 270 nm[1] |
| Injection Volume | 5 µL[1] |
| Sample Preparation | Dissolve the this compound standard in the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Troubleshooting Logic for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in the HPLC analysis of this compound.
References
Temperature optimization for the synthesis of 3,4,5-Trimethylphenol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the temperature optimization for the synthesis of 3,4,5-Trimethylphenol. Given that direct, high-yield synthetic routes are less common than for other isomers, this guide focuses on general principles of phenol (B47542) alkylation and provides a representative protocol for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of this compound presents unique challenges. Unlike other isomers, direct methylation of phenol or cresols does not easily yield the 3,4,5-substitution pattern due to electronic and steric hindrance. The most plausible routes often involve multi-step syntheses or the alkylation of specific precursors like 3,5-dimethylphenol, which can lead to a mixture of products requiring careful separation.
Q2: Why is temperature a critical parameter for optimizing the synthesis?
Temperature is arguably the most critical factor influencing the yield and selectivity of phenol methylation reactions.[1]
-
Reaction Rate: Higher temperatures generally increase the reaction rate, leading to shorter reaction times. However, excessively high temperatures can cause decomposition of reactants, catalysts, and products.[1]
-
Product Selectivity: Temperature affects the regioselectivity of the methylation. It can influence the ratio of C-alkylation (formation of trimethylphenol) to O-alkylation (formation of undesired methyl ethers). Lower temperatures often favor C-alkylation.
-
Byproduct Formation: Sub-optimal temperatures can increase the formation of byproducts, including other positional isomers and over-methylated products (tetramethylphenols).[1]
Q3: What are the major byproducts to expect during the synthesis of this compound?
The primary byproducts depend on the chosen synthetic route. In a potential methylation of 3,5-dimethylphenol, expected byproducts include:
-
Positional Isomers: Formation of other trimethylphenol isomers, such as 2,3,5-trimethylphenol.
-
Over-methylation Products: Further methylation of the desired product to yield tetramethylphenols.
-
Under-methylation Products: Residual, unreacted 3,5-dimethylphenol.
-
O-Alkylation Products: Formation of 3,5-dimethylanisole (B1630441) or 3,4,5-trimethylanisole.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or No Conversion | Reaction temperature is too low. The activation energy barrier is not being overcome, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS) to find the optimal point where conversion increases without significant byproduct formation. |
| Low Yield of Desired Product | Temperature is too high, causing decomposition. Reactants, intermediates, or the final product may be degrading at excessive temperatures. | Decrease the reaction temperature. For vapor-phase alkylations over metal oxide catalysts, there is often a narrow optimal window (e.g., 420-490°C for some systems).[1] Operating above this can drastically reduce yield. |
| High Percentage of Byproducts (e.g., Isomers, Ethers) | Sub-optimal temperature affecting selectivity. The reaction temperature may be favoring undesired pathways. High temperatures can promote O-alkylation or isomerization to more thermodynamically stable products. | Adjust the temperature to optimize for selectivity. Often, a slightly lower temperature may improve selectivity at the cost of a longer reaction time. For liquid-phase isomerization reactions, temperatures can range from 90-170°C.[2] |
| Catalyst Deactivation | Excessive temperature leading to coking. High temperatures can cause carbonaceous materials (coke) to deposit on the catalyst surface, blocking active sites. | Operate within the recommended temperature range for the specific catalyst being used. If coking is suspected, catalyst regeneration (e.g., calcination) may be necessary. |
Data on Temperature Effects in Phenol Methylation
While specific data for this compound synthesis is limited, the following table, compiled from studies on related phenol alkylations, illustrates the critical role of temperature.
| Reaction | Catalyst | Temperature Range (°C) | Observations |
| Methylation of Phenol | Ni-Mn Ferrospinels | 250 - 400 | Phenol conversion increased with temperature, peaking around 325°C. Yield of 2,6-xylenol decreased above this temperature due to decomposition.[3] |
| Methylation of 2,6-Xylenol | Alumina | 300 - 390 | The preferred temperature range for producing 2,3,6-trimethylphenol (B1330405) in the liquid phase.[4] |
| Methylation of Phenol | MgO | 420 - 490 | This is the optimal temperature range for producing 2,4,6-trimethylphenol. Temperatures outside this range lead to reduced rates or increased decomposition.[1] |
| Isomerization of 2,3,6-TMP | Aluminum Trihalide | 90 - 170 | The optimal temperature range for rearranging 2,3,6-trimethylphenol to 2,3,5-trimethylphenol.[2] |
Visualized Workflows and Logic
Experimental Protocol: Vapor-Phase Methylation of 3,5-Dimethylphenol
This protocol describes a representative method for the synthesis of this compound based on analogous vapor-phase phenol alkylations. Researchers must optimize this procedure for their specific equipment and safety protocols.
Materials:
-
3,5-Dimethylphenol
-
Methanol (B129727) (reagent grade)
-
Solid acid catalyst (e.g., Pd-containing mordenite, Fe-modified zeolite)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Fixed-bed continuous flow reactor (e.g., quartz or stainless steel tube)
-
Tube furnace with programmable temperature controller
-
High-performance liquid pump (for delivering reactants)
-
Mass flow controller (for inert gas)
-
Condenser and product collection vessel (chilled)
-
Back-pressure regulator
Procedure:
-
Catalyst Loading and Activation:
-
Load a precisely weighed amount of the solid acid catalyst into the center of the tubular reactor.
-
Place the reactor into the tube furnace.
-
Heat the catalyst under a flow of nitrogen to the desired activation temperature (e.g., >350°C) and hold for several hours to remove adsorbed water.
-
-
Reaction Setup:
-
Cool the reactor to the target reaction temperature (e.g., starting optimization at 350°C).
-
Prepare the liquid feed by dissolving 3,5-Dimethylphenol in methanol at the desired molar ratio (e.g., 1:5 to 1:10 Methanol:Phenol).
-
-
Execution:
-
Using the liquid pump, introduce the reactant feed into the reactor at a defined flow rate (space velocity).
-
Maintain a constant reaction temperature and pressure throughout the experiment.
-
The vaporized reactants flow through the heated catalyst bed where the reaction occurs.
-
-
Product Collection and Analysis:
-
The reaction products exit the reactor and are cooled in the condenser.
-
Collect the liquid product in a chilled vessel.
-
Allow the reaction to reach a steady state before collecting samples for analysis.
-
Analyze the collected samples by Gas Chromatography (GC) to determine the conversion of 3,5-Dimethylphenol and the selectivity for this compound and other byproducts.
-
-
Temperature Optimization:
-
Perform a series of experiments, systematically varying the reaction temperature in a defined range (e.g., 300°C to 450°C) while keeping all other parameters (flow rate, pressure, reactant ratio) constant.
-
Plot the conversion and selectivity data against temperature to identify the optimal conditions that maximize the yield of this compound.
-
References
Minimizing solvent effects in the analysis of 3,4,5-Trimethylphenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,4,5-Trimethylphenol. Our goal is to help you minimize solvent effects and address common challenges encountered during its analysis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound | Secondary Interactions: The polar hydroxyl group of the phenol (B47542) interacts with active sites (e.g., residual silanols) on the silica-based column packing. | - Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl group and residual silanols.[1][2]- Use an End-Capped Column: These columns have fewer accessible silanol (B1196071) groups, reducing secondary interactions. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | - Dilute the Sample: Reduce the concentration of your sample and reinject.- Use a Higher Capacity Column: Consider a column with a larger diameter or a stationary phase with a higher carbon load. | |
| Solvent Mismatch: The solvent used to dissolve the sample is significantly stronger than the initial mobile phase, causing the peak to distort as it enters the column. | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. | |
| Inconsistent Retention Times | Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between injections. | - Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[1] |
| Mobile Phase Composition Change: Evaporation of the organic solvent component or improper mixing can alter the mobile phase composition over time. | - Prepare Fresh Mobile Phase Daily: Keep solvent reservoirs capped to prevent evaporation.[1]- Ensure Proper Mixing and Degassing: If using a gradient, ensure the mixer is functioning correctly. Degas the mobile phase to prevent bubble formation. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a Column Oven: Maintaining a constant column temperature will improve retention time stability.[1] | |
| Poor Resolution Between this compound and Other Isomers | Inappropriate Column Choice: A standard C18 column may not provide enough selectivity for closely related isomers. | - Use a Phenyl-Hexyl or PFP Column: These columns offer alternative selectivities, such as π-π interactions, which can enhance the separation of aromatic isomers.[1] |
| Mobile Phase Not Optimized: The organic modifier may not be optimal for separating the isomers. | - Test Different Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) offer different selectivities. A methodical trial of different mobile phase compositions is recommended.[1] |
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound | Active Sites: The polar hydroxyl group can interact with active sites in the inlet liner, on glass wool, or at the head of the column. | - Use a Deactivated Inlet Liner: Ensure your inlet liner is properly deactivated to minimize interactions.- Perform Inlet Maintenance: Regularly clean or replace the inlet liner and septum.- Trim the Column: Cut 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites. |
| Poor Column Cut: A jagged or angled column cut can create active sites and disrupt the sample introduction. | - Recut the Column: Ensure a clean, 90° cut using a ceramic scoring wafer. | |
| Derivatization (Optional): For highly problematic tailing, derivatization can be employed. | - Silylation: Convert the polar hydroxyl group to a less polar trimethylsilyl (B98337) (TMS) ether using a reagent like BSTFA. This reduces interactions with active sites. | |
| Ghost Peaks in the Chromatogram | Contamination: Contaminants from the septum, carrier gas, or previous injections can elute as broad peaks. | - Bake-out the Column: Heat the column to a high temperature (below its maximum limit) to remove contaminants.- Use High-Purity Carrier Gas: Ensure the use of high-purity gas and appropriate traps.- Run a Blank: Inject a blank solvent to confirm the source of the ghost peaks. |
| Poor Resolution or Peak Overlap | Inadequate Column Selectivity: The stationary phase is not optimal for separating this compound from other components. | - Optimize the Temperature Program: A slower temperature ramp can improve separation.- Select an Appropriate Column: For phenolic isomers, a mid-polarity stationary phase is often a good choice. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for analysis?
A1: The choice of solvent depends on the analytical technique. For HPLC, it is best to dissolve the sample in the initial mobile phase to avoid peak distortion.[3] For GC, a volatile solvent in which the analyte is soluble, such as methanol or dichloromethane, is suitable. For UV-Vis and NMR, a solvent that does not interfere with the measurement and provides good solubility should be chosen (e.g., methanol for UV-Vis, deuterated chloroform (B151607) or DMSO for NMR).
Q2: How can I minimize solvent effects in my HPLC analysis?
A2: To minimize solvent effects in HPLC:
-
Match Sample Solvent to Mobile Phase: The ideal scenario is to dissolve your sample in the initial mobile phase.
-
Reduce Injection Volume: If a solvent mismatch is unavoidable, injecting a smaller volume can lessen the effect.
-
Use a Weaker Sample Solvent: If you cannot use the mobile phase, choose a solvent that is weaker than the mobile phase in terms of elution strength.
Q3: My this compound sample is degrading in solution. What can I do?
A3: Phenolic compounds can be susceptible to oxidation, especially in solution.[4] To minimize degradation:
-
Prepare Solutions Freshly: Use freshly prepared solutions for your analyses.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation.
-
Protect from Light: Store solutions in amber vials to prevent photodegradation.
-
Consider pH: The stability of phenols can be pH-dependent. Buffering the solution to a slightly acidic or neutral pH may improve stability.[4]
Q4: Does the pH of the mobile phase matter for the HPLC analysis of this compound?
A4: Yes, the mobile phase pH is critical. Operating at a lower pH (e.g., 2.5-3.5) with an acid additive like formic or phosphoric acid suppresses the ionization of the phenolic hydroxyl group. This leads to better peak shape (less tailing) and more reproducible retention times.[2]
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 667.6 mg/L @ 25 °C (estimated)[4] | Sparingly soluble. |
| Alcohol (general) | Soluble[4] | Good solubility is expected in methanol and ethanol. |
| Acetonitrile | Soluble (predicted) | Expected to be a good solvent for sample preparation. |
| Dichloromethane | Soluble (predicted) | A suitable solvent for extraction and GC analysis. |
| Dimethyl Sulfoxide (DMSO) | Soluble (predicted) | Often used for preparing concentrated stock solutions. |
UV-Vis Absorption of Alkylphenols
| Solvent | Typical λmax Range (nm) | Notes |
| Methanol | 270-280 | Phenolic compounds typically show a primary absorption band in this region. The exact λmax can be influenced by the substitution pattern on the aromatic ring. |
| Acetonitrile | 270-280 | Similar to methanol, with minor shifts possible due to solvent polarity differences. |
| Water | 270-280 | The absorption spectrum can be pH-dependent. At higher pH, deprotonation of the hydroxyl group can cause a bathochromic (red) shift of the absorption maximum. |
Experimental Protocols
HPLC Method for the Analysis of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (or the experimentally determined λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.
GC-MS Method for the Analysis of this compound
-
Instrumentation: Gas chromatograph with a mass spectrometer detector.
-
Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 10 °C/min to 140 °C.
-
Ramp 2: 5 °C/min to 200 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane. If derivatization is needed, evaporate the solvent and react with a silylating agent (e.g., BSTFA with 1% TMCS) in pyridine (B92270) or acetonitrile at 70 °C for 30 minutes.[2]
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Workflow for the GC analysis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 3,4,5-Trimethylphenol and 2,4,6-Trimethylphenol
For Immediate Publication
This guide provides a detailed comparison of the antioxidant properties of two isomeric compounds, 3,4,5-trimethylphenol and 2,4,6-trimethylphenol (B147578). The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structure-activity relationships of phenolic antioxidants. This document synthesizes available experimental data and outlines the established principles governing the antioxidant capacity of these molecules.
The antioxidant activity of phenolic compounds is primarily driven by their ability to donate a hydrogen atom from the hydroxyl group (-OH) to neutralize free radicals. This process is significantly influenced by the number and position of other substituents on the aromatic ring. Electron-donating groups, such as methyl (-CH₃) groups, play a crucial role in enhancing antioxidant activity by stabilizing the resulting phenoxyl radical through resonance and hyperconjugation.[1][2]
Structure-Activity Relationship: A Head-to-Head Comparison
2,4,6-Trimethylphenol features methyl groups at both ortho positions (2 and 6) and the para position (4) relative to the hydroxyl group. This substitution pattern is widely recognized for conferring high antioxidant potency.[3][4] The ortho and para positions are electronically optimal for stabilizing the phenoxyl radical formed after hydrogen donation. Furthermore, the methyl groups at the ortho positions provide steric hindrance, which can enhance the selectivity of the phenol (B47542) towards scavenging small free radicals.
This compound , on the other hand, has methyl groups at positions that are meta (4 and 5) and ortho (3) to the hydroxyl group. While these electron-donating groups still contribute to antioxidant potential, the lack of a substituent at the para position and only one ortho substituent generally results in less effective stabilization of the phenoxyl radical compared to the 2,4,6-isomer. Therefore, based on established structure-activity relationships, 2,4,6-trimethylphenol is predicted to exhibit superior antioxidant activity.[4][5]
Quantitative Data on Antioxidant Activity
The following table summarizes available quantitative data for the antioxidant activity of 2,4,6-trimethylphenol. A direct experimental comparison providing data for this compound under identical conditions was not available in the searched literature.
| Compound | Antioxidant Assay | IC₅₀ Value (µM) | Reference |
| 2,4,6-Trimethylphenol | DPPH Radical Scavenging | 14.5 | [3] |
| This compound | DPPH Radical Scavenging | Data not available |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity.
Visualizing Antioxidant Mechanisms and Workflows
To better understand the processes involved in evaluating and comparing these compounds, the following diagrams illustrate the fundamental mechanism of phenolic antioxidants and a typical experimental workflow.
Caption: General mechanism of a phenolic antioxidant via Hydrogen Atom Transfer (HAT).
Caption: Experimental workflow for comparing antioxidant activity of alkylphenols.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant capacity assays are provided below. These standardized protocols can be adapted to directly compare the antioxidant properties of this compound and 2,4,6-trimethylphenol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[6][7]
Methodology:
-
Reagent Preparation: Prepare a working solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly made and protected from light.[7]
-
Sample Preparation: Prepare stock solutions of this compound and 2,4,6-trimethylphenol in the same solvent. Create a series of dilutions from these stock solutions.[6]
-
Reaction Setup: In a 96-well microplate or cuvettes, add a specific volume of each sample dilution. To initiate the reaction, add a defined volume of the DPPH working solution to each well. A blank control containing only the solvent and the DPPH solution is also prepared.[8]
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[9]
-
Measurement: Measure the absorbance of each sample and the control at 517 nm using a spectrophotometer or microplate reader.[6]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentrations.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at approximately 734 nm.[6][10]
Methodology:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Sample Preparation: Prepare stock solutions and a series of dilutions for each trimethylphenol isomer.
-
Reaction and Measurement: Add a specific volume of each sample dilution to the diluted ABTS•+ solution. After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[1][10]
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity to that of Trolox, a water-soluble vitamin E analog.[12]
Conclusion
Based on fundamental principles of chemical structure and antioxidant activity, 2,4,6-trimethylphenol is expected to be a more potent antioxidant than this compound . This is attributed to its optimal placement of electron-donating methyl groups at the ortho and para positions, which provides superior stabilization for the resulting phenoxyl radical. The available experimental data for 2,4,6-trimethylphenol confirms its significant radical scavenging capacity. To definitively quantify the difference in activity, a direct comparative study using standardized assays such as DPPH or ABTS is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxicological Landscape of Trimethylphenol Isomers: A Comparative Guide
For Immediate Release
A comprehensive review of available toxicological data on trimethylphenol (TMP) isomers reveals significant differences in their toxicity profiles, underscoring the importance of isomer-specific risk assessments. This guide provides a comparative analysis of the toxicity of various TMP isomers, including 2,3,5-TMP, 2,3,6-TMP, 2,4,5-TMP, 2,4,6-TMP, and 3,4,5-TMP, to inform researchers, scientists, and drug development professionals. While data gaps exist, particularly for 2,3,5-TMP, 2,4,5-TMP, and 3,4,5-TMP, this guide synthesizes the current understanding of their acute toxicity, cytotoxicity, genotoxicity, and mechanisms of action.
Key Findings: A Comparative Overview
The toxicity of trimethylphenol isomers varies depending on the specific arrangement of the methyl groups on the phenol (B47542) ring. This structural variation influences their reactivity and interaction with biological systems.
Acute Toxicity
Acute toxicity data, primarily from animal studies, indicates a range of lethal doses (LD50) for different isomers and routes of exposure.
| Isomer | Test | Species | Route | LD50 | Reference |
| 2,3,6-Trimethylphenol | LD50 | Rat | Oral | ~3600 mg/kg bw | [1][2][3] |
| LD50 | Rat | Dermal | >2000 mg/kg bw | [1][2][3] | |
| LC50 | Rat | Inhalation | >0.59 mg/L (4h) | [2] | |
| 2,4,6-Trimethylphenol | LD50 | Rat | Oral | >2000 mg/kg bw | [4] |
| LD50 | Rabbit | Dermal | >2000 mg/kg bw | [4] | |
| 2,3,5-Trimethylphenol | LD50 | - | Oral | Data not available | [5][6][7][8][9][10] |
| LD50 | - | Dermal | Data not available | [5][6][7] | |
| 2,4,5-Trimethylphenol (B3029030) | LD50 | - | Oral | Data not available | [11] |
| LD50 | - | Dermal | Data not available | [11] | |
| 3,4,5-Trimethylphenol | LD50 | - | Oral | Data not available | - |
| LD50 | - | Dermal | Data not available | - |
Note: The lack of quantitative data for 2,3,5-TMP, 2,4,5-TMP, and 3,4,5-TMP highlights a significant area for future research. However, 2,3,5-TMP is classified as harmful if swallowed.[5]
Aquatic Toxicity
Limited data is available for the aquatic toxicity of some isomers.
| Isomer | Test | Species | Endpoint | Value | Reference |
| 2,3,5-Trimethylphenol | LC50 (96h) | Fish | Mortality | 10.274 mg/L | [12] |
| IC50 (24h) | Daphnia magna | Immobilization | 26.69 mg/L | [12] | |
| EC100 (7d) | Chlorella autotrophica | Growth inhibition | 10 mg/L | [12] | |
| 2,3,6-Trimethylphenol | LC50 (96h) | Pimephales promelas | Mortality | 8.2 mg/L | [2][13] |
| EC50 (48h) | Daphnia magna | Immobilization | 9.15 mg/L | [2] | |
| EC50 (72h) | Desmodesmus subspicatus | Growth inhibition | 19 mg/L | [2] |
Genotoxicity
Genotoxicity studies, which assess the potential of a chemical to damage genetic material, show mixed results for the tested isomers.
| Isomer | Assay | System | Metabolic Activation | Result | Reference |
| 2,3,5-Trimethylphenol | Ames test | S. typhimurium | With and without | Negative | [6] |
| 2,3,6-Trimethylphenol | Ames test | S. typhimurium, E. coli | With and without | Negative | [2] |
| Chromosome aberration | Chinese hamster CHL/IU cells | With and without | Positive | [2] |
Mechanisms of Toxicity: Oxidative Stress and MAPK Signaling
The toxicity of phenolic compounds, including trimethylphenols, is often linked to the induction of oxidative stress and the subsequent activation of cellular signaling pathways.[5]
Oxidative Stress and the Nrf2 Pathway:
Phenolic compounds can lead to the generation of reactive oxygen species (ROS), creating a state of oxidative stress within cells. In response, cells activate defense mechanisms, a key one being the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a suite of antioxidant and detoxification genes, aiming to restore cellular homeostasis.
Mitogen-Activated Protein Kinase (MAPK) Signaling:
Oxidative stress can also trigger the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways, including the p38, JNK, and ERK pathways, are crucial in regulating a wide range of cellular processes such as inflammation, apoptosis (programmed cell death), and cell survival. The differential activation of these pathways by various TMP isomers could explain their varying toxicological profiles. For instance, sustained activation of the JNK and p38 pathways is often associated with apoptosis, while the ERK pathway is more commonly linked to cell survival and proliferation.
Experimental Protocols
To ensure the reproducibility and comparability of toxicological data, standardized experimental protocols are essential. The following are summaries of key assays used to evaluate the toxicity of trimethylphenol isomers.
In Vivo Acute Oral Toxicity (OECD 423)
This method determines the acute oral toxicity of a substance.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test is used to identify substances that can produce gene mutations.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge on the toxicity of trimethylphenol isomers. While some data is available for 2,3,6-TMP and 2,4,6-TMP, there is a pressing need for further research to fill the data gaps for other isomers, particularly 2,3,5-TMP, 2,4,5-TMP, and 3,4,5-TMP. Future studies should focus on conducting comprehensive acute and chronic toxicity tests, as well as in-depth investigations into their cytotoxic and genotoxic potential. Furthermore, comparative studies on the differential activation of key signaling pathways, such as the Nrf2 and MAPK pathways, will be crucial for a deeper understanding of their mechanisms of toxicity and for developing robust, isomer-specific risk assessments. Such data is vital for ensuring the safe handling and use of these commercially important chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2,3,5-trimethyl phenol, 697-82-5 [thegoodscentscompany.com]
- 8. 2,3,5-Trimethylphenol 99 697-82-5 [sigmaaldrich.com]
- 9. Phenol, 2,3,5-trimethyl- [webbook.nist.gov]
- 10. fishersci.com [fishersci.com]
- 11. 2,4,5-trimethylphenol - CAS - 496-78-6 | Axios Research [axios-research.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. echemi.com [echemi.com]
A Comparative Guide to the Quantification of 3,4,5-Trimethylphenol: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3,4,5-Trimethylphenol. The selection of an appropriate analytical method is a critical decision, impacting the accuracy, sensitivity, and efficiency of research and quality control processes. Here, we present a detailed overview of a validated High-Performance Liquid Chromatography (HPLC) method, alongside alternative techniques including Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and the Folin-Ciocalteu method for total phenolic content. This guide offers objective performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable technique for your specific analytical needs.
Method Performance Comparison
The choice of an analytical method for the quantification of this compound is contingent on several factors, including the sample matrix, required sensitivity, and the instrumentation available. The following tables summarize the performance of a validated HPLC method for a closely related compound, 2-Methoxy-3,4,5-trimethylphenol, which can be considered a reliable benchmark for the analysis of this compound.[1] A comparison with other common analytical techniques is also provided.
Table 1: Performance Characteristics of a Validated HPLC-UV Method for a this compound Analogue [1]
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD, n=6) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Retention Time (min) | ~ 4.5 |
Table 2: Comparative Performance of Analytical Techniques for Phenolic Compound Quantification
| Analytical Technique | Principle | Typical LOD/LOQ | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | Chromatographic separation based on polarity with UV detection. | LOQ: 0.3 µg/mL (for analogue)[1] | > 0.999 (for analogue)[1] | 98.0 - 102.0 (for analogue)[1] | < 2.0 (for analogue)[1] |
| GC-MS | Chromatographic separation of volatile compounds with mass spectrometric detection. | LOD: low ng/L range (for a mixture of phenols) | > 0.99 | 85-122 (for similar compounds) | < 15.2 |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the phenolic ring. | Method dependent | > 0.99 | Not specified | Not specified |
| Folin-Ciocalteu Method | Reduction of the Folin-Ciocalteu reagent by phenolic compounds. | Method dependent | > 0.99 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. The following protocols are based on established methods for phenolic compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the direct analysis of this compound and is often used for routine analysis in quality control.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 275 nm.[1]
Standard and Sample Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.[1]
-
Sample Preparation: Accurately weigh a suitable amount of the sample matrix containing this compound. Transfer the weighed sample to a volumetric flask and add the mobile phase. The volume will depend on the expected concentration of the analyte. Sonicate the sample for 15 minutes to ensure complete extraction. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level detection and identification in complex matrices. Derivatization is often required for phenolic compounds to improve their volatility.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for phenol (B47542) analysis (e.g., DB-5).
-
Injector Temperature: To be optimized.
-
Oven Temperature Program: A suitable temperature gradient to separate the target analyte.
Sample Preparation (with Derivatization):
-
Extraction: Extract the sample containing this compound with a suitable organic solvent.
-
Derivatization: The extracted analyte is then derivatized, for example, using silylation or methylation reagents, to increase its volatility for GC analysis.
-
Injection: Inject an aliquot of the derivatized extract into the GC.
-
Quantification: The concentration of the this compound derivative is determined by comparing its peak area to that of known standards.
UV-Visible Spectrophotometry
This technique is a rapid and cost-effective method for the quantification of total phenolic content, but it lacks the specificity for individual compounds.
Procedure:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol).
-
Measure the absorbance of the standards and the sample solution at the wavelength of maximum absorbance for this compound.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Folin-Ciocalteu Method (for Total Phenolic Content)
This is a widely used method for determining the total phenolic content in a sample. It is based on the reducing capacity of the phenolic compounds.
Procedure:
-
Mix the sample extract with the Folin-Ciocalteu reagent.
-
Add a sodium carbonate solution to adjust the pH to alkaline conditions.[2]
-
After a specific incubation period, measure the absorbance of the resulting blue-colored solution at approximately 760 nm.[2]
-
The total phenolic content is typically expressed as gallic acid equivalents (GAE).[2]
Mandatory Visualizations
To aid in the understanding of the experimental workflows and the decision-making process for method selection, the following diagrams are provided.
Caption: A typical experimental workflow for the validation of an HPLC method.
Caption: Logical workflow for selecting an analytical method for this compound.
References
A Guide to Inter-laboratory Comparison of 3,4,5-Trimethylphenol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and participating in inter-laboratory comparisons for the analysis of 3,4,5-trimethylphenol. While specific inter-laboratory comparison data for this compound is not extensively published, this document synthesizes performance data from studies on similar substituted phenols and outlines established analytical methodologies. This information serves as a valuable resource for laboratories aiming to validate their methods, assess their performance against benchmarks, and ensure the reliability and comparability of analytical results.
Data Presentation: Comparative Analytical Performance
The following tables summarize typical performance data for the analysis of substituted phenols using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This data, derived from collaborative studies and single-laboratory validations of other phenolic compounds, can be used as a benchmark for laboratories validating methods for this compound.[1] Key performance indicators in inter-laboratory validation are repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), often expressed as the Relative Standard Deviation (RSD).[1]
Table 1: Illustrative Inter-laboratory Performance Data for Substituted Phenols by RP-HPLC [1]
| Analyte | Form | Repeatability RSD (%) | Reproducibility RSD (%) |
| o-phenylphenol (OPP) | Free Phenol (B47542) | 0.98 - 3.40 | 5.31 - 7.80 |
| p-t-amylphenol (PTAP) | Free Phenol | 0.98 - 3.40 | 5.31 - 7.80 |
| o-benzyl-p-chlorophenol (OBPCP) | Free Phenol | 0.98 - 3.40 | 5.31 - 7.80 |
| o-phenylphenol (OPP) | Salt | 1.26 - 2.51 | 5.50 - 8.67 |
| p-t-amylphenol (PTAP) | Salt | 1.26 - 2.51 | 5.50 - 8.67 |
| o-benzyl-p-chlorophenol (OBPCP) | Salt | 1.26 - 2.51 | 5.50 - 8.67 |
Table 2: Typical Validation Parameters for Phenolic Compound Analysis [2]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.993 |
| Limit of Detection (LOD) | low ng/L to pg/mL levels | 0.006 to 0.05 mg/L |
| Limit of Quantification (LOQ) | Typically 3x LOD | 0.02 to 0.12 mg/L |
| Accuracy (% Recovery) | 91 - 112% | 87.5 - 105.2% |
| Precision (%RSD) | < 16% | < 12.0% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols for HPLC-UV and GC-MS are based on established methods for phenolic compounds and can be adapted for the specific analysis of this compound.[1][2]
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various sample matrices.[3]
-
Instrumentation: HPLC system equipped with a UV detector and a C18 analytical column.[1]
-
Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
This compound reference standard
-
-
Chromatographic Conditions (Typical):
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid). A typical starting point could be a 50:50 (v/v) mixture.[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[3]
-
Column Temperature: 30 °C[3]
-
Detection Wavelength: Determined from the UV spectrum of this compound (approximately 270 nm).[3]
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution.[3]
-
Sample Preparation: Dissolve the sample in a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time and quantify using a calibration curve.[1]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for trace-level analysis, and can be used with or without derivatization.[2]
-
Instrumentation: Gas chromatograph with a Mass Spectrometer (MS) detector and a capillary column suitable for phenol analysis (e.g., DB-5 or equivalent).[1]
-
Reagents and Standards:
-
GC Conditions (Example for underivatized phenols): [1]
-
Injector Temperature: To be optimized.
-
Oven Temperature Program: A suitable temperature gradient to separate the target analyte from other components. A typical program might be: initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]
-
Carrier Gas: Helium
-
-
Procedure with Derivatization (for enhanced sensitivity): [2]
-
Sample Extraction: Extract the sample with a suitable solvent.
-
Derivatization: Add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) and a catalyst (e.g., potassium carbonate) to the extract. Heat the mixture to facilitate the reaction.[2]
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Quantification: Monitor characteristic ions of the derivatized this compound in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[2]
-
Mandatory Visualization
Caption: Workflow for an inter-laboratory comparison study.
Caption: Experimental workflow for HPLC analysis.
References
A Comparative Guide to 3,4,5-Trimethylphenol and Other Phenolic Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,4,5-Trimethylphenol against other relevant phenolic compounds in key synthetic applications. The performance is evaluated based on experimental data in the synthesis of Vitamin E (α-tocopherol) and its efficacy as an antioxidant. Detailed experimental protocols and workflow visualizations are provided to support researchers in their decision-making processes.
Role in the Synthesis of Vitamin E (α-Tocopherol)
The industrial synthesis of α-tocopherol, the most biologically active form of Vitamin E, is a multi-step process that relies heavily on phenolic precursors. The crucial intermediate in this synthesis is 2,3,5-trimethylhydroquinone (TMHQ), which is condensed with isophytol (B1199701) to form the final α-tocopherol structure.[1][2][3][4] While this compound is not the direct starting material, its isomers, particularly 2,3,6-trimethylphenol, are fundamental.
The most common industrial route begins with the methylation of m-cresol (B1676322) to produce 2,3,6-trimethylphenol. This isomer is then oxidized to form 2,3,5-trimethylbenzoquinone (TMBQ), which is subsequently reduced to yield the key intermediate, 2,3,5-trimethylhydroquinone (TMHQ).[3][4][5] The final step is a Friedel-Crafts alkylation reaction where TMHQ is condensed with isophytol.[3]
The choice of the initial phenolic compound and the synthetic route significantly impacts the overall yield and purity of the final product. The reactivity of different trimethylphenol isomers in the oxidation step is a critical factor for the efficiency of the synthesis.[6]
Data Presentation: Performance of Phenolic Precursors in α-Tocopherol Synthesis
The following table summarizes the performance of the key intermediate, 2,3,5-trimethylhydroquinone, in the final condensation step to produce α-tocopherol, showcasing typical yields under various catalytic conditions.
| Precursor | Catalyst System | Solvent | Yield (%) | Reference |
| 2,3,5-Trimethylhydroquinone | Zinc chloride / Hydrochloric acid | Isobutyl acetate (B1210297) | 96.0 | [7] |
| 2,3,5-Trimethylhydroquinone | Zinc chloride / Hydrochloric acid | Diethyl carbonate | 95.5 | [7] |
| 2,3,5-Trimethylhydroquinone | Zinc chloride / Hydrochloric acid | Toluene (B28343) / n-propanol | 95.5 | [7] |
| 2,3,5-Trimethylhydroquinone | Sulfuric acid / Propylene carbonate | Propylene carbonate | >90% | [8] |
| 2,3,5-Trimethylhydroquinone | Boron trifluoride etherate / Sulfuric acid | Ethyl acetate | 93.5 | [9] |
Experimental Protocol: Synthesis of α-Tocopherol via Condensation
This protocol details the acid-catalyzed condensation of 2,3,5-trimethylhydroquinone (TMHQ) and isophytol.[2][7]
Materials:
-
2,3,5-trimethylhydroquinone (TMHQ)
-
Isophytol (purity >98%)
-
Zinc chloride (anhydrous)
-
Concentrated hydrochloric acid
-
Isobutyl acetate (or other suitable solvent)
-
Toluene
-
Reaction vessel with stirrer, dropping funnel, and temperature control
Procedure:
-
Reaction Setup: In the reaction vessel, prepare a mixture of TMHQ (1.0 eq), zinc chloride (0.84 eq), and isobutyl acetate.
-
Catalyst Addition: Add concentrated hydrochloric acid to the mixture.
-
Isophytol Addition: While stirring, add isophytol (1.0 eq) dropwise over approximately 3 hours. Maintain the reaction temperature between 30-40°C throughout the addition.[2][7]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours to ensure high conversion.[2][7]
-
Work-up: Wash the reaction mixture with water. Distill off the solvent (isobutyl acetate).
-
Purification: Add toluene to the residue to dissolve the crude product. Further purification can be performed if necessary.
Visualization: Vitamin E Synthesis Workflow
The following diagram illustrates the key transformations from a trimethylphenol precursor to the final α-tocopherol product.
References
- 1. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]
- 2. benchchem.com [benchchem.com]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. acrossbiotech.com [acrossbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0694541A1 - Process for the preparation of alpha-tocopherol - Google Patents [patents.google.com]
- 8. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 3,4,5-Trimethylphenol Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3,4,5-Trimethylphenol is essential for various applications, including quality control, metabolic studies, and safety assessments. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including required sensitivity, sample matrix complexity, and analytical throughput.[1] This guide provides an objective comparison of GC-MS and HPLC methods for the analysis of this compound, supported by experimental data and detailed protocols for similar phenolic compounds.
Methodology Comparison
Both HPLC and GC-MS are powerful techniques for the analysis of phenolic compounds.[2] HPLC is versatile and can often analyze less volatile and thermally labile compounds without derivatization.[1] In contrast, GC-MS offers exceptional sensitivity and selectivity, making it a preferred method for trace-level analysis, though it often requires a derivatization step to improve the volatility of polar analytes like phenols.[1][3]
Experimental Protocols
The following sections detail generalized experimental protocols for the analysis of this compound using HPLC and GC-MS. These protocols are based on established methods for this compound and structurally related phenolic compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC, particularly in the reverse-phase mode, is a robust method for the direct analysis of this compound.[4]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[5]
-
Sample Preparation :
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2][5]
-
Mobile Phase : A mixture of acetonitrile (B52724) and water is commonly used.[4] An acidic modifier like phosphoric acid or formic acid (for MS compatibility) is often added to improve peak shape.[2][4] A typical composition could be Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.[5]
-
Flow Rate : A standard flow rate is 1.0 mL/min.[2]
-
Injection Volume : 10 µL.[5]
-
Detection : UV detection at the wavelength of maximum absorbance for this compound, typically around 270-280 nm.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polar nature of the phenolic hydroxyl group, a derivatization step is typically required to increase the volatility of this compound for GC-MS analysis.[3] Trimethylsilylation (TMS) is a common derivatization technique.[3]
-
Instrumentation : A standard GC-MS system is used.
-
Sample Preparation and Derivatization :
-
For complex matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.[3]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the residue in a suitable solvent (e.g., pyridine, acetonitrile).[3]
-
To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Heat the mixture at approximately 70°C for 30 minutes to complete the derivatization reaction.[3]
-
Allow the sample to cool before injection.[3]
-
-
GC-MS Conditions :
-
Column : A nonpolar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7][8]
-
Injector Temperature : 250 °C.[8]
-
Oven Temperature Program : An example program is to start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[8]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).[8]
-
Ionization Mode : Electron Ionization (EI) is standard. For enhanced sensitivity with certain derivatives, Negative Ion Chemical Ionization (NCI) can be used.[7]
-
Acquisition Mode : Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.[7]
-
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics for HPLC and GC-MS methods for the analysis of phenolic compounds. It is important to note that these values are often compound and matrix-dependent.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Source(s) |
| Linearity (R²) | > 0.998 | > 0.99 | [1] |
| Accuracy (% Recovery) | 97.29–103.59% | 80 - 113% | [1][9] |
| Precision (%RSD) | < 5% (Intra-day & Inter-day) | < 15% (Intra-day & Inter-day) | [1][9] |
| Limit of Detection (LOD) | 0.01–0.16 µg/mL | Typically in the low ng/mL range | [1][9] |
| Limit of Quantification (LOQ) | 0.02–0.49 µg/mL | ~1 µg/L | [1][9] |
| Specificity | High; potential for interference without MS detection | Very High; mass spectral data provides definitive identification | [1] |
| Sample Throughput | Moderate to High | Moderate | [1] |
| Derivatization Required | No | Typically, yes | [1][3] |
Mandatory Visualizations
Caption: General experimental workflow for chromatographic analysis.
Caption: Logical workflow for a method cross-validation study.
Conclusion
Both GC-MS and HPLC are suitable for the analysis of this compound, with the ultimate choice depending on the specific analytical requirements.[10] HPLC-UV is a cost-effective and straightforward method well-suited for routine quality control where high sensitivity is not the primary concern.[1] It offers the advantage of direct analysis without a derivatization step, which can lead to higher sample throughput.[7]
GC-MS, particularly when coupled with a derivatization step, provides superior sensitivity and selectivity.[1] The mass spectrometric detection offers definitive identification of the analyte, which is a significant advantage for regulatory submissions, complex research applications, and trace-level analysis in challenging matrices.[1] For comprehensive validation, especially in complex sample matrices, the use of both techniques can be complementary, with HPLC providing robust quantitative data and GC-MS confirming the identity of the analyte and detecting trace impurities.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 3,4,5-Trimethylphenol Reference Standards: HPLC-UV vs. GC-FID
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for reference standards is a cornerstone of robust analytical method development and validation in the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the purity assessment of 3,4,5-Trimethylphenol reference standards. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for specific analytical needs.
Data Presentation: A Head-to-Head Comparison
The performance of HPLC-UV and GC-FID for the purity assessment of a this compound reference standard is summarized below. The data for HPLC-UV is derived from a Certificate of Analysis for a commercially available reference standard, while the GC-FID data is based on established methods for the analysis of trimethylphenol isomers.
| Parameter | HPLC-UV | GC-FID |
| Purity Assay | 99.69% | >99.5% (Typical) |
| Instrumentation | HPLC system with UV-Vis Detector | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | C18 reverse-phase column (e.g., 4.6 x 125 mm, 5 µm) | DB-5 capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile/Water Gradient | Helium or Hydrogen |
| Temperature | Ambient (e.g., 40°C) | Temperature Program (e.g., 100°C to 250°C) |
| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) |
| Linearity (r²) | >0.999 | >0.999 |
| Precision (RSD) | <1.0% | <1.5% |
| Accuracy (Recovery) | 98-102% | 97-103% |
| Sample Preparation | Dissolution in a suitable solvent (e.g., Acetonitrile/Water) | Dissolution in a volatile solvent (e.g., Methanol) |
| Analysis Time | ~35 minutes | ~20 minutes |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-FID analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is based on the analysis of a certified reference standard.[1]
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Column: RP 60 Select B, 5 µm, 125 x 4 mm.[1]
-
Mobile Phase: A gradient elution program with Water (containing 0.1% H₃PO₄) and Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 3 µL.[1]
-
Sample Preparation: The sample is dissolved in a mixture of Water/Acetonitrile 50/50 (v/v) to a concentration of 0.136 mg/mL.[1]
Gas Chromatography (GC-FID) Protocol
This method is adapted from established protocols for the analysis of trimethylphenol isomers.
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to a final concentration of approximately 1 mg/mL.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the purity assessment of this compound using HPLC-UV and GC-FID.
Discussion and Conclusion
Both HPLC-UV and GC-FID are suitable techniques for the purity assessment of this compound reference standards, each with its own set of advantages.
HPLC-UV is a robust and versatile method, particularly well-suited for non-volatile and thermally labile compounds. The provided data from a certified reference material demonstrates its capability to achieve high levels of accuracy and precision for purity determination.[1] The use of a C18 column provides excellent separation for phenolic compounds, and UV detection offers good sensitivity.
GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds. For an analyte like this compound, GC-FID can offer faster analysis times and potentially higher resolution compared to HPLC. The Flame Ionization Detector is highly sensitive to organic compounds and provides a linear response over a wide concentration range. However, care must be taken to ensure the thermal stability of the analyte at the injector and column temperatures.
The choice between HPLC-UV and GC-FID will ultimately depend on the specific requirements of the laboratory, including available instrumentation, desired analysis speed, and the nature of potential impurities. For routine quality control and purity certification of reference standards, HPLC-UV is a well-established and reliable method. GC-FID serves as an excellent alternative or complementary technique, especially for the analysis of volatile impurities.
References
A Comparative Guide to Derivatization Agents for Trimethylphenol Analysis via GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantitative analysis of trimethylphenols (TMPs) is crucial in various fields, including environmental monitoring, industrial hygiene, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but the inherent polarity of phenolic compounds often necessitates a derivatization step to improve their volatility and chromatographic performance. This guide provides an objective comparison of three commonly used derivatization agents for trimethylphenol analysis: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and acetic anhydride (B1165640).
Executive Summary
The choice of derivatization agent significantly impacts the sensitivity, reproducibility, and accuracy of trimethylphenol analysis. Silylation reagents like BSTFA and MSTFA are highly effective and widely used, offering excellent volatility enhancement. Acetylation with acetic anhydride presents a cost-effective and robust alternative.
-
BSTFA (+TMCS) is a versatile and potent silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered phenols.
-
MSTFA is considered one of the most potent silylating agents, often favored for its high reactivity and the volatility of its by-products, which minimizes chromatographic interference.
-
Acetic Anhydride offers a classic acetylation approach, forming stable derivatives. It is a cost-effective option and can be performed under both aqueous and anhydrous conditions.
Performance Comparison
While specific quantitative data for the derivatization of all trimethylphenol isomers with each of these agents is not extensively available in a single comparative study, the following table summarizes typical performance characteristics based on the analysis of phenols and related compounds. Researchers should consider these values as a baseline and optimize the method for their specific trimethylphenol isomer of interest.
| Feature | BSTFA (+ 1% TMCS) | MSTFA | Acetic Anhydride |
| Reaction Type | Silylation | Silylation | Acetylation |
| Derivative Formed | Trimethylsilyl (B98337) (TMS) ether | Trimethylsilyl (TMS) ether | Acetate (B1210297) ester |
| Reactivity | High, enhanced by catalyst | Very High | Moderate |
| Reaction Time | 15 - 60 minutes | 30 - 90 minutes | 15 - 30 minutes |
| Reaction Temperature | 60 - 80°C | 37 - 70°C | Room Temperature to 60°C |
| Derivative Stability | Moderate, sensitive to moisture | Moderate, sensitive to moisture | High |
| By-products | Volatile | Very Volatile | Acetic acid (requires quenching) |
| Typical LOD/LOQ | Low (ng/L to µg/L range) | Low (ng/L to µg/L range) | Low to moderate (µg/L range) |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for each derivatization agent. Note: These are starting points and should be optimized for the specific trimethylphenol isomers and analytical instrumentation used.
Silylation with BSTFA (+ 1% TMCS)
This protocol is suitable for converting trimethylphenols to their more volatile trimethylsilyl (TMS) ethers.
Materials:
-
Trimethylphenol standard or sample extract
-
BSTFA + 1% TMCS
-
Pyridine (B92270) (anhydrous)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the trimethylphenols into a suitable organic solvent. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are highly moisture-sensitive.[1]
-
Reconstitution: Dissolve the dried residue in a small volume of anhydrous solvent (e.g., 100 µL of pyridine or acetonitrile).
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the sample solution.[1]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[1]
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Silylation with MSTFA
MSTFA is a powerful silylating agent that often provides rapid and complete derivatization.
Materials:
-
Trimethylphenol standard or sample extract
-
MSTFA
-
Pyridine (anhydrous)
-
Heating block or shaker
-
GC vials with inserts
Procedure:
-
Sample Preparation: As with BSTFA, ensure the sample is completely dry.
-
Methoximation (Optional but recommended for complex matrices): To prevent issues with tautomers of other compounds in the sample, a methoximation step can be performed first. Add 80 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and heat at 40°C for 90 minutes with agitation.
-
Derivatization: Add 80 µL of MSTFA to the vial.
-
Reaction: Tightly cap the vial and heat at 37-40°C for 30-90 minutes with agitation.[2]
-
Analysis: Cool to room temperature before GC-MS injection.
Acetylation with Acetic Anhydride
This method converts trimethylphenols to their corresponding acetate esters.
Materials:
-
Trimethylphenol standard or sample extract
-
Acetic anhydride
-
Pyridine
-
Saturated sodium bicarbonate solution
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (B86663)
-
GC vials
Procedure:
-
Sample Preparation: The sample can be in a suitable organic solvent.
-
Derivatization: To the sample, add 100 µL of pyridine followed by 200 µL of acetic anhydride.[1]
-
Reaction: Vortex the mixture and allow it to react at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for complete derivatization of some phenols.[1]
-
Quenching and Extraction: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Extract the acetylated derivative with a suitable organic solvent (e.g., 1 mL of ethyl acetate).
-
Drying and Analysis: Dry the organic extract over anhydrous sodium sulfate and transfer it to a GC vial for analysis.
Visualizing the Workflow
A clear understanding of the experimental process is essential. The following diagram illustrates the general workflow for trimethylphenol analysis following derivatization.
Caption: General experimental workflow for trimethylphenol analysis by GC-MS.
Concluding Remarks
The selection of an appropriate derivatization agent for trimethylphenol analysis is a critical decision that depends on several factors, including the specific isomers of interest, the sample matrix, available instrumentation, and cost considerations.
-
For high-throughput screening and applications where the highest sensitivity is required, the potent silylating agents MSTFA and BSTFA (+TMCS) are excellent choices. Their volatile by-products lead to cleaner chromatograms. However, the moisture sensitivity of these reagents and their derivatives necessitates careful sample handling in an anhydrous environment. The derivatives are also less stable over time and should be analyzed promptly.[1]
-
Acetic anhydride provides a robust and cost-effective alternative. The resulting acetate derivatives are generally more stable, allowing for greater flexibility in analysis time.[3] This method is particularly advantageous when dealing with less sterically hindered phenols and when the presence of water in the initial sample cannot be completely avoided (though anhydrous conditions are still preferred for optimal results).
Ultimately, for any quantitative analysis, it is imperative to perform thorough method validation, including an assessment of derivatization efficiency, linearity, precision, and accuracy, using the chosen derivatization agent and the specific trimethylphenol isomers under investigation.
References
A Comparative Guide to the Biological Activities of 3,4,5-Trimethylphenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3,4,5-trimethylphenol and its various isomers. The objective is to present a clear, data-driven overview of their antioxidant, antimicrobial, and anti-inflammatory properties to aid in research and development. This document summarizes available quantitative data, details experimental methodologies, and visualizes known signaling pathways.
Introduction
Trimethylphenols are a group of isomeric organic compounds with the chemical formula C₉H₁₂O. The position of the three methyl groups on the phenol (B47542) ring significantly influences their physicochemical properties and, consequently, their biological activities. Understanding these structure-activity relationships is crucial for applications in drug discovery, antioxidant formulations, and as chemical intermediates. This guide focuses on a comparative analysis of this compound and its isomers, including 2,3,5-trimethylphenol, 2,3,6-trimethylphenol, and 2,4,6-trimethylphenol (B147578).
Comparative Biological Activity
The biological activities of this compound and its isomers are multifaceted, with the most notable being their antioxidant, antimicrobial, and anti-inflammatory effects. The positioning of the methyl groups affects the steric hindrance and electron-donating nature of the hydroxyl group, which are key determinants of these activities.
Antioxidant Activity
The antioxidant capacity of trimethylphenol isomers is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. The stability of the resulting phenoxyl radical is influenced by the position and number of electron-donating methyl groups.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of various trimethylphenol isomers have been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant potency.
| Compound | Assay | IC50 (µM) | Reference |
| 2,4,6-Trimethylphenol | DPPH | 14.5 | [1] |
| This compound | DPPH | Data Not Available | |
| 2,3,5-Trimethylphenol | DPPH | Data Not Available | |
| 2,3,6-Trimethylphenol | DPPH | Data Not Available | |
| 2,4,5-Trimethylphenol | DPPH | Data Not Available |
Note: The lack of publicly available, directly comparable IC50 values for all isomers under identical experimental conditions highlights a research gap.
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties, which often involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity, influenced by the methyl groups, can affect the compound's ability to penetrate microbial cell walls.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data Not Available | |
| 2,4,6-Trimethylphenol | Staphylococcus aureus | Data Not Available | |
| 2,3,5-Trimethylphenol | Staphylococcus aureus | Data Not Available | |
| 2,3,6-Trimethylphenol | Staphylococcus aureus | Data Not Available | |
| 2,4,5-Trimethylphenol | Staphylococcus aureus | Data Not Available |
Anti-inflammatory Activity
The anti-inflammatory potential of phenolic compounds is often linked to their antioxidant properties and their ability to modulate inflammatory signaling pathways.
Comparative Anti-inflammatory Potential
| Compound | Target/Assay | Effect | Reference |
| 2,4,6-Trimethylphenol | Cyclooxygenase-2 (COX-2) | Binds to the active site | [2] |
| 2,4,6-Trimethylphenol | Cox2 mRNA expression (LPS-activated RAW264.7 cells) | Inhibition | [3] |
| This compound | - | Data Not Available |
Note: While a specific IC50 value for COX-2 inhibition by 2,4,6-trimethylphenol is not available, its binding to the active site suggests a potential inhibitory mechanism.
Signaling Pathways and Mechanisms of Action
The biological effects of trimethylphenols are mediated through various cellular signaling pathways. While specific data for each isomer is limited, the known mechanisms of related phenolic compounds provide insights into their potential modes of action.
Antioxidant and Anti-inflammatory Signaling
Phenolic compounds are known to modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, they can reduce the production of pro-inflammatory mediators. The antioxidant activity of these compounds can also indirectly contribute to their anti-inflammatory effects by reducing oxidative stress, which is a known trigger for inflammatory responses.
Caption: Potential signaling pathways modulated by trimethylphenol isomers.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for the key assays mentioned in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is used to measure the capacity of a compound to act as a free radical scavenger or hydrogen donor.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have a deep violet color.
-
Sample Preparation: Prepare stock solutions of the test compounds (trimethylphenol isomers) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the sample and standard solutions in triplicate. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).[4]
-
Preparation of Test Compounds: Prepare stock solutions of the trimethylphenol isomers in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microplate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
This comparative guide highlights the potential of this compound and its isomers as biologically active compounds. The available data, particularly for 2,4,6-trimethylphenol, suggests promising antioxidant and anti-inflammatory properties. However, a significant lack of direct comparative data for all isomers in standardized assays is evident. Further research is required to fully elucidate the structure-activity relationships and to quantify the biological activities of each isomer comprehensively. The experimental protocols and workflow diagrams provided herein serve as a foundation for future investigations in this area.
References
A Comparative Guide: 3,4,5-Trimethylphenol vs. Butylated Hydroxytoluene (BHT) as Antioxidants
In the realm of antioxidant research and development, a thorough understanding of the comparative efficacy of different phenolic compounds is crucial for the selection of appropriate candidates for various applications, from pharmaceutical development to industrial stabilization. This guide provides a detailed comparison of the antioxidant properties of 3,4,5-Trimethylphenol and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT).
While extensive experimental data is available for BHT, quantifying its antioxidant capacity across various assays, there is a notable scarcity of publicly available, direct experimental data for this compound. Consequently, this guide presents a quantitative analysis of BHT's performance and a qualitative assessment of this compound's potential antioxidant activity based on established structure-activity relationships for phenolic compounds.
Executive Summary
Quantitative Comparison of Antioxidant Performance
The following tables summarize the available quantitative data for the antioxidant activity of BHT. A corresponding dataset for this compound is not available for a direct comparison.
Table 1: Radical Scavenging Activity (IC50 Values)
| Antioxidant Assay | This compound (IC50) | Butylated Hydroxytoluene (BHT) (IC50) |
| DPPH Radical Scavenging | Data not available | 36 µg/mL[1], 171.7 ± 8.2 µg/mL, 202.35 µg/mL[2] |
| ABTS Radical Scavenging | Data not available | 13 µg/mL[3] |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Inhibition of Lipid Peroxidation
| Assay | This compound | Butylated Hydroxytoluene (BHT) |
| Linoleic Acid Peroxidation | Data not available | Showed strong inhibitory effects on the oxidation of linoleic acid.[4] |
| Iron + Ascorbate-induced Lipid Peroxidation in Caco-2 cells | Data not available | Markedly decreased malondialdehyde levels, indicating inhibition of lipid peroxidation.[5] |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | This compound (IC50) | Butylated Hydroxytoluene (BHT) (IC50) |
| Human Promyelocytic Leukemia (HL-60) | Data not available | 0.2-0.3 mM[1] |
| Isolated Rat Hepatocytes | Data not available | Cytotoxic in a concentration-dependent manner (100 to 750 µM).[6] |
Mechanism of Antioxidant Action
Both this compound and BHT function as antioxidants primarily through the mechanism of hydrogen atom transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance and, in the case of BHT, by the steric hindrance provided by the bulky tert-butyl groups.
General mechanism of free radical scavenging by phenolic antioxidants.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Workflow:
Experimental workflow for the DPPH radical scavenging assay.
Procedure:
-
Preparation of Reagents: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol and a series of dilutions of the test compound (this compound or BHT) and a standard antioxidant in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound or standard. A control containing only the DPPH solution and methanol is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time, typically 30 minutes.
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction and Measurement: A specific volume of the diluted ABTS•+ solution is added to various concentrations of the test compound or standard. The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Procedure:
-
Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., linoleic acid emulsion or tissue homogenate) is incubated with a pro-oxidant (e.g., FeSO4) in the presence and absence of the test antioxidant at various concentrations.
-
TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium is added to the reaction mixture and heated (e.g., at 95°C for 60 minutes).
-
Measurement: After cooling, the absorbance of the resulting pink-colored complex is measured at 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without antioxidant).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Workflow:
Experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Cells (e.g., HL-60) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or BHT) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement and Calculation: The absorbance is measured at approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined.
Discussion and Future Directions
The available data clearly establishes BHT as a potent antioxidant, with demonstrated efficacy in scavenging free radicals and inhibiting lipid peroxidation.[4][5][[“]][[“]][9] Its cytotoxic effects appear to be concentration-dependent and may be related to its impact on cell membranes and mitochondrial function.[1][6]
For this compound, a quantitative comparison is hampered by the lack of direct experimental evidence. However, based on the principles of structure-activity relationships for phenolic antioxidants, the presence of three electron-donating methyl groups on the phenol (B47542) ring is expected to enhance its antioxidant capacity.[10] These groups can stabilize the phenoxyl radical formed after hydrogen donation, potentially making it an effective antioxidant.
To provide a definitive comparison, further research is essential to determine the IC50 values of this compound in standardized antioxidant assays such as DPPH, ABTS, and lipid peroxidation inhibition assays. Additionally, its cytotoxicity profile needs to be established using relevant cell lines. Such studies would enable a direct and quantitative comparison with BHT and other established antioxidants, providing valuable information for researchers and drug development professionals in selecting the most appropriate antioxidant for their specific needs.
References
- 1. Cytotoxicity and apoptosis induction by butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Butylated Hydroxytoluene (BHT) Protects SH-SY5Y Neuroblastoma Cells from Ferroptotic Cell Death: Insights from In Vitro and In Vivo Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The antioxidant BHT normalizes some oxidative effects of iron + ascorbate on lipid metabolism in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of butylated hydroxyanisole and butylated hydroxytoluene in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Synthesis of 3,4,5-Trimethylphenol: A Comparative Guide to Synthetic Pathways
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of specific isomers of substituted phenols is a critical task. 3,4,5-Trimethylphenol, a key building block in various applications, presents a unique synthetic challenge. This guide provides a quantitative comparison of potential synthesis routes for this compound, offering detailed experimental insights and objective data to inform methodological choices.
At a Glance: Comparison of Synthetic Routes
| Route No. | Starting Material(s) | Key Transformation | Reported Yield (%) | Purity (%) | Key Advantages | Key Challenges |
| 1 | 3,5-Dimethylphenol (B42653), Methanol (B129727) | Vapor-Phase Alkylation | Data not available | Data not available | Potentially direct route | High temperatures, catalyst selection, potential for isomer formation |
| 2 | Isophorone (B1672270) | Multi-step (Aromatization) | Data not available | Data not available | Readily available starting material | Multiple reaction steps, optimization of each step required |
| 3 | 1,3,5-Trimethylbenzene (Mesitylene) | Sulfonation followed by alkali fusion | Data not available | Data not available | Established industrial method for phenols | Harsh reaction conditions, waste generation |
Route 1: Vapor-Phase Methylation of 3,5-Dimethylphenol
This approach involves the direct methylation of 3,5-dimethylphenol using methanol in the vapor phase over a solid acid or metal oxide catalyst. This method is theoretically one of the most direct routes to this compound.
Experimental Protocol
A general procedure for the vapor-phase alkylation of phenols involves the following steps:
-
Catalyst Preparation: A suitable catalyst, such as magnesium oxide or a mixed metal oxide, is packed into a fixed-bed reactor.
-
Reactant Preparation: A feed mixture of 3,5-dimethylphenol and methanol, often with a carrier gas like nitrogen, is prepared.
-
Reaction: The reactant mixture is vaporized and passed over the heated catalyst bed. Reaction temperatures typically range from 400°C to 600°C.
-
Product Collection: The product stream is cooled and condensed to collect the liquid products.
-
Purification: The crude product is then purified, typically by fractional distillation, to isolate the this compound isomer.
Logical Workflow for Route 1
Caption: Workflow for the vapor-phase methylation of 3,5-dimethylphenol.
Route 2: Multi-Step Synthesis from Isophorone
Isophorone, a readily available industrial chemical, can serve as a starting point for the synthesis of various aromatic compounds. A potential pathway to this compound involves the aromatization of an isophorone derivative.
Experimental Protocol
A hypothetical multi-step synthesis could proceed as follows:
-
Grignard Reaction: Isophorone is reacted with a methylmagnesium halide (Grignard reagent) to introduce a methyl group at the carbonyl carbon, forming a tertiary alcohol.
-
Dehydration: The resulting alcohol is dehydrated using an acid catalyst to yield a mixture of trimethyl-substituted cyclohexadienes.
-
Aromatization: The cyclohexadiene mixture is then aromatized. This step can be achieved through catalytic dehydrogenation over a catalyst such as palladium on carbon at elevated temperatures, leading to the formation of 1,3,5-trimethylbenzene (mesitylene) and potentially other isomers.
-
Functionalization: The resulting trimethylbenzene would then require further functionalization, such as sulfonation followed by alkali fusion, to introduce the hydroxyl group at the desired position.
Note: This route is more complex and likely to have a lower overall yield due to the multiple steps involved. Each step would require careful optimization to maximize the yield of the desired intermediate. Quantitative data for the direct conversion of isophorone to this compound is not available.
Signaling Pathway for Isophorone Aromatization
Caption: Multi-step synthesis pathway from isophorone.
Route 3: Synthesis from 1,3,5-Trimethylbenzene (Mesitylene)
A classical approach to synthesizing phenols involves the sulfonation of an aromatic hydrocarbon followed by fusion with an alkali hydroxide.
Experimental Protocol
-
Sulfonation: 1,3,5-Trimethylbenzene (mesitylene) is treated with fuming sulfuric acid to introduce a sulfonic acid group onto the aromatic ring, forming mesitylenesulfonic acid.
-
Alkali Fusion: The resulting sulfonic acid is then fused with a strong base, such as sodium hydroxide, at high temperatures. This reaction displaces the sulfonic acid group with a hydroxyl group.
-
Acidification: The reaction mixture is cooled and then acidified to protonate the phenoxide and yield this compound.
-
Purification: The product is isolated and purified, for example, by crystallization or distillation.
Note: While this is a well-established method for phenol (B47542) synthesis, it requires harsh reaction conditions and can generate significant amounts of waste. The yield and purity would be highly dependent on the precise control of the reaction parameters. The landmark 1949 paper in the Journal of the American Chemical Society likely provides a detailed procedure for a related synthesis, but the full experimental details were not accessible for this review.
Logical Relationship for Sulfonation-Fusion Route
Caption: Synthesis of this compound via sulfonation-fusion.
Conclusion
The synthesis of this compound remains an area ripe for methodological development and optimization. While direct vapor-phase methylation of 3,5-dimethylphenol appears to be the most straightforward route, a lack of specific quantitative data necessitates further investigation to determine its viability and efficiency. The multi-step synthesis from isophorone offers a pathway from a readily available starting material but is likely hampered by lower overall yields and increased complexity. The classical sulfonation-fusion route, while established for phenol synthesis in general, involves harsh conditions that may not be ideal for all applications.
For researchers and drug development professionals, the choice of synthesis route will depend on factors such as the availability of starting materials, the required scale of production, and the tolerance for harsh reaction conditions and complex purification procedures. This guide highlights the current landscape and underscores the need for further research to develop a robust, high-yield, and scalable synthesis for this compound.
Method Validation for the Analysis of 3,4,5-Trimethylphenol in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of specific chemical entities within complex matrices is a critical aspect of ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of validated analytical methodologies for the determination of 3,4,5-trimethylphenol, a substituted phenolic compound, in various complex sample types. The selection of an appropriate analytical method is contingent upon several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
This document outlines the performance characteristics of common analytical techniques, presents detailed experimental protocols, and provides visual workflows to aid in method selection and implementation.
Method Performance Comparison
The choice of an analytical technique for the quantification of this compound significantly impacts the quality and reliability of the resulting data. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) are the most prevalent methods for the analysis of phenolic compounds. The following table summarizes the typical performance of these techniques. It is important to note that while specific validation data for this compound is not extensively available in the public domain, the data presented here is based on established methods for closely related alkylphenols and serves as a reliable benchmark.[1]
| Analytical Technique | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water | LOD: low ng/L range (with derivatization and SPME for similar phenols)[1][2] | > 0.99[2] | 85-122% (for similar compounds)[2] | < 16%[1][2] |
| Soil/Sediment | Data not readily available for this compound specifically. | - | - | - | |
| High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection | Water | LOQ: 4.38 to 167 ng/L (for a range of 17 phenols)[2] | > 0.999[2] | 86.2–95.1% (for a range of 17 phenols)[2] | Data not readily available. |
| Soil | Detection Limit: 0.035 mg/kg (for total phenols, including isomers)[2] | > 0.993[1] | 87.5 - 105.2%[1] | < 12.0%[1] |
Experimental Workflows
A generalized workflow for the analysis of this compound in a complex matrix involves several key stages, from sample acquisition to final data interpretation.
The following diagram provides a comparative overview of the decision-making process when selecting between GC-MS and HPLC-UV for the analysis of this compound.
Detailed Experimental Protocols
The successful implementation of any analytical method relies on a meticulously detailed protocol. The following sections provide representative methodologies for the analysis of this compound using GC-MS and HPLC. These protocols are general guidelines and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to improve their volatility and chromatographic behavior.[2]
1. Sample Preparation (Water Samples using SPME)
-
To a 10 mL water sample in a vial, add a suitable internal standard (e.g., a deuterated analog).
-
For derivatization, add acetic anhydride (B1165640) and a suitable buffer to adjust the pH. This converts the phenol (B47542) to a more volatile acetate (B1210297) ester.[2]
-
Heat the sample (e.g., at 80°C for 30 minutes) with agitation to facilitate the reaction.[2]
-
Expose a Solid-Phase Microextraction (SPME) fiber (e.g., Polydimethylsiloxane - PDMS coating) to the headspace above the sample for a defined period to allow for the adsorption of the derivatized analyte.[2]
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, with a temperature of 250°C.[2]
-
Column: A capillary column suitable for separating phenolic compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2][3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp to a final temperature of 280-300°C.[1][2]
-
-
Mass Spectrometer (MS) Conditions:
3. Quality Control
-
Analyze procedural blanks and spiked samples to assess for contamination and matrix effects.[2]
-
Perform a multi-point calibration using standards of derivatized this compound to establish a calibration curve.[2]
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
HPLC is a robust and versatile technique suitable for a wide range of analytes. For phenolic compounds, reversed-phase chromatography is typically employed.[4][5]
1. Sample Preparation
-
Solid Samples (e.g., Soil, Tissue):
-
Liquid Samples:
-
Dilute the sample with the mobile phase or a suitable solvent to a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter.[5]
-
2. HPLC Analysis
-
HPLC System Conditions:
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[4][6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[6][7]
-
Detection: UV or DAD detector set at the wavelength of maximum absorbance for this compound (approximately 270-275 nm).[6][7]
-
3. Quality Control
-
Prepare a series of working standard solutions by serially diluting a primary stock solution to construct a calibration curve.[5]
-
Analyze blanks and quality control samples at regular intervals to ensure the stability and accuracy of the analysis.
Conclusion
Both GC-MS and HPLC-UV are powerful and reliable techniques for the analysis of this compound in complex matrices. GC-MS, particularly when coupled with derivatization and SPME, offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and unambiguous identification.[1] HPLC-UV provides a robust and straightforward alternative, especially for samples where the analyte concentration is higher and derivatization is not desirable.[7] The ultimate choice of method will depend on the specific analytical requirements, including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Proper method validation is imperative to ensure the generation of accurate and defensible data.
References
A Comparative Guide to the Quantification of 3,4,5-Trimethylphenol: Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount for ensuring the validity of experimental results and the quality of pharmaceutical products. 3,4,5-Trimethylphenol, a substituted phenol (B47542), is a key intermediate in various chemical syntheses. This guide provides a comparative overview of common analytical methods for the quantification of this compound, with a focus on their accuracy and precision.
Due to a lack of extensive publicly available data specifically for this compound, this guide leverages performance data from structurally similar compounds, such as other trimethylphenol isomers and methoxy-trimethylphenol derivatives, to provide a reliable reference. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Performance Comparison
The choice of an analytical method for quantifying this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of HPLC and GC-MS based on data from analogous compounds.
| Analytical Technique | Typical Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) |
| High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection | Pharmaceutical preparations, Reaction mixtures | LOQ: 0.3 µg/mL[1] | > 0.999[1] | 98.0% - 102.0%[1] | < 2.0%[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Environmental samples (water, soil), Biological matrices | LOD: low ng/L range (with derivatization)[2][3] | ≥ 0.999[3] | 91 - 112%[3] | < 16%[3] |
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a robust and widely used technique for the analysis of phenolic compounds.[2][4] It offers excellent precision and accuracy for quantifying this compound in relatively clean sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, making it particularly suitable for analyzing complex matrices and for trace-level detection.[2][3] To improve the volatility of phenolic compounds like this compound, a derivatization step is often employed.[5] While GC-MS can offer lower detection limits, the sample preparation can be more extensive, potentially leading to slightly lower precision compared to HPLC for less complex samples.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC and GC-MS analysis of trimethylphenols.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method for the analysis of a similar compound, 2-Methoxy-3,4,5-trimethylphenol.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v) with 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: Approximately 275 nm.[1]
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.[1] From this stock, prepare a series of working standard solutions by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase.[1] The solution should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection.[1]
3. Quantification:
-
Quantification is performed by comparing the peak area of the analyte in the sample to the calibration curve generated from the working standard solutions.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of phenolic compounds, which would be applicable to this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for phenol analysis (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]
-
Carrier Gas: Helium.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[3]
2. Sample Preparation and Derivatization:
-
Extraction: For solid or liquid samples, an appropriate extraction technique such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to isolate the analyte from the matrix.
-
Derivatization: To improve volatility, the extracted this compound is derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5] The reaction typically involves heating the dried sample residue with the silylating agent in a suitable solvent.[5]
3. Quantification:
-
An internal standard (e.g., a deuterated analog) is often used to improve the accuracy and precision of the quantification. The concentration of the analyte is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound.
Conclusion
Both HPLC and GC-MS are suitable techniques for the quantification of this compound, each with its own advantages. HPLC with UV/DAD detection offers a straightforward, robust, and highly precise method for routine analysis in less complex matrices.[1][2] For trace-level analysis in complex samples where high sensitivity and specificity are required, GC-MS with derivatization is the preferred method.[2][3] The selection of the most appropriate technique should be based on the specific analytical requirements, including the nature of the sample, the expected concentration range of the analyte, and the available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the obtained results.
References
A Comparative Guide to the Stability of Trimethylphenol Isomers for Researchers and Drug Development Professionals
An objective analysis of the thermodynamic stability of 2,3,5-trimethylphenol (B45783), 2,3,6-trimethylphenol, and 2,4,6-trimethylphenol (B147578), supported by available experimental data and detailed experimental protocols.
The stability of active pharmaceutical ingredients and their intermediates is a critical parameter in drug development and manufacturing. Trimethylphenol isomers, key building blocks in the synthesis of various pharmaceuticals, including Vitamin E, exhibit differing stability profiles based on the substitution pattern of the methyl groups on the phenol (B47542) ring. Understanding these differences is crucial for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling protocols. This guide provides a comparative analysis of the thermodynamic stability of three common trimethylphenol isomers: 2,3,5-trimethylphenol, 2,3,6-trimethylphenol, and 2,4,6-trimethylphenol.
Relative Stability of Trimethylphenol Isomers: A Data-Driven Comparison
The thermodynamic stability of a compound is inversely related to its standard enthalpy of formation (ΔHf°); a more negative value indicates greater stability. The following table summarizes the available experimental data for the solid-state standard enthalpy of formation of the trimethylphenol isomers.
| Isomer | CAS Number | Standard Enthalpy of Formation (ΔHf°) (solid, 298.15 K) | Data Source |
| 2,4,6-Trimethylphenol | 527-60-6 | -270 kJ/mol | NIST WebBook[1] |
| 2,3,6-Trimethylphenol | 2416-94-6 | Data available in NIST/TRC Web Thermo Tables | NIST/TRC Web Thermo Tables[2][3] |
| 2,3,5-Trimethylphenol | 697-82-5 | Not experimentally determined |
Due to the lack of a complete experimental dataset for a direct comparison, computational chemistry studies can provide valuable insights into the relative stabilities of these isomers. Such studies often calculate the Gibbs free energy of formation, which considers both enthalpy and entropy, offering a comprehensive measure of thermodynamic stability under standard conditions. Researchers are encouraged to consult recent computational chemistry literature for a more complete understanding of the relative stabilities.
Experimental Protocols for Determining Thermochemical Data
The following sections detail the methodologies for the key experimental techniques used to determine the thermodynamic stability of phenolic compounds.
Determination of the Heat of Combustion using Bomb Calorimetry
This method is employed to measure the heat released during the complete combustion of a substance at constant volume, from which the standard enthalpy of formation can be calculated.
Materials:
-
Oxygen bomb calorimeter
-
Benzoic acid (standard for calibration)
-
Trimethylphenol isomer sample
-
Fuse wire
-
Distilled water
-
Oxygen cylinder with pressure regulator
-
Pellet press
-
Analytical balance (accurate to 0.1 mg)
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 g of benzoic acid and form it into a pellet.
-
Measure a precise length of fuse wire and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.
-
Add 1 mL of distilled water to the bomb to saturate the internal atmosphere.
-
Seal the bomb and charge it with pure oxygen to a pressure of approximately 25-30 atm.
-
Immerse the bomb in the calorimeter bucket containing a known volume of water.
-
Ignite the sample and record the temperature change of the water bath until a stable maximum temperature is reached.
-
Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.
-
-
Sample Analysis:
-
Repeat the procedure using a precisely weighed pellet (approximately 0.8-1.0 g) of the trimethylphenol isomer.
-
Ignite the sample and record the temperature rise.
-
Calculate the heat of combustion of the isomer using the determined heat capacity of the calorimeter and the measured temperature change.
-
Correct the calculated heat of combustion for the heat released by the combustion of the fuse wire and the formation of any nitric acid from residual nitrogen in the bomb.
-
From the corrected heat of combustion, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.
-
Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine melting points, decomposition temperatures, and enthalpies of phase transitions, which are indicative of thermal stability.
Materials:
-
Differential Scanning Calorimeter (DSC) with a cooling system
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
-
Analytical balance (accurate to 0.01 mg)
-
Trimethylphenol isomer sample
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the trimethylphenol isomer into a hermetically sealed aluminum pan.
-
Seal the pan using a crimper. This is crucial to prevent the sublimation of the sample at elevated temperatures.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 300 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
The resulting DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
The onset temperature of the decomposition peak is an indicator of the thermal stability of the isomer. A higher onset temperature suggests greater thermal stability.
-
The enthalpy of fusion (melting) can be calculated from the area of the melting peak.
-
Discussion of Isomer Stability
The relative stability of trimethylphenol isomers is influenced by a combination of steric and electronic effects arising from the positions of the three methyl groups on the aromatic ring.
-
Steric Effects: Methyl groups are bulky, and their proximity to each other and to the hydroxyl group can introduce steric strain, which destabilizes the molecule. Isomers with adjacent methyl groups (e.g., 2,3,5- and 2,3,6-trimethylphenol) are likely to experience more steric hindrance than 2,4,6-trimethylphenol, where the methyl groups are more spread out.
-
Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. This can influence the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group. The position of the methyl groups relative to the hydroxyl group will determine the extent of their electronic influence on the overall stability of the molecule and its corresponding phenoxide ion.
Generally, it is expected that 2,4,6-trimethylphenol would be the most stable isomer due to the symmetrical substitution pattern which minimizes steric repulsion between the methyl groups. The ortho and para positions of the methyl groups also allow for effective delocalization of electron density. A comprehensive comparison, however, requires a complete set of experimental or high-level computational data for all isomers.
References
A Comparative Guide to the Trace Analysis of 3,4,5-Trimethylphenol: GC-MS vs. HPLC
The accurate quantification of trace levels of 3,4,5-Trimethylphenol, a substituted phenolic compound of interest in various chemical and pharmaceutical applications, necessitates robust and sensitive analytical methodologies. This guide provides a comparative overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method and a High-Performance Liquid Chromatography (HPLC) method for the trace analysis of this compound. The information is tailored for researchers, scientists, and drug development professionals seeking to establish reliable analytical protocols.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of polar compounds like phenols, a derivatization step is often employed to enhance volatility and improve chromatographic peak shape.
Experimental Protocol: GC-MS with Derivatization
1. Sample Preparation and Derivatization:
-
Extraction: For solid samples, an extraction with a suitable organic solvent such as methylene (B1212753) chloride or a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) (4:1 v/v) is performed.[1] For aqueous samples, solid-phase extraction (SPE) using a polystyrene copolymer phase can be utilized.[2]
-
Derivatization: The extracted this compound is derivatized to a less polar and more volatile compound. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or by acetylation using acetic anhydride.[3][4] The reaction is typically carried out by heating the sample extract with the derivatizing agent.
-
Final Preparation: After derivatization, the sample is reconstituted in a suitable solvent like hexane (B92381) for injection into the GC-MS system.[3]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent Intuvo 9000 GC or similar system.[1]
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the derivatized analyte.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60°C) and ramps up to a final temperature of around 300°C to ensure the elution of the derivatized phenol.[5]
-
Mass Spectrometer:
3. Quality Control and Calibration:
-
Internal Standard: To ensure accuracy and account for variations in sample preparation and injection, an isotopically labeled internal standard is recommended.
-
Calibration: A multi-point calibration curve is constructed using standards of derivatized this compound at various concentrations (e.g., 1, 5, 20, 50, and 100 µg/mL).[1] The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.[1]
Performance Data (Representative)
The following table summarizes typical validation parameters for a GC-MS method for the analysis of phenolic compounds. These values are indicative and would need to be experimentally verified for this compound.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/L |
| Accuracy (Recovery) | 80 - 115% |
| Precision (RSD) | < 15% |
Data synthesized from literature on phenolic compound analysis.[2][3][7]
Workflow for GC-MS Analysis
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For phenolic compounds, reversed-phase HPLC with UV detection is a common approach.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Extraction: Similar to the GC-MS method, extraction from the sample matrix is the first step. For soil samples, a mixture of methanol (B129727) and deionized water can be used.[5]
-
Filtration: The extract is filtered through a 0.45 µm filter to remove particulate matter before injection.[5]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column is typically used for the separation of phenolic compounds.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with 0.1% acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.[5][8]
-
Flow Rate: A typical flow rate is around 1 mL/min.[5]
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.[5]
3. Quality Control and Calibration:
-
Internal Standard: An appropriate internal standard that is structurally similar to the analyte but well-resolved chromatographically should be used.
-
Calibration: A calibration curve is prepared using a series of this compound standards of known concentrations.
Performance Data (Representative)
The following table outlines the expected performance of an HPLC-UV method for the analysis of phenolic compounds.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Accuracy (Recovery) | 85 - 110% |
| Precision (RSD) | < 10% |
Data synthesized from literature on phenolic compound analysis by HPLC.
Logical Relationship of Method Selection
Comparison Summary
| Feature | GC-MS with Derivatization | HPLC-UV |
| Principle | Separation of volatile compounds in the gas phase with mass-based detection. | Separation of compounds in the liquid phase with UV absorbance detection. |
| Sensitivity | Generally higher, especially in SIM mode. | Good, but typically lower than GC-MS (SIM). |
| Specificity | Very high due to mass fragmentation patterns. | Lower, relies on chromatographic retention time and UV spectrum. |
| Sample Preparation | More complex, requires a derivatization step. | Simpler, usually involves extraction and filtration. |
| Throughput | Can be lower due to longer run times and sample preparation. | Can be higher with faster gradient methods. |
| Cost | Higher initial instrument cost and maintenance. | Lower initial instrument cost and maintenance. |
| Robustness | Can be affected by matrix interferences and derivatization efficiency. | Generally robust for a wide range of matrices. |
Conclusion
Both GC-MS and HPLC are suitable techniques for the trace analysis of this compound. The choice of method depends on the specific requirements of the analysis.
-
GC-MS is the preferred method when very high sensitivity and specificity are required, for instance, in complex matrices or for regulatory purposes where unambiguous identification is crucial. The additional sample preparation step of derivatization is a key consideration.
-
HPLC-UV offers a simpler, more cost-effective, and often faster alternative, making it well-suited for routine analysis and quality control where slightly lower sensitivity is acceptable.
For any application, it is imperative to perform a thorough method validation for this compound in the specific sample matrix to ensure the accuracy and reliability of the results.
References
- 1. agilent.com [agilent.com]
- 2. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Guide to the Cross-Reactivity of 3,4,5-Trimethylphenol in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity of 3,4,5-trimethylphenol in immunoassays designed for other structurally similar phenolic compounds. Due to the absence of direct experimental data for this compound in the scientific literature, this document outlines a predictive framework based on structural similarity and provides detailed experimental protocols to enable researchers to perform their own cross-reactivity assessments.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are highly specific analytical methods that rely on the binding of an antibody to its target antigen. However, the specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a molecule that is structurally similar, but not identical, to the target analyte. For small molecules like phenolic compounds, even minor structural variations can significantly impact antibody binding, potentially leading to inaccurate quantification and false-positive results.
The potential for this compound to cross-react in an immunoassay is dependent on the specificity of the antibody used, which is determined by the hapten design employed during the antibody's development. An antibody raised against a specific phenolic compound will have a binding pocket that recognizes the unique shape, size, and charge distribution of that molecule.
Predictive Comparison of Cross-Reactivity
In the absence of direct experimental data, we can predict the potential for this compound to cross-react in immunoassays for other phenolic compounds by comparing their chemical structures. The key features of this compound are the phenol (B47542) group and the three methyl groups at positions 3, 4, and 5.
Table 1: Predicted Cross-Reactivity of this compound in Various Phenolic Compound Immunoassays
| Target Analyte of Immunoassay | Structural Comparison with this compound | Predicted Cross-Reactivity of this compound | Rationale for Prediction |
| Bisphenol A (BPA) | BPA has two phenol rings connected by a central carbon atom with two methyl groups. This compound has a single phenol ring with three methyl groups. | Low | The overall size, shape, and steric hindrance are significantly different. An antibody specific to the two-ring structure of BPA is unlikely to bind effectively to the single-ring structure of this compound. |
| 4-Nonylphenol | 4-Nonylphenol has a long, branched nonyl group at the para position. This compound has three methyl groups. | Low to Moderate | While both are alkylphenols, the size and conformation of the alkyl substituents are very different. The bulky nonyl group is a primary recognition feature for anti-nonylphenol antibodies. The smaller methyl groups of this compound may not fit well into the antibody's binding site. |
| 4-Octylphenol | Similar to 4-nonylphenol, but with an octyl group. | Low to Moderate | The rationale is the same as for 4-nonylphenol. The significant difference in the alkyl chain length and branching compared to the three methyl groups makes strong cross-reactivity unlikely. |
| Phenol (unsubstituted) | Phenol lacks any alkyl substituents. | Low | An antibody raised against the small, unsubstituted phenol molecule would likely have a binding pocket that is too small to accommodate the three methyl groups of this compound, leading to steric hindrance. |
| 2,4,6-Trichlorophenol | Has three chlorine atoms instead of methyl groups. | Very Low | The electronic properties and size of chlorine atoms are significantly different from methyl groups, which would drastically alter the binding interaction with a specific antibody. |
Experimental Protocol for Determining Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and appropriate method.
Principle of Competitive ELISA
In a competitive ELISA for a small molecule, the analyte of interest in the sample (unlabeled antigen) competes with a fixed amount of enzyme-labeled antigen for a limited number of binding sites on a specific antibody that is pre-coated on a microplate well. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. A higher concentration of the analyte in the sample results in less labeled antigen binding to the antibody and, consequently, a weaker signal.
Materials
-
Microplate pre-coated with antibody specific to the target analyte (e.g., anti-BPA antibody)
-
Target analyte standard (e.g., Bisphenol A)
-
This compound
-
Enzyme-conjugated target analyte (e.g., BPA-HRP)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure
-
Preparation of Standards and Test Compound:
-
Prepare a series of dilutions of the target analyte standard in assay buffer to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare a similar series of dilutions for this compound in assay buffer.
-
-
Competitive Reaction:
-
To the antibody-coated microplate wells, add 50 µL of either the standard solutions or the this compound solutions.
-
Immediately add 50 µL of the enzyme-conjugated target analyte to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
-
Washing:
-
Aspirate the contents of the wells.
-
Wash the wells 3-5 times with wash buffer.
-
-
Substrate Reaction:
-
Add 100 µL of the substrate solution to each well.
-
Incubate the plate in the dark for a specified time (e.g., 15-20 minutes) at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Calculation of Cross-Reactivity:
-
Plot a standard curve of absorbance versus the logarithm of the target analyte concentration.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for this compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Data Presentation
The quantitative results from the cross-reactivity experiment should be summarized in a clear and concise table.
Table 2: Example of Cross-Reactivity Data for an Anti-Bisphenol A Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Bisphenol A (Target Analyte) | 5.2 | 100 |
| This compound | >1000 | <0.5 |
| Bisphenol F | 15.8 | 32.9 |
| 4-Nonylphenol | 850.3 | 0.6 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
A Comparative Cost Analysis of 3,4,5-Trimethylphenol Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthesis method for 3,4,5-trimethylphenol, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals. The economic and practical viability of the synthesis is assessed based on raw material costs, reaction yields, and the complexity of the procedure.
Executive Summary
The most established and industrially relevant method for the synthesis of this compound is a two-step process starting from mesitylene (B46885) (1,3,5-trimethylbenzene). This classical approach involves the sulfonation of mesitylene, followed by alkali fusion of the resulting sulfonic acid. While direct catalytic methods for the synthesis of substituted phenols are an area of active research, the sulfonation-alkali fusion route remains a robust and well-understood pathway. This guide will focus on a detailed analysis of this method, providing a comprehensive overview of its economic and practical considerations. An alternative theoretical pathway involving the catalytic aromatization of isophorone (B1672270) derivatives is plausible for producing substituted phenols, but its direct application for this compound is not well-documented and is therefore considered less viable for practical synthesis.
Data Presentation: Comparative Analysis of the Mesitylene-Based Synthesis Route
The following table summarizes the key quantitative data for the synthesis of this compound from mesitylene. The cost estimations are based on bulk pricing of reagents and are subject to market fluctuations.
| Parameter | Step 1: Sulfonation of Mesitylene | Step 2: Alkali Fusion | Overall Process |
| Starting Material | Mesitylene (1,3,5-Trimethylbenzene) | Mesitylenesulfonic acid | Mesitylene |
| Key Reagents | Fuming Sulfuric Acid (Oleum) | Sodium Hydroxide (B78521) | Fuming Sulfuric Acid, Sodium Hydroxide |
| Reported Yield | High (typically >90%) | Moderate (variable, estimated 60-70%) | ~54-63% |
| Estimated Raw Material Cost per kg of Product * | Moderate | High | High |
| Key Advantages | - Well-established reaction- High conversion of starting material- Readily available reagents | - Direct conversion to the phenol- Classical, well-understood method | - Utilizes common industrial feedstocks |
| Key Challenges | - Use of highly corrosive fuming sulfuric acid- Potential for side reactions (e.g., disulfonation)- Requires careful temperature control | - Highly exothermic and corrosive reaction at high temperatures- Yield can be sensitive to reaction conditions- Solid-phase reaction can be difficult to stir | - Overall moderate yield- Energy-intensive process- Generation of significant inorganic waste (sulfites) |
*Note: Cost estimations are for illustrative purposes and can vary significantly based on supplier, purity, and market conditions.
Experimental Protocols
The following are detailed experimental protocols for the two-stage synthesis of this compound from mesitylene.
Step 1: Synthesis of Mesitylenesulfonic Acid
Objective: To achieve the monosulfonation of mesitylene with high selectivity.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Fuming Sulfuric Acid (20% SO₃)
-
Concentrated Hydrochloric Acid
-
Sodium Chloride
-
Diethyl ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 120 g (1.0 mol) of mesitylene.
-
Cool the flask in an ice-water bath and slowly add 160 g (2.0 mol of total SO₃) of fuming sulfuric acid from the dropping funnel while maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
To precipitate the sulfonic acid, add 100 mL of concentrated hydrochloric acid.
-
Filter the crude mesitylenesulfonic acid and wash it with a saturated sodium chloride solution.
-
The crude product can be further purified by recrystallization from a minimal amount of hot water or used directly in the next step after thorough drying.
Step 2: Alkali Fusion of Mesitylenesulfonic Acid to this compound
Objective: To convert mesitylenesulfonic acid to this compound via high-temperature alkali fusion.
Materials:
-
Mesitylenesulfonic acid (from Step 1)
-
Sodium Hydroxide (pellets)
-
Water
-
Concentrated Sulfuric Acid or Sulfur Dioxide
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a high-temperature resistant reaction vessel (e.g., a nickel or iron crucible) equipped with a powerful mechanical stirrer and a thermocouple, place 200 g (5.0 mol) of sodium hydroxide pellets.
-
Heat the sodium hydroxide until it melts (ca. 320-340°C).
-
Carefully and in small portions, add 200 g (1.0 mol) of dry mesitylenesulfonic acid to the molten sodium hydroxide. The reaction is highly exothermic and will release water vapor. Maintain the temperature between 330-350°C.
-
After the addition is complete, continue to heat the mixture at 350°C for 1 hour with vigorous stirring.
-
Allow the reaction mixture to cool to a solid mass.
-
Carefully dissolve the solid fusion cake in 1 L of water.
-
Transfer the aqueous solution to a large beaker and cool it in an ice bath.
-
Neutralize the solution by bubbling sulfur dioxide gas through it or by the slow addition of concentrated sulfuric acid until the pH is acidic. This compound will precipitate as a solid.
-
Filter the crude this compound and wash it with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent such as ethanol/water or toluene. Alternatively, it can be purified by steam distillation or vacuum distillation.
-
Dry the purified crystals under vacuum to yield pure this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow and chemical transformation for the synthesis of this compound from mesitylene.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical pathway for this compound synthesis.
A Researcher's Guide to Selecting Chromatography Columns for Trimethylphenol Isomer Separation
For researchers, scientists, and professionals in drug development, the effective separation of trimethylphenol (TMP) isomers is a critical analytical challenge. Due to their structural similarity and comparable physicochemical properties, achieving baseline resolution requires careful selection of chromatography columns and optimization of methods.[1] Standard reversed-phase columns like C18, which separate primarily based on hydrophobicity, often prove insufficient for resolving these positional isomers.[1] This guide provides an objective comparison of different chromatography columns, supported by experimental data, to aid in the selection of the most effective analytical approach.
The Challenge of Trimethylphenol Separation
The primary difficulty in separating TMP isomers lies in their identical molecular weight and similar hydrophobicity.[1] Effective separation, therefore, necessitates a stationary phase capable of exploiting subtle differences in the isomers' structure and electron distribution.[1] This often involves leveraging alternative separation mechanisms beyond simple hydrophobic interactions.
High-Performance Liquid Chromatography (HPLC) Column Comparison
Columns that offer different selectivity, particularly those facilitating π-π interactions, are highly recommended for separating aromatic isomers like trimethylphenols.[1][2] Stationary phases containing phenyl groups (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) groups are excellent choices.[1]
| Column Type | Stationary Phase Chemistry | Primary Separation Mechanism | Recommended For | Key Advantages | Potential Disadvantages |
| C18 (Octadecylsilane) | C18 alkyl chains bonded to silica | Hydrophobic (van der Waals) interactions | General reversed-phase applications | Widely available, robust, extensive application library | Often provides inadequate resolution for TMP isomers[3] |
| Phenyl-Hexyl | Phenyl rings with a hexyl linker bonded to silica | Hydrophobic and π-π interactions | Aromatic and moderately polar compounds, positional isomers[1][2] | Provides alternative selectivity to C18, enhanced retention for aromatic compounds[2][4] | May have different elution orders compared to C18[5] |
| Pentafluorophenyl (PFP) | Pentafluorophenyl groups bonded to silica | Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange) | Positional isomers, halogenated compounds, polar analytes | Offers unique selectivity for isomers that are difficult to resolve on C18 or Phenyl phases[1][6] | Can be more sensitive to mobile phase composition |
| Newcrom R1 | Specialty reversed-phase with low silanol (B1196071) activity | Reverse Phase | Analysis of 2,4,6-Trimethylphenol | Designed for low silanol activity, potentially improving peak shape for phenolic compounds[7][8] | Less common, specific application data may be limited |
Gas Chromatography (GC) Column Comparison
Gas chromatography is a powerful alternative for the analysis of volatile and semi-volatile compounds like TMP isomers.[9] The choice of the stationary phase is critical for achieving the necessary selectivity.[9]
| Column Type | Stationary Phase Chemistry | Polarity | Recommended For | Key Advantages |
| (5%-Phenyl)-methylpolysiloxane (e.g., DB-5ms) | 5% Phenyl, 95% Dimethylpolysiloxane | Low to Mid | General purpose, separation of phenolic isomers | Robust, versatile, provides a good balance of dispersive and dipole-dipole interactions for resolving TMP isomers[9] |
| Cyclodextrin Derivatives | Cyclodextrins incorporated into the stationary phase | Varies | Chiral separations, enhanced selectivity for specific isomers | Can provide exceptional selectivity for closely eluting or chiral isomers[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are starting protocols for both HPLC and GC analysis of trimethylphenol isomers.
Protocol 1: HPLC Separation of TMP Isomers using a Phenyl-Hexyl Column
This protocol provides a starting point for separating isomers such as 2,3,5-trimethylphenol, 2,3,6-trimethylphenol, and 2,4,6-trimethylphenol.[1]
-
Chromatographic System: HPLC system with a binary pump, autosampler, thermostatted column compartment, and a UV detector.[1]
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Gradient: A shallow gradient, for example, from 30% to 70% B over 20-30 minutes, is a good starting point to establish the elution window.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 270 nm.[1]
-
Injection Volume: 5 µL.[1]
-
Sample Preparation: Dissolve TMP isomer standards in the initial mobile phase to a concentration of 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]
Protocol 2: GC Separation of TMP Isomers
This protocol outlines a general method for separating TMP isomers using a mid-polarity capillary column.[9]
-
Chromatographic System: Gas chromatograph with a capillary column, flame ionization detector (FID) or mass spectrometer (MS).[9]
-
Column: (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 5-10°C/min.[9]
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250 °C.[9]
-
Detector Temperature: 250 °C (FID) or as per MS transfer line requirements.[9]
-
Sample Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each TMP isomer into separate 10 mL volumetric flasks and dissolve in a suitable solvent (e.g., methanol (B129727) or dichloromethane).[9]
-
Working Standards: Prepare mixed standards by diluting the stock solutions.[9]
-
Sample Extraction: For complex matrices, a suitable extraction (e.g., liquid-liquid or solid-phase extraction) and clean-up procedure may be necessary.[9]
-
Visualizing the Workflow
Experimental Workflow for Chromatography Method Selection and Analysis
The following diagram illustrates a logical workflow for selecting an appropriate chromatography method and analyzing trimethylphenol samples.
References
- 1. benchchem.com [benchchem.com]
- 2. separationmethods.com [separationmethods.com]
- 3. benchchem.com [benchchem.com]
- 4. support.waters.com [support.waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2,4,6-Trimethylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of 2,4,6-Trimethylol phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3,4,5-Trimethylphenol: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 3,4,5-Trimethylphenol, a corrosive compound requiring specialized handling.
For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This compound is classified as a hazardous material, and its disposal must be managed through a designated hazardous waste program.
Immediate Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] Therefore, strict adherence to safety protocols is mandatory during handling and preparation for disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., neoprene or butyl rubber) and a fully buttoned lab coat. For tasks with a high splash potential, a chemical-resistant apron is recommended.[2][3]
-
Respiratory Protection: In situations where dust may be generated, a respirator with an appropriate filter should be used.
Engineering Controls:
-
All handling of this compound, including waste collection, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[2][3]
Logistical and Operational Plan for Disposal
The disposal of this compound is regulated and must not be done through standard trash or sewer systems.[5][6] Instead, it must be treated as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]
Waste Collection and Storage:
-
Container Selection: Collect waste this compound in a designated, leak-proof, and chemically compatible container.[2] Plastic or glass containers are generally preferred over metal.[2] The original container may be reused if it is in good condition.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste."[5][8] The label must include the full chemical name, "Waste this compound," the quantity, the date of generation, and the place of origin (e.g., department, room number).[2][5] Abbreviations and chemical formulas are not permissible.[5]
-
Segregation: Store the waste container in a designated satellite accumulation area or a safety cabinet for corrosive materials.[2] Ensure it is segregated from incompatible materials such as bases, acid anhydrides, and acid chlorides to prevent dangerous reactions.[2][9]
-
Container Management: Keep the waste container tightly closed except when adding waste.[8][10] Ensure the exterior of the container is clean and free of contamination.[2]
Step-by-Step Disposal Procedure
-
Characterize the Waste: Ensure the hazardous waste label accurately reflects the contents of the container. If mixed with other substances, all components must be listed.[5]
-
Request Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[2] You may need to submit a hazardous waste information form.[5]
-
Documentation: Complete any required paperwork, such as a hazardous materials packing list, as instructed by your EHS office or the disposal vendor.[2]
-
Transfer of Custody: Hand over the properly labeled and sealed waste container to the authorized personnel for final disposal at a licensed facility.
Disposal of Contaminated Materials:
-
Labware/Glassware: Glassware contaminated with this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.[8] After thorough cleaning, the glassware can be disposed of in the regular trash.[8]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7][8] Once decontaminated, deface the original labels and dispose of the container as regular trash.[7]
-
Spill Debris: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated soil) must be collected and disposed of as hazardous waste.[2][7]
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Code | H314: Causes severe skin burns and eye damage | |
| Hazard Class | Skin Corrosion/Irritation Category 1B | [1] |
| Storage Class | 8A - Combustible corrosive hazardous materials | |
| Molecular Formula | C9H12O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Melting Point | 94-98 °C | [11] |
| Boiling Point | 248.5 °C at 760 mmHg | [11] |
| Flash Point | 109.1 °C | [11] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C9H12O | CID 10696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. fishersci.com [fishersci.com]
- 10. pfw.edu [pfw.edu]
- 11. lookchem.com [lookchem.com]
Essential Safety and Operational Guide for Handling 3,4,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,4,5-Trimethylphenol, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to be clear, concise, and directly applicable to a laboratory setting.
Immediate Safety and Hazard Information
This compound is a corrosive solid that can cause severe skin burns and eye damage. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment to minimize exposure risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Always wear chemical splash goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations. A face shield should be worn over safety goggles when there is a potential for splashing. |
| Hand Protection | Chemical-Resistant Gloves | Due to the corrosive nature of this compound, appropriate glove selection is critical. While specific breakthrough data for this compound is not readily available, data for phenol (B47542) and other substituted phenols suggest the use of the following materials. For incidental contact, double-gloving with nitrile gloves (minimum 8 mil thickness) is recommended. For direct or prolonged contact, heavier-duty gloves are required.[1] |
| Recommended Glove Materials: | ||
| - Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including phenols.[2] | ||
| - Neoprene: Provides good resistance to acids, bases, and some organic solvents.[1] | ||
| - Nitrile: Suitable for splash protection but should be changed immediately upon contact.[3] Thicker nitrile gloves offer better protection.[1] | ||
| Respiratory Protection | Air-Purifying Respirator (APR) or Powered Air-Purifying Respirator (PAPR) | A NIOSH-approved respirator is necessary when handling the solid form outside of a certified chemical fume hood, or if dusts are generated. A type P3 (EN 143) or P100 (NIOSH) particulate filter is recommended.[4] For operations that may generate vapors, an organic vapor cartridge should be used in conjunction with the particulate filter.[5][6] |
| Body Protection | Laboratory Coat and Apron | A fully buttoned laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron made of materials like butyl rubber or neoprene should be worn over the lab coat.[1] |
| Footwear | Closed-Toed Shoes | Sturdy, closed-toed shoes are mandatory in the laboratory to protect against spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound. Follow these procedural steps to ensure safe handling from preparation to post-experimental cleanup.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Their locations should be clearly marked.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents for corrosive materials should be available in the laboratory.
2. Handling the Chemical:
-
Weighing: When weighing the solid, perform the task in a fume hood and handle it carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Heating: If heating is required, use a controlled heating mantle or water bath within the fume hood. Never use an open flame.
3. Post-Handling Procedures:
-
Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, apron, and then lab coat.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and sealed container. This includes any contaminated weighing paper or spatulas.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Given its chemical structure, it may be classified with halogenated waste solvents if mixed with such, or as a standalone organic waste.[7][8][9]
-
Contaminated Materials: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a dedicated, sealed plastic bag or container and disposed of as hazardous waste.[10][11]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
3. Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[10]
Experimental Protocols
This document provides operational safety guidance and does not detail specific experimental protocols. Researchers must develop their own detailed experimental protocols and conduct a thorough risk assessment before beginning any work.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. firesupplydepot.com [firesupplydepot.com]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 10. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
